2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
Description
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Properties
IUPAC Name |
tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34O2Si2/c1-13(2,3)17(7,8)15-11-12-16-18(9,10)14(4,5)6/h11-12H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMJZTYHSITRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what are the physical properties of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
An In-depth Technical Guide to 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS RN: 66548-22-9). Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data on the compound's characteristics, safe handling protocols, and its relevance within the broader context of silyl ether applications in medicinal chemistry. The guide includes a detailed summary of physical properties, a representative synthesis workflow, and essential safety information, grounded in authoritative references to ensure scientific integrity.
Introduction: The Strategic Value of Silyl Ethers in Advanced Scientific Research
Silyl ethers represent a cornerstone of modern organic synthesis and materials science, offering a versatile platform for the protection of hydroxyl groups. Their utility is particularly pronounced in multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs). The stability of the silicon-oxygen bond is tunable, predicated on the steric and electronic nature of the substituents on the silicon atom. This characteristic allows for selective deprotection under specific conditions, a feature that is highly advantageous in drug delivery systems.[1][2]
This compound, also known by its synonym 1,2-Bis(tert-butyldimethylsilyloxy)ethane, is a bifunctional silyl ether. The tert-butyldimethylsilyl (TBDMS) groups are known for their substantial steric bulk, which confers a high degree of stability to the silyl ether linkage under a variety of reaction conditions. This stability is a critical attribute, rendering it a valuable reagent and intermediate in complex synthetic pathways where robust protecting groups are required. The tunable lability of silyl ethers, including those with bulky substituents, makes them ideal for the design of prodrugs, where the controlled release of a therapeutic agent is paramount.[3][4]
Molecular Structure and Identification
The structural integrity of a molecule is fundamental to its function. The arrangement of atoms and bonds in this compound dictates its physical and chemical behavior.
Figure 1: 2D representation of the molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane[5][6] |
| Synonyms | 1,2-Bis(tert-butyldimethylsilyloxy)ethane, BIS(T-BUTYLDIMETHYLSILOXY)ETHANE[5][7] |
| CAS Number | 66548-22-9[5] |
| Molecular Formula | C₁₄H₃₄O₂Si₂[5][6][7] |
| Molecular Weight | 290.59 g/mol [5][6] |
| InChIKey | LCMJZTYHSITRAQ-UHFFFAOYSA-N[7] |
Physical and Chemical Properties
The physical properties of a compound are critical for its handling, storage, and application in experimental settings. The data presented below has been aggregated from various chemical data sources.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white solid | [7] |
| Melting Point | 45-46 °C | |
| Boiling Point | 124–134 °C at 4.3 mmHg | [8] |
| Predicted Boiling Point | 253.8 ± 13.0 °C at 760 mmHg | |
| Predicted Density | 0.844 ± 0.06 g/cm³ | |
| Solubility | No data available | |
| Refractive Index | No data available |
Synthesis Protocol: A Representative Approach
The synthesis of this compound typically involves the reaction of ethylene glycol with a suitable silylating agent, such as tert-butyldimethylsilyl chloride, in the presence of a base. The following is a generalized, representative protocol that illustrates the key steps and considerations for such a synthesis.
Experimental Workflow: Silylation of Ethylene Glycol
Figure 2: A generalized workflow for the synthesis of this compound.
Detailed Steps:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with ethylene glycol and a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
-
Base Addition: A base, such as imidazole or triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Silylation: The solution is cooled in an ice bath, and tert-butyldimethylsilyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
Safety and Handling
As with any chemical reagent, proper handling and storage of this compound are imperative to ensure laboratory safety.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[7] |
| H315 | Causes skin irritation.[7] |
| H319 | Causes serious eye irritation.[7] |
| H335 | May cause respiratory irritation.[7] |
Personal Protective Equipment (PPE) and Handling Precautions:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood.
-
General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Recommended storage temperature is between 2-8°C.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Applications in Research and Development
The robust nature of the tert-butyldimethylsilyl ether makes this compound a valuable bifunctional protecting group in organic synthesis. Its primary application lies in the simultaneous protection of two hydroxyl groups in diols, such as ethylene glycol.
In the context of drug development, the strategic use of silyl ethers is a key component of prodrug design. By masking polar hydroxyl groups, silyl ethers can enhance the lipophilicity of a drug molecule, thereby improving its absorption and pharmacokinetic profile. The rate of cleavage of the silyl ether in vivo can be modulated by the steric and electronic properties of the silicon substituents, allowing for controlled release of the active drug at the target site.[3][4] While this specific compound is primarily a protecting group, the principles of its chemistry are directly applicable to the design of more complex drug delivery systems.
Conclusion
This compound is a stable and versatile bifunctional silyl ether with well-defined physical properties. Its utility as a protecting group for diols is well-established, and the underlying chemistry of its silyl ether linkages is of significant interest in the field of drug delivery and prodrug design. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and safe utilization in research and development endeavors.
References
-
St. Gelais, A. T., Wooten, A. J., & Matson, J. B. (2016). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 59(13), 5958–5974. [Link]
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Lee, S. H., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Chemical Science, 3(5), 1537-1542. [Link]
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Lee, S. H., et al. (2011). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. Journal of the American Chemical Society, 133(50), 20300–20303. [Link]
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Gedikli, B., & Gök, A. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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BIOFOUNT. (n.d.). 1,2-双(叔丁基二甲基硅氧基)乙烷. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Virginia Open Data Portal. (2025). Compound 529219: this compound. Retrieved January 3, 2026, from [Link]
-
Budwitz, J. E., & Newton, C. G. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159–185. [Link]
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- 4. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 66548-22-9|1,2-双(叔丁基二甲基硅氧基)乙烷|bis(t-butyldimethylsiloxy)ethane|-范德生物科技公司 [bio-fount.com]
An In-depth Technical Guide to 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane: Structure, Bonding, and Synthetic Protocols
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane, a molecule of significant interest in synthetic chemistry, primarily recognized by its common synonym, 1,2-bis(tert-butyldimethylsilyloxy)ethane. This document delves into the nuanced aspects of its chemical structure, the nature of its covalent bonds, and its conformational dynamics. We will explore the underlying principles that govern its synthesis and reactivity, offering field-proven insights into its application as a versatile protecting group for diols. Detailed experimental protocols for its synthesis and characterization, supported by spectroscopic data, are provided to enable its effective utilization in research and development settings.
Introduction: A Molecule of Strategic Importance in Synthesis
This compound, with the chemical formula C14H34O2Si2 and a molecular weight of 290.59 g/mol , is a prominent member of the silyl ether class of compounds.[1] Its structure is fundamentally an ethylene glycol molecule wherein both hydroxyl protons are replaced by the sterically demanding tert-butyldimethylsilyl (TBDMS) group. This structural motif imparts a unique combination of stability and controlled reactivity, making it an invaluable tool in multi-step organic synthesis.
The strategic importance of this molecule lies in its function as a protecting group for 1,2-diols. The TBDMS groups mask the reactive hydroxyl functionalities, rendering them inert to a wide array of reaction conditions under which they would otherwise interfere. The inherent stability of the TBDMS ether, a direct consequence of the steric hindrance provided by the tert-butyl group, allows for selective chemical transformations on other parts of a complex molecule. This guide will provide a detailed exploration of the chemical principles that underpin the utility of this compound.
Molecular Structure and Bonding: A Deeper Look
The molecular architecture of this compound is key to its chemical behavior. The central feature is the Si-O-C linkage, which defines it as a silyl ether.
Bond Parameters and Hybridization
The bonding within the molecule can be understood by considering the hybridization of the constituent atoms. The silicon atoms are sp3 hybridized, forming four single bonds. The oxygen atoms are also sp3 hybridized, with two lone pairs of electrons. The carbon atoms of the ethyl bridge and the methyl groups are sp3 hybridized, while the quaternary carbons of the tert-butyl groups are also sp3 hybridized.
Conformational Analysis and Steric Effects
The rotational freedom around the C-C, C-O, and Si-O bonds allows the molecule to adopt various conformations. The bulky tert-butyldimethylsilyl groups dominate the conformational landscape. Due to significant steric repulsion, the molecule will preferentially adopt a staggered conformation along the central C-C bond of the ethane bridge to minimize gauche interactions.
Furthermore, the large size of the TBDMS groups influences the rotational barrier around the C-O bonds. The steric interactions between the tert-butyl group and the rest of the molecule play a crucial role in determining the most stable conformer.
Caption: Ball-and-stick model of the molecule's core structure.
Synthesis and Experimental Protocols
The synthesis of this compound is a straightforward and high-yielding process, typically involving the reaction of ethylene glycol with a suitable silylating agent.
Reaction Pathway
The most common method for the preparation of TBDMS ethers is the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Imidazole is frequently used as a catalyst and base, as it activates the silyl chloride towards nucleophilic attack by the alcohol.
Caption: Synthetic workflow for the preparation of the target molecule.
Detailed Experimental Protocol
Materials:
-
Ethylene glycol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of ethylene glycol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DMF to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. While a dedicated high-resolution spectrum for this specific molecule is not published, the expected signals can be accurately predicted based on the extensive literature on TBDMS-protected alcohols.[2][3]
| Spectroscopic Data | Predicted Chemical Shifts and Characteristics |
| ¹H NMR (CDCl₃) | δ ~3.6 (s, 4H, -O-CH₂-CH₂-O-), δ ~0.9 (s, 18H, -C(CH₃)₃), δ ~0.05 (s, 12H, -Si(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~63 (-O-CH₂-CH₂-O-), δ ~26 (-C(CH₃)₃), δ ~18 (-C(CH₃)₃), δ ~-5 (-Si(CH₃)₂) |
| FTIR (thin film) | ν ~2950-2850 cm⁻¹ (C-H stretch), ν ~1250 cm⁻¹ (Si-CH₃), ν ~1100 cm⁻¹ (Si-O-C stretch), ν ~830 cm⁻¹ (Si-C stretch) |
| Mass Spectrometry (EI) | Characteristic fragmentation pattern with a prominent [M-57]⁺ peak corresponding to the loss of a tert-butyl group. |
Reactivity and Applications in Drug Development
The chemical behavior of this compound is dominated by the properties of the TBDMS ether linkages.
Stability and Cleavage
The Si-O-C bond in TBDMS ethers is significantly more stable to a wide range of reagents compared to other silyl ethers like trimethylsilyl (TMS) ethers. This enhanced stability is attributed to the steric bulk of the tert-butyl group, which hinders the approach of nucleophiles and acids to the silicon atom.
Deprotection, or the cleavage of the silyl ether to regenerate the diol, is typically achieved under acidic conditions or, more commonly, with a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The exceptional strength of the Si-F bond (around 142 kcal/mol) provides a powerful thermodynamic driving force for this reaction.
Caption: The protection-deprotection strategy utilizing the target molecule.
Role in Drug Development
In the synthesis of complex drug molecules, it is often necessary to selectively modify one part of the molecule while preserving reactive functional groups elsewhere. By protecting diol functionalities as their TBDMS ethers using a precursor approach that generates the title compound in situ, medicinal chemists can carry out a wide range of transformations, such as oxidations, reductions, Grignard reactions, and organometallic coupling reactions, without affecting the hydroxyl groups. The robust nature of the TBDMS group ensures it survives these manipulations, and its clean and efficient removal at a later stage makes it a highly valuable tool in the synthesis of intricate pharmaceutical agents.
Conclusion
This compound, or 1,2-bis(tert-butyldimethylsilyloxy)ethane, is a molecule whose structural and bonding characteristics are finely tuned for its primary role as a stable and reliable protecting group for 1,2-diols. Its synthesis is efficient, and its reactivity profile allows for strategic and selective manipulations in complex synthetic pathways. A thorough understanding of its properties, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage its capabilities in the creation of novel and complex molecular entities.
References
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- Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne - Organic Syntheses. (2023).
- Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. (n.d.).
- Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate - Organic Syntheses Procedure. (n.d.).
- The Chemical Properties of tert-Butyldimethylsilyl Ethers and (3-Bromopropoxy)-tert-butyldimethylsilane - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases. (n.d.).
- BIS(T-BUTYLDIMETHYLSILOXY)ETHANE | CymitQuimica. (n.d.).
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solubility of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane in organic solvents
An In-depth Technical Guide to the Solubility of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane in Organic Solvents
Introduction
This compound is a complex organosilicon compound featuring both siloxane and ether functionalities. Understanding its solubility profile is critical for a wide range of applications, from its use as a solvent or additive in chemical synthesis to its role in the formulation of novel materials and drug delivery systems. This guide provides a comprehensive analysis of the factors governing the solubility of this molecule and offers a predictive overview of its behavior in common organic solvents. Furthermore, a detailed experimental protocol is provided for researchers to determine its solubility with high accuracy.
Part 1: Physicochemical Characterization and Theoretical Solubility Profile
The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. A close examination of this compound's structure reveals a molecule of dual character.
| Property | Value | Source |
| Molecular Formula | C14H34O2Si2 | PubChem[1] |
| Molecular Weight | 290.59 g/mol | PubChem[1][2] |
| IUPAC Name | tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane | PubChem[1] |
| CAS Number | 66548-22-9 | PubChem[1] |
The molecule's structure incorporates two ether linkages (dioxa), which introduce polar character through the lone pairs of electrons on the oxygen atoms. These ether groups can act as hydrogen bond acceptors. However, the molecule is predominantly nonpolar due to the presence of two silicon atoms and eight methyl groups. The bulky tert-butyl and dimethylsilyl groups create significant steric hindrance and contribute to the compound's lipophilicity. This combination of a flexible siloxane backbone and hydrophobic alkyl groups is characteristic of many silicone fluids.[3][4]
Part 3: Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound.
Objective: To determine the solubility (in g/100 mL or mol/L) of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated mass spectrometer (GC-MS) for quantification.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solute to a series of scintillation vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume (e.g., 5.00 mL) of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for at least 24 hours. This extended time is necessary to ensure that the dissolution process has reached equilibrium. For highly viscous solvents or slowly dissolving solutes, 48-72 hours may be required.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any suspended microparticles. This step is critical to prevent erroneously high solubility measurements.
-
-
Quantification:
-
Prepare a series of standard solutions of the solute in the same solvent at known concentrations.
-
Analyze the standard solutions using GC-FID or GC-MS to generate a calibration curve.
-
Analyze the filtered supernatant from the saturated solution under the same conditions.
-
Determine the concentration of the solute in the supernatant by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.
-
Conclusion
This compound is a predominantly nonpolar molecule with some capacity for polar interactions due to its central ether linkages. Its solubility is predicted to be high in nonpolar organic solvents such as hydrocarbons and chlorinated hydrocarbons. In contrast, it is expected to be poorly soluble or insoluble in highly polar protic solvents like alcohols and water. For precise applications, the provided experimental protocol offers a robust framework for the quantitative determination of its solubility in any solvent of interest. This understanding is paramount for the effective utilization of this compound in research and industrial settings.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Virginia Open Data Portal. (2025, September 6). Compound 529219: this compound - Dataset. Retrieved from [Link]
-
Clearco Products Co., Inc. (n.d.). Solubility of Silicone Fluids. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Siloxane. Retrieved from [Link]
-
Silicones Europe. (n.d.). THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES. Retrieved from [Link]
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Tan, J., He, Z., Bai, Y., & Yan, P. (2020). Synthesis, characterization and surface properties of novel polyether based siloxane surfactants. Journal of Dispersion Science and Technology, 41(2), 188-194. Retrieved from [Link]
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Kanner, B., Reid, W. G., & Petersen, I. H. (1967). Synthesis and Properties of Siloxane-Polyether Copolymer Surfactants. Industrial & Engineering Chemistry Product Research and Development, 6(1), 88-92. Retrieved from [Link]
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thermal stability of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
An In-Depth Technical Guide to the Thermal Stability of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated . While direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles of organosilicon chemistry and thermal analysis to offer a predictive framework. It is designed to equip researchers, scientists, and drug development professionals with the theoretical underpinnings and practical methodologies to evaluate the thermal properties of this and structurally related compounds. The guide details the likely decomposition mechanisms, standard analytical protocols such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a framework for interpreting the resulting data.
Introduction: Understanding the Molecule and Its Context
This compound, with the molecular formula C14H34O2Si2, is an organosilicon compound characterized by a flexible backbone containing both siloxane (Si-O) and ether (C-O-C) linkages[1][2]. Its structure suggests potential applications as a high-performance solvent, a lubricant, a plasticizer, or a component in formulations where thermal stability is a critical performance parameter. The bulky tert-butyl and methyl groups attached to the silicon atoms are expected to influence its physical and chemical properties, including its resistance to thermal degradation.
The thermal stability of a compound is a critical factor in determining its suitability for various applications, particularly those involving elevated temperatures during processing, storage, or end-use. For drug development professionals, understanding the thermal behavior of excipients and related molecules is paramount for ensuring product stability and efficacy.
Theoretical Framework for Thermal Stability in Organosilicon Compounds
The thermal stability of organosilicon compounds is primarily dictated by the bond dissociation energies within the molecule and the availability of viable decomposition pathways.
Bond Energies and Inherent Stability
The silicon-oxygen (Si-O) bond is inherently strong, with a dissociation energy of approximately 108 kcal/mol, which is significantly higher than that of carbon-carbon (C-C) bonds (around 85.2 kcal/mol) and carbon-oxygen (C-O) bonds (approximately 82.6 kcal/mol)[3]. This high bond energy is a primary contributor to the general thermal robustness of siloxane-based materials[3]. Conversely, the silicon-carbon (Si-C) bond is weaker, with a dissociation energy of about 76 kcal/mol, making it a potential initiation site for thermal degradation[4].
Structural Influences on Decomposition Pathways
Despite the high Si-O bond energy, the flexibility of the siloxane backbone can facilitate intramolecular rearrangement reactions, leading to decomposition at temperatures lower than what bond energies alone would predict[5]. The primary, uncatalyzed thermal degradation mechanism for many linear siloxanes in an inert atmosphere is an intramolecular "back-biting" or "unzipping" reaction. This process results in the formation of thermodynamically stable, low-molecular-weight cyclic siloxanes[4][5].
The presence of specific end-groups, such as silanols (Si-OH), can significantly lower the decomposition temperature by catalyzing this back-biting mechanism[5][6]. For this compound, the absence of reactive end-groups like silanols suggests a higher intrinsic thermal stability.
Influence of the Atmosphere
The atmosphere in which thermal degradation occurs plays a critical role:
-
Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition is expected to proceed primarily through the aforementioned intramolecular rearrangement, yielding volatile cyclic species[3].
-
Oxidative Atmosphere (e.g., Air): The presence of oxygen introduces alternative, radical-based decomposition pathways. This typically leads to the cleavage of Si-C and C-H bonds at lower temperatures, followed by oxidation reactions that ultimately form a stable residue of silicon dioxide (silica, SiO2)[3].
Predicted Thermal Behavior of this compound
Based on its structure and the principles outlined above, we can predict the thermal behavior of the target molecule:
-
Onset of Decomposition: In an inert atmosphere, significant thermal decomposition is not anticipated to begin below 300-350°C. The presence of the ether linkages may slightly lower this compared to a pure siloxane backbone. In an oxidative atmosphere, the onset of degradation may be observed at a lower temperature, potentially in the range of 250-300°C.
-
Decomposition Products:
-
Under inert conditions, the likely volatile products would include cyclic siloxanes and potentially fragments containing the ether linkage.
-
Under oxidative conditions, the ultimate decomposition product will be a silica residue, with volatile byproducts including carbon oxides (CO, CO2) and water[5].
-
-
Volatility: The compound's relatively low molecular weight (290.59 g/mol ) suggests that it will likely volatilize at elevated temperatures before significant decomposition occurs, especially under vacuum or at atmospheric pressure in an inert gas flow[2]. A thermogravimetric analysis would likely show a single, sharp weight loss corresponding to boiling/sublimation. Distinguishing between volatilization and decomposition is a key analytical challenge.
Standardized Experimental Protocols for Thermal Stability Assessment
To empirically determine the , a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[7]. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the composition of the final residue.
Experimental Protocol: TGA of this compound
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Select an appropriate sample pan (e.g., platinum or ceramic).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into the tared TGA pan.
-
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert conditions or dry air for oxidative conditions) at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition:
-
Record the sample mass, temperature, and time throughout the experiment.
-
-
Analysis:
-
Plot the mass (%) versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of the maximum rates of mass loss[7].
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these transitions.
Experimental Protocol: DSC of this compound
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A vented or pinhole pan may be used if volatilization is expected and needs to be controlled.
-
-
Experimental Conditions:
-
Atmosphere: Purge the sample chamber with the desired gas (e.g., nitrogen or air) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -50°C) if low-temperature transitions are of interest.
-
Ramp the temperature to a point beyond the final decomposition temperature observed in TGA (e.g., 500°C) at a heating rate of 10°C/min.
-
-
-
Data Acquisition:
-
Record the differential heat flow as a function of temperature.
-
-
Analysis:
-
Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition, crystallization).
-
Integrate the peak areas to determine the enthalpy of transitions.
-
Data Interpretation and Visualization
Interpreting Thermal Analysis Data
The data from TGA and DSC should be analyzed in conjunction to build a complete picture of the thermal behavior.
| Parameter | TGA Data Interpretation | DSC Data Interpretation |
| Onset Temperature (Tonset) | The temperature at which significant mass loss begins. Often defined as the temperature of 5% mass loss (T5%). | The temperature at which a deviation from the baseline is observed for an endothermic or exothermic event. |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum, identified from the peak of the DTG curve. | The temperature at the apex of an exothermic decomposition peak. |
| Mass Loss (%) | The percentage of the initial mass lost during a specific decomposition step. | Not directly measured, but can be correlated with TGA steps. |
| Residue (%) | The percentage of the initial mass remaining at the end of the experiment. | Not measured. |
| Enthalpy (ΔH) | Not measured. | The integrated area of a peak, providing the energy absorbed or released during a transition. |
Visualizing Experimental Workflows and Concepts
Diagram 1: Experimental Workflow for Thermal Stability Analysis
A flowchart of the recommended experimental workflow.
Diagram 2: Predicted Decomposition Pathways
References
- 1. This compound | C14H34O2Si2 | CID 529219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. data.virginia.gov [data.virginia.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
spectroscopic data for 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
Introduction
In the realm of materials science and synthetic chemistry, precise molecular characterization is paramount. This compound, also known as 1,2-Bis(tert-butyldimethylsilyloxy)ethane, is a key organosilicon compound utilized as a protecting group for diols and as a building block in the synthesis of more complex siloxane-based materials.[1] Its molecular formula is C₁₄H₃₄O₂Si₂, with a molecular weight of approximately 290.59 g/mol .[2] The unambiguous confirmation of its structure and purity relies on a synergistic application of modern spectroscopic techniques.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers and drug development professionals who require a deep, practical understanding of how these techniques are applied for structural elucidation. The narrative moves beyond simple data reporting to explain the underlying principles and the rationale behind the interpretation, ensuring a self-validating analytical approach.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Blueprint
Mass spectrometry is an indispensable analytical tool that provides two critical pieces of information: the precise molecular weight of a compound and its fragmentation pattern, which serves as a molecular fingerprint.[3][4][5] The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.[3]
Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)
A common and robust method for analyzing volatile compounds like this compound is GC-MS with electron ionization (EI).
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[4][5]
-
Fragmentation: The high energy of electron ionization imparts significant internal energy to the molecular ion, causing it to break apart into smaller, characteristic fragment ions.[6]
-
Mass Analysis & Detection: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector then records the abundance of each ion.
Logical Workflow for Mass Spectrometry
Caption: Workflow for GC-MS analysis.
Data Interpretation and Fragmentation Analysis
The mass spectrum provides a wealth of structural information. The peak with the highest m/z value often corresponds to the molecular ion (M⁺•), confirming the compound's molecular weight. For our target molecule (MW ≈ 290.6), the M⁺• peak is expected at m/z 290.
The fragmentation of organosilicon compounds, particularly those with tert-butyldimethylsilyl (TBDMS) groups, is highly predictable. The most characteristic fragmentation pathway involves the loss of a stable tert-butyl radical.
-
Molecular Ion (M⁺•): The parent molecule with one electron removed. Expected at m/z 290 . This peak may be weak or absent in EI-MS due to the molecule's instability after ionization.
-
[M - 57]⁺ Ion: The most abundant and diagnostic peak in the spectra of TBDMS ethers arises from the alpha-cleavage loss of a tert-butyl group (mass 57 Da). This results in a highly stable silicon-centered cation. This fragment is observed at m/z 233 .[1]
-
[tBuMe₂Si]⁺ Ion: Cleavage of the Si-O bond can generate the tert-butyldimethylsilyl cation at m/z 115 .
-
Further Fragmentations: The m/z 233 ion can undergo further fragmentation. For instance, cleavage of the central ethylene bridge could lead to ions such as [tBuMe₂Si-O-CH₂]⁺ at m/z 147 .[1]
Table 1: Key Mass Spectral Fragments for this compound
| m/z Value | Proposed Fragment Structure | Description |
| 290 | [C₁₄H₃₄O₂Si₂]⁺• | Molecular Ion (M⁺•) |
| 233 | [(M - C₄H₉)]⁺ | Loss of a tert-butyl group; often the base peak |
| 147 | [tBu(CH₃)₂Si-O-CH₂]⁺ | Cleavage of the central ethylene C-C bond |
| 115 | [tBu(CH₃)₂Si]⁺ | Cleavage of the Si-O bond |
| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation (rearrangement) |
Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[4] For this compound, IR spectroscopy is excellent for confirming the presence of Si-O-C and Si-C bonds and the absence of hydroxyl (-OH) or carbonyl (C=O) impurities.
Experimental Protocol: Fourier Transform Infrared (FT-IR) with ATR
Attenuated Total Reflectance (ATR) is a common sampling technique for liquids that requires minimal sample preparation.[7]
-
Background Spectrum: The IR beam path is scanned without a sample on the ATR crystal (e.g., diamond or ZnSe) to obtain a background spectrum. This captures the absorbance from atmospheric CO₂ and H₂O, as well as the instrument itself, and is automatically subtracted from the sample spectrum.[7][8]
-
Sample Application: A single drop of the neat liquid sample is placed onto the ATR crystal, ensuring complete coverage.[8]
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The data is collected over a range of wavenumbers, commonly 4000–650 cm⁻¹.[8]
-
Cleaning: After analysis, the sample is wiped from the crystal using a soft tissue and an appropriate solvent (e.g., isopropanol or acetone).
Logical Workflow for FT-IR Spectroscopy
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is dominated by absorptions from C-H and Si-O-C bonds.
-
~2960-2850 cm⁻¹ (Strong): C-H stretching vibrations from the numerous methyl (-CH₃) and methylene (-CH₂-) groups.
-
~1255 cm⁻¹ (Strong): Si-CH₃ symmetric deformation (umbrella mode). This is a highly characteristic and reliable band for methylsiloxanes.[9]
-
~1100-1050 cm⁻¹ (Very Strong, Broad): This region contains the asymmetric Si-O-C stretching vibrations. This is typically the most intense and prominent feature in the spectrum of silyl ethers and siloxanes, confirming the core structure of the molecule.[10]
-
~835 cm⁻¹ and ~780 cm⁻¹ (Strong): Si-C stretching and CH₃ rocking vibrations associated with the Si-(CH₃)₂ and Si-C(CH₃)₃ groups. These bands are also highly diagnostic for TBDMS-protected compounds.
The absence of a broad band around 3300 cm⁻¹ would confirm the absence of O-H groups (from unreacted starting material), and the absence of a sharp, strong band around 1700 cm⁻¹ would rule out carbonyl impurities.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2960-2850 | Strong | C-H Asymmetric & Symmetric Stretching |
| ~1470 | Medium | C-H Asymmetric Bending (CH₃) |
| ~1365 | Medium | C-H Symmetric Bending (from tert-butyl) |
| ~1255 | Strong | Si-CH₃ Symmetric Bending |
| ~1100-1050 | Very Strong | Si-O-C Asymmetric Stretching |
| ~835, ~780 | Strong, Sharp | Si-C Stretch / CH₃ Rock (on Si) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution.[11] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.[12][13]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm), although the Si-CH₃ signals of the analyte itself can sometimes serve as a reference.
-
Instrument Setup: The sample tube is placed in the NMR spectrometer's probe within a strong magnetic field. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
-
For ¹³C NMR , because the ¹³C isotope has a low natural abundance and lower sensitivity, more scans are required to achieve a good signal-to-noise ratio. Spectra are typically acquired with broadband proton decoupling to simplify the spectrum to a series of singlets, where each unique carbon atom gives one peak.
-
-
Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to TMS.
Logical Workflow for NMR Spectroscopy
Caption: General workflow for NMR sample preparation and data acquisition.
¹H NMR Spectrum: Interpretation
The molecule possesses a high degree of symmetry (a C₂ axis through the center of the C-C bond), which simplifies the ¹H NMR spectrum significantly. Only three unique proton environments are expected.
-
δ ~3.65 ppm (Singlet, 4H): These are the four protons of the central ethylene bridge (-O-CH₂-CH₂-O-). They are equivalent due to symmetry and appear as a singlet. Their downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atoms.
-
δ ~0.89 ppm (Singlet, 18H): This intense singlet corresponds to the 18 equivalent protons of the two tert-butyl groups [-C(CH₃)₃].
-
δ ~0.06 ppm (Singlet, 12H): This upfield singlet represents the 12 equivalent protons of the two dimethylsilyl groups [-Si(CH₃)₂]. The electropositive nature of silicon causes these protons to be highly shielded.
Table 3: Predicted ¹H NMR Data (CDCl₃, TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | Singlet | 4H | -O-CH₂ -CH₂ -O- |
| ~0.89 | Singlet | 18H | -C(CH₃ )₃ |
| ~0.06 | Singlet | 12H | -Si(CH₃ )₂- |
¹³C NMR Spectrum: Interpretation
The symmetry of the molecule also leads to a simplified ¹³C NMR spectrum, with only four expected signals.
-
δ ~62.5 ppm: The two equivalent carbons of the ethylene bridge (-O-C H₂-C H₂-O-). They are shifted downfield due to the attached oxygens.
-
δ ~25.9 ppm: The six equivalent methyl carbons of the two tert-butyl groups [-C(C H₃)₃].
-
δ ~18.3 ppm: The two equivalent quaternary carbons of the tert-butyl groups [-C (CH₃)₃].
-
δ ~-2.1 ppm: The four equivalent methyl carbons attached to the silicon atoms [-Si(C H₃)₂-]. These are highly shielded and appear upfield, often at a negative chemical shift relative to TMS.
Table 4: Predicted ¹³C NMR Data (CDCl₃, TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~62.5 | -O-C H₂-C H₂-O- |
| ~25.9 | -C(C H₃)₃ |
| ~18.3 | -C (CH₃)₃ |
| ~-2.1 | -Si(C H₃)₂- |
Conclusion
The collective application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and self-validating structural confirmation for this compound.
-
MS confirms the molecular weight (m/z 290) and reveals a characteristic fragmentation pattern dominated by the loss of a tert-butyl group (m/z 233).
-
IR verifies the presence of key functional groups, including strong absorptions for C-H, Si-C, and the dominant Si-O-C linkage, while confirming the absence of impurities like alcohols.
-
NMR (both ¹H and ¹³C) provides the definitive structural map, with the number of signals, chemical shifts, and integrations perfectly matching the molecule's symmetrical structure.
This multi-technique approach ensures the highest level of scientific integrity, providing researchers and developers with the trustworthy and authoritative data needed for their work.
References
- 1. This compound | C14H34O2Si2 | CID 529219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. data.virginia.gov [data.virginia.gov]
- 3. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Vibrational Spectroscopic Analysis of Chlorosilanes and Siloxane Oligomers: Implications for the Spectra of Polydimethylsiloxanes [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. microbenotes.com [microbenotes.com]
- 12. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 13. longdom.org [longdom.org]
An In-depth Technical Guide to 1,2-Bis(tert-butyldimethylsiloxy)ethane (CAS 66548-22-9)
For Researchers and Synthetic Chemists
This guide provides a comprehensive overview of 1,2-Bis(tert-butyldimethylsiloxy)ethane, a versatile silyl ether used in organic synthesis. The information is curated for researchers, scientists, and professionals in chemical development, focusing on its properties, applications, and safety protocols.
Chemical Identity and Core Properties
1,2-Bis(tert-butyldimethylsiloxy)ethane, identified by CAS number 66548-22-9, is a bifunctional silyl ether. It serves as a valuable protecting group for ethylene glycol and a synthetic building block.[1][2][3] Its structure features two bulky tert-butyldimethylsilyl (TBDMS) groups linked by an ethylene diether bridge. This steric hindrance contributes to its stability under various reaction conditions.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 66548-22-9 |
| IUPAC Name | tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane[3] |
| Synonyms | BIS(T-BUTYLDIMETHYLSILOXY)ETHANE, 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane, Ethylene glycol, bis(tert-butyldimethylsilyl) ether[1][3][4] |
| Molecular Formula | C14H34O2Si2[1][2][3] |
| InChI Key | LCMJZTYHSITRAQ-UHFFFAOYSA-N[2][3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molar Mass | 290.59 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Storage Condition | 2-8°C, in a dry, sealed container | [1][3][5][6] |
| Topological Polar Surface Area | 18.5 Ų | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 7 | [3] |
Synthesis and Applications in Organic Chemistry
The primary application of 1,2-Bis(tert-butyldimethylsiloxy)ethane lies in its role as a protecting group for diols, particularly ethylene glycol. The TBDMS groups offer robust protection under a wide range of reaction conditions, including non-acidic and non-fluoride environments.
Illustrative Synthetic Workflow: Protection of Ethylene Glycol
The synthesis of 1,2-Bis(tert-butyldimethylsiloxy)ethane typically involves the reaction of ethylene glycol with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or pyridine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Caption: Synthesis of 1,2-Bis(tert-butyldimethylsiloxy)ethane.
Deprotection Protocol
The removal of the TBDMS protecting groups is typically achieved under acidic conditions or, more commonly, using a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF). The choice of deprotection agent is crucial to ensure the stability of other functional groups within the molecule.
Hazard Identification and Safe Handling
Understanding the potential hazards associated with 1,2-Bis(tert-butyldimethylsiloxy)ethane is critical for its safe handling in a laboratory setting.[3]
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed.[3] |
| H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE) and Engineering Controls
A risk-based approach should be adopted when handling this compound. The following diagram outlines the necessary safety measures.
Caption: Recommended PPE and Engineering Controls.
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Storage and Disposal
Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place (2-8°C).[1][3][5][6] Dispose of contents and container to an approved waste disposal plant.
Conclusion
1,2-Bis(tert-butyldimethylsiloxy)ethane is a valuable reagent in organic synthesis, primarily utilized for the protection of diols. While it does not possess inherent properties for drug development, its role in the synthesis of complex molecules is significant. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe use in research and development.
References
-
ChemBK. 66548-22-9. Available from: [Link]
-
AZmax Co., Ltd. Silicon Compounds: Silanes and Silicones. Available from: [Link]
-
BIOFOUNT. 66548-22-9|1,2-双(叔丁基二甲基硅氧基)乙烷. Available from: [Link]
Sources
The Aliphatic Diol's Guardian: A Technical Guide to 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane in Modern Synthesis
Introduction: Navigating the Labyrinth of Chemical Nomenclature
In the intricate world of chemical synthesis, the precise language of nomenclature is paramount. The compound systematically named 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane is a prime example of a molecule more commonly recognized by a variety of synonyms in laboratory and industrial settings. This guide provides an in-depth exploration of this versatile reagent, offering clarity on its identity and a comprehensive overview of its applications for researchers, scientists, and drug development professionals.
At its core, this molecule is a disiloxane derivative of ethylene glycol. Its structure, featuring two sterically hindered tert-butyldimethylsilyl (TBDMS or TBS) groups linked by an ethylene dioxy bridge, is key to its primary function as a protecting group for vicinal diols. Understanding the various names under which this compound is cataloged is the first step toward harnessing its full potential.
| Nomenclature Type | Name |
| Systematic IUPAC Name | This compound[1] |
| Alternative IUPAC Name | tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane[1][2] |
| Common Synonym | 1,2-Bis(tert-butyldimethylsilyloxy)ethane[1][3] |
| Abbreviated Synonym | BIS(T-BUTYLDIMETHYLSILOXY)ETHANE[1] |
| CAS Number | 66548-22-9 |
| Molecular Formula | C₁₄H₃₄O₂Si₂[1] |
| Molecular Weight | 290.59 g/mol |
This guide will primarily refer to the compound as 1,2-Bis(tert-butyldimethylsilyloxy)ethane for clarity and its prevalence in scientific literature.
Core Functionality: The Rationale for Silyl Ether Protection
In multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of success. Alcohols, and particularly diols, often require temporary masking to prevent unwanted side reactions while other parts of a molecule are being modified. The tert-butyldimethylsilyl (TBDMS) ether is a widely employed protecting group for alcohols due to its favorable balance of stability and ease of cleavage.[4]
Why Choose 1,2-Bis(tert-butyldimethylsilyloxy)ethane?
The choice to use 1,2-Bis(tert-butyldimethylsilyloxy)ethane is driven by several key factors:
-
Robust Stability: TBDMS ethers exhibit remarkable stability across a broad spectrum of reaction conditions, including exposure to many organometallic reagents (e.g., Grignard reagents, organolithiums), mild oxidizing agents, and some reducing agents.[4] This stability is attributed to the steric bulk of the tert-butyl group, which hinders nucleophilic attack at the silicon atom.
-
Selective Reactivity: The primary hydroxyl groups of a diol can be selectively protected in the presence of secondary or tertiary alcohols due to less steric hindrance. This allows for precise manipulation of complex polyol structures.
-
Neutral and Mild Cleavage Conditions: A significant advantage of TBDMS ethers is the availability of mild and selective deprotection methods. The silicon-oxygen bond is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions that are often gentle enough to leave other acid-sensitive protecting groups intact.[4][5]
-
Predictable Reactivity: The formation and cleavage of TBDMS ethers are well-understood and highly reliable reactions, making them a trustworthy tool in the synthetic chemist's arsenal.
The Protection-Deprotection Workflow: A Self-Validating System
The utility of 1,2-Bis(tert-butyldimethylsilyloxy)ethane lies in its role within a reversible protection-deprotection sequence. This workflow is inherently self-validating: the successful recovery of the original diol in high yield after a series of synthetic transformations confirms the efficacy of the protecting group.
Sources
- 1. BIS(T-BUTYLDIMETHYLSILOXY)ETHANE | CymitQuimica [cymitquimica.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. BIS(T-BUTYLDIMETHYLSILOXY)ETHANE | CymitQuimica [cymitquimica.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
The Nuances of Lability: An In-depth Technical Guide to the Reactivity of Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Among the arsenal of protecting groups available to the modern chemist, silyl ethers have emerged as indispensable tools for the temporary masking of hydroxyl moieties. Their widespread adoption is a testament to their ease of installation, tunable stability, and, most critically, their predictable reactivity under a variety of conditions. This guide provides a deep dive into the core principles governing the reactivity of silyl ethers, offering field-proven insights into their formation and cleavage, and equipping the reader with the knowledge to rationally select and manipulate these versatile protecting groups.
The Foundation of Reactivity: Steric and Electronic Influences
The reactivity of a silyl ether is not a monolithic property but rather a finely tunable characteristic governed by a confluence of steric and electronic factors. Understanding these influences is the key to mastering their application in complex synthetic campaigns. The primary determinant of silyl ether stability is the steric bulk of the substituents attached to the silicon atom. As a general principle, increasing the steric hindrance around the silicon center enhances the stability of the silyl ether by impeding the approach of reagents to the silicon-oxygen bond.[1][2]
This principle is quantitatively illustrated by the vast differences in the relative rates of cleavage for commonly employed silyl ethers under both acidic and basic conditions.[1][3]
Table 1: Relative Rates of Cleavage for Common Silyl Ethers
| Silyl Ether | Common Abbreviation | Structure | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | -Si(CH₃)₃ | 1 | 1 |
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[1][2][3]
The interplay of these factors allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule, a cornerstone of modern synthetic strategy.
Caption: Key determinants of silyl ether reactivity.
The Formation of Silyl Ethers: A Nucleophilic Substitution at Silicon
The installation of a silyl protecting group is typically achieved through the reaction of an alcohol with a silyl halide (commonly a chloride) or a silyl triflate in the presence of a base.[3][4] The generally accepted mechanism for this transformation is a nucleophilic substitution at the silicon center, often proceeding through an SN2-like pathway.[5]
A widely employed and reliable method is the Corey protocol, which utilizes imidazole as a base in a solvent such as dimethylformamide (DMF).[3][6] In this procedure, imidazole is believed to activate the silyl chloride by forming a more reactive silylimidazolium intermediate, which is then readily attacked by the alcohol.
Caption: General workflow for silyl ether formation.
For more sterically hindered alcohols, the use of a more reactive silylating agent, such as a silyl triflate, in combination with a non-nucleophilic hindered base like 2,6-lutidine, is often necessary.[3] Silyl triflates are significantly more reactive than their corresponding chlorides but are also more sensitive to moisture, necessitating anhydrous reaction conditions.[3]
The Cleavage of Silyl Ethers: A Matter of Controlled Lability
The true utility of silyl ethers lies in their selective removal under mild conditions. The deprotection of silyl ethers can be broadly categorized into three main strategies: acidic hydrolysis, base-catalyzed cleavage, and fluoride-mediated cleavage. The choice of method is dictated by the stability of the specific silyl ether and the presence of other sensitive functional groups in the molecule.[7]
Acid-Catalyzed Deprotection
Under acidic conditions, the oxygen atom of the silyl ether is protonated, which makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a weak nucleophile like water or an alcohol.[7][8] The rate of acidic cleavage is highly dependent on the steric hindrance around the silicon atom, with less hindered silyl ethers being cleaved much more rapidly.[2][9] This provides a reliable method for the selective deprotection of a less sterically demanding silyl group in the presence of a bulkier one. For instance, a TMS or TES group can often be cleaved without affecting a TBDMS or TIPS group.[2]
Base-Catalyzed Deprotection
The stability of silyl ethers to basic conditions also varies with the steric bulk of the silicon substituents.[2] While less common than acidic or fluoride-mediated cleavage for many silyl ethers, base-catalyzed hydrolysis can be an effective method for the removal of less stable silyl groups like TMS.[10] For more robust silyl ethers, harsher basic conditions are generally required.
Fluoride-Mediated Deprotection
The most common and often most effective method for the cleavage of silyl ethers is the use of a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[4][10] The driving force for this reaction is the exceptionally high strength of the silicon-fluorine bond (Si-F bond energy is ~135 kcal/mol, compared to ~108 kcal/mol for Si-O).[11] The mechanism is believed to proceed through the formation of a hypervalent, pentacoordinate silicon intermediate.[7][9][12] This method is generally very mild and compatible with a wide range of functional groups. However, the basicity of the TBAF reagent can sometimes lead to side reactions with base-sensitive substrates.[12][13] In such cases, buffering the reaction mixture, for example with acetic acid, is advisable.[13]
Caption: Pathways for silyl ether cleavage.
Experimental Protocols
The following protocols are provided as representative examples for the formation and cleavage of a tert-butyldimethylsilyl (TBDMS) ether, a commonly used protecting group of moderate stability.
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Stir the mixture under an inert atmosphere until all the imidazole has dissolved.
-
Add TBDMS-Cl (1.2 equiv) portion-wise to the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the TBAF solution (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography on silica gel if necessary.
Conclusion
Silyl ethers are powerful and versatile tools in the hands of the synthetic chemist. A thorough understanding of the factors that govern their reactivity—namely steric hindrance and the choice of reaction conditions—is essential for their successful implementation. By leveraging the graded stability of different silyl ethers, researchers can devise elegant and efficient synthetic routes to complex molecules, enabling the advancement of drug discovery and development.
References
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Wikipedia. Silyl ether. [Link]
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Gelest. Deprotection of Silyl Ethers. [Link]
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Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
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YouTube. Organic Chemistry - TBAF Deprotection Mechanism. [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
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StudySmarter. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. [Link]
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ResearchGate. Selective Deprotection of Silyl Ethers | Request PDF. [Link]
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Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
ResearchGate. Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating | Request PDF. [Link]
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ResearchGate. (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
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Chemistry LibreTexts. 16: Silylethers. [Link]
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National Institutes of Health. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. [Link]
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Royal Society of Chemistry. Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts. [Link]
-
Semantic Scholar. A Simple and Convenient Method for Cleavage of Silyl Esthers. [Link]
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Wikipedia. Ether cleavage. [Link]
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Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
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YouTube. Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas.. [Link]
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A Theoretical Exploration of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane: A Guide for Researchers
This in-depth technical guide provides a comprehensive theoretical framework for the study of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the molecule's structural and electronic properties through advanced computational methodologies. In the absence of extensive experimental data for this specific compound, this guide establishes a robust theoretical protocol, offering predictive insights into its behavior and potential applications, particularly in the realm of biomedicine as a bifunctional silyl ether.
Introduction: The Significance of Bifunctional Silyl Ethers
This compound, with the chemical formula C14H34O2Si2, belongs to the class of silyl ethers.[1] Silyl ethers are distinguished by a silicon atom covalently bonded to an alkoxy group and are widely employed as protecting groups for alcohols in organic synthesis. The IUPAC name for this molecule is tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane, and it is also known by synonyms such as 1,2-Bis(tert-butyldimethylsiloxy)ethane.[1]
The unique structural feature of this compound is the presence of two silyl ether functionalities, making it a bifunctional molecule. This characteristic is of particular interest in the field of drug delivery and biomaterials. Bifunctional silyl ethers have been investigated as acid-sensitive linkers in prodrug design and for the fabrication of degradable biomaterials. The rate of hydrolysis of the silyl ether bond can be tuned by modifying the steric and electronic environment around the silicon atom, allowing for controlled release of therapeutic agents under specific physiological conditions, such as the acidic microenvironment of tumors.
This guide will lay out a theoretical framework to investigate the fundamental properties of this compound using quantum chemical calculations. By predicting its optimized geometry, vibrational spectra, and electronic characteristics, we can gain valuable insights into its stability, reactivity, and potential as a functional component in advanced drug delivery systems.
Theoretical Framework and Computational Causality
The investigation of molecular properties through theoretical calculations has become an indispensable tool in modern chemistry. For organosilicon compounds like this compound, Density Functional Theory (DFT) has proven to be a reliable and efficient method for predicting a wide range of properties with a good balance of accuracy and computational cost.
The Choice of Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wavefunction-based methods that deal with the complexities of the many-electron wavefunction.
For the theoretical calculations on this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a judicious choice. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, and it has been shown to provide accurate geometries and vibrational frequencies for a wide variety of organic and organometallic molecules.
The Importance of the Basis Set
A basis set is a set of mathematical functions used to represent the electronic wavefunctions in a molecule. The choice of basis set is crucial for obtaining accurate results. For molecules containing silicon, it is essential to use a basis set that can adequately describe the electronic structure of a third-row element.
The 6-311++G(d,p) basis set is recommended for these calculations. This is a triple-zeta basis set, meaning it uses three sets of functions to describe each valence atomic orbital, providing a more flexible and accurate representation of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing weakly bound electrons and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for the distortion of atomic orbitals and are critical for accurately modeling chemical bonds.
Detailed Computational Protocol
The following step-by-step protocol outlines the theoretical calculations to be performed on this compound. This protocol is designed to be a self-validating system, where the consistency of the results across different calculations will reinforce the reliability of the theoretical model.
Molecular Structure and Optimization
-
Initial Structure Generation: An initial 3D structure of this compound will be obtained from a chemical database such as PubChem.[1]
-
Geometry Optimization: A full geometry optimization will be performed using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation will find the lowest energy conformation of the molecule, corresponding to its most stable structure.
-
Frequency Calculation: Following the optimization, a vibrational frequency calculation will be performed at the same level of theory. The absence of any imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Vibrational Spectra Prediction
The results of the frequency calculation will be used to predict the infrared (IR) and Raman spectra of the molecule.
-
IR and Raman Intensities: The calculation will provide the vibrational frequencies and their corresponding IR and Raman intensities.
-
Spectral Simulation: The calculated frequencies and intensities will be used to generate simulated IR and Raman spectra. These spectra can be visually compared with experimental data, if available, or with the spectra of structurally similar molecules.[2][3]
-
Vibrational Mode Analysis: Each calculated vibrational frequency can be animated to visualize the corresponding atomic motions. This analysis is crucial for assigning specific peaks in the spectra to particular functional groups and types of molecular vibrations (e.g., C-H stretching, Si-O-C bending).
Electronic Properties Analysis
-
Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO and LUMO are key indicators of a molecule's chemical reactivity.[4][5][6]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's electronic excitation energy and its kinetic stability.[7] A smaller gap generally suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electrostatic potential on the molecule's surface. This map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its intermolecular interactions.
Predicted Data and Discussion
The following tables summarize the predicted data that would be obtained from the proposed theoretical calculations.
Table 1: Predicted Geometric Parameters
| Parameter | Predicted Value |
| Si-O Bond Length (Å) | Calculated Value |
| C-O Bond Length (Å) | Calculated Value |
| Si-C Bond Length (Å) | Calculated Value |
| C-C Bond Length (Å) | Calculated Value |
| Si-O-C Bond Angle (°) | Calculated Value |
| O-C-C-O Dihedral Angle (°) | Calculated Value |
Note: The table will be populated with the results from the geometry optimization calculation.
Table 2: Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency | Predicted IR Intensity | Predicted Raman Activity |
| C-H Stretch (tert-butyl) | Calculated Value | Calculated Value | Calculated Value |
| C-H Stretch (methylene) | Calculated Value | Calculated Value | Calculated Value |
| Si-O-C Asymmetric Stretch | Calculated Value | Calculated Value | Calculated Value |
| Si-C Stretch | Calculated Value | Calculated Value | Calculated Value |
| C-O Stretch | Calculated Value | Calculated Value | Calculated Value |
Note: This table will be populated with the most significant vibrational modes from the frequency calculation.
Table 3: Predicted Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Note: These values will be extracted from the molecular orbital analysis.
Interpretation of Results and Scientific Integrity
The predicted geometric parameters will provide a detailed 3D structure of the molecule. The bond lengths and angles can be compared to typical values for silyl ethers and alkanes to assess the structural integrity of the model.
The predicted vibrational spectra are of particular importance. In the absence of direct experimental spectra for this compound, the calculated spectra can be compared with experimental data for structurally similar molecules, such as 1,2-dimethoxyethane and various tert-butyldimethylsilyl ethers.[8] This comparative analysis will serve as a crucial validation step for the theoretical methodology.[2][9]
The electronic properties, particularly the HOMO-LUMO gap and the MEP map, will offer predictive insights into the molecule's reactivity. The location of the HOMO and LUMO can indicate the most likely sites for electron donation and acceptance, respectively. The MEP map will highlight regions prone to electrophilic or nucleophilic attack, which is vital information for understanding how this molecule might interact with biological targets or other chemical species.
Potential Applications in Drug Development
The theoretical data generated for this compound can inform its potential application in drug development in several ways:
-
Prodrug Design: The predicted stability and reactivity of the silyl ether linkages can guide the design of prodrugs where a therapeutic agent is attached to this molecule. The theoretical understanding of its hydrolysis can help in tuning the release rate of the drug.
-
Biomaterial Formulation: As a bifunctional molecule, it can act as a cross-linker in the formation of biodegradable polymers. The theoretical insights into its geometry and intermolecular interactions can aid in predicting the properties of such materials.
-
Structure-Activity Relationship (SAR) Studies: The detailed electronic and structural information can be used in SAR studies to understand how modifications to this molecule would affect its properties and potential biological activity.
Conclusion
This technical guide has outlined a comprehensive theoretical protocol for the investigation of this compound using Density Functional Theory. By following the proposed methodology, researchers can obtain valuable predictive data on the molecule's structure, vibrational spectra, and electronic properties. While the absence of direct experimental data presents a challenge, the validation of the theoretical results through comparison with structurally similar compounds will ensure the scientific integrity of the study. The insights gained from these theoretical calculations will be instrumental in exploring the potential of this bifunctional silyl ether in drug development and materials science, paving the way for future experimental investigations.
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Molecular vibrational spectral simulation connects theoretical cluster structure identification and vibrational spectral evidence. Physical Chemistry Chemical Physics, RSC Publishing. [Link]
- NMR Data for tert-Butyldimethylsilyl Ethers. In Protecting Groups in Organic Synthesis.
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Development and Validation of Transferable Amide I Vibrational Frequency Maps for Peptides. PubMed Central, National Institutes of Health. [Link]
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A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials. Journal of Chemical Theory and Computation, ACS Publications. [Link]
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Bisphenol B, bis(tert-butyldimethylsilyl) ether - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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A Unified View of Vibrational Spectroscopy Simulation through Kernel Density Estimations. ACS Publications. [Link]
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Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. National Institutes of Health. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed Central, National Institutes of Health. [Link]
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Molecular orbital diagrams of HOMO and LUMO for silyl substituted siloles 2–4. ResearchGate. [Link]
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1 H NMR spectra of Ph-OSO 2 F, TBDMS-PMMA and Ph-SO 2-PMMA. ResearchGate. [Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
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DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
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Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. [Link]
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Compound 529219: this compound. Virginia Open Data Portal. [Link]
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3,8-Dioxa-2,9-disiladecane, 2,2,9,9-tetramethyl-5,6-bis[[(trimethylsilyl)oxy]methyl]-. PubChem, National Center for Biotechnology Information. [Link]
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3,8-Dioxa-2,9-disiladecane, 2,2,9,9-tetramethyl-. PubChem, National Center for Biotechnology Information. [Link]
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Methodological & Application
Synthesis of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane: A Detailed Protocol for the Protection of Ethylene Glycol
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane, a valuable derivative of ethylene glycol where both hydroxyl groups are protected by tert-butyldimethylsilyl (TBDMS) ethers. This transformation is fundamental in multi-step organic synthesis, enabling chemists to mask the reactivity of diols while performing reactions on other parts of a molecule. The protocol detailed herein is based on the widely adopted Corey protocol, which utilizes tert-butyldimethylsilyl chloride and imidazole in an appropriate solvent.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental procedure, and discuss the necessary purification and characterization techniques. This guide is intended for researchers in organic chemistry, materials science, and drug development who require a robust and reliable method for the protection of diols.
Introduction
In the realm of complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. Hydroxyl groups, being ubiquitous and reactive, often require temporary masking to prevent unwanted side reactions. Silyl ethers, and in particular tert-butyldimethylsilyl (TBDMS) ethers, have emerged as one of the most versatile and widely used protecting groups for alcohols.[2] Their popularity stems from their ease of installation, stability across a broad range of reaction conditions (e.g., basic, nucleophilic, and organometallic reagents), and their selective removal under mild conditions, often with fluoride ion sources.[3]
The target molecule of this protocol, this compound (also known as 1,2-bis(tert-butyldimethylsilyloxy)ethane), is the product of the double silylation of ethylene glycol. This compound serves as a key intermediate in various synthetic endeavors where a protected C2 building block is required.
The reaction proceeds via a nucleophilic substitution at the silicon center of tert-butyldimethylsilyl chloride (TBDMS-Cl). The alcohol (ethylene glycol) is a relatively weak nucleophile, so a base is required to facilitate the reaction. Imidazole plays a dual role in this process. It acts as a base to deprotonate the alcohol, increasing its nucleophilicity. Perhaps more importantly, imidazole reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[4] This intermediate is then readily attacked by the alcohol, regenerating the imidazole catalyst and forming the silyl ether product along with a protonated imidazole salt. Given that ethylene glycol has two hydroxyl groups, the reaction is performed with a molar excess of the silylating agent and base to ensure complete protection.
This guide will provide a reliable and reproducible protocol for the synthesis, purification, and characterization of this compound, equipping researchers with the knowledge to confidently apply this essential protective strategy in their work.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Ethylene Glycol | Anhydrous, 99.8% | Sigma-Aldrich | 107-21-1 |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 97% | Sigma-Aldrich | 18162-48-6 |
| Imidazole | 99% | Sigma-Aldrich | 288-32-4 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Saturated aqueous sodium bicarbonate solution | |||
| Brine (saturated aqueous sodium chloride solution) | |||
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | ||
| Hexane | HPLC grade | 110-54-3 | |
| Ethyl acetate | HPLC grade | 141-78-6 | |
| Silica gel | 60 Å, 230-400 mesh | 7631-86-9 |
Safety Precautions:
-
tert-Butyldimethylsilyl chloride is a moisture-sensitive solid that can release HCl upon contact with water. It is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
Ethylene glycol is harmful if swallowed.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for flash column chromatography
-
NMR tubes
-
FTIR spectrometer
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethylene glycol (0.62 g, 10.0 mmol) and imidazole (3.40 g, 50.0 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen gas.
-
Add 40 mL of anhydrous dichloromethane (DCM) via syringe to dissolve the solids. Stir the solution at room temperature.
-
Rationale: Anhydrous conditions are crucial as TBDMS-Cl is moisture-sensitive.[5] Imidazole is used in excess to drive the reaction to completion and to neutralize the HCl byproduct.[6]
-
-
Addition of Silylating Agent:
-
In a separate dry vial, dissolve tert-butyldimethylsilyl chloride (3.32 g, 22.0 mmol) in 10 mL of anhydrous DCM.
-
Slowly add the TBDMS-Cl solution to the stirring ethylene glycol and imidazole solution via syringe over 10-15 minutes.
-
A white precipitate (imidazole hydrochloride) will form upon addition.
-
Rationale: A slight excess of TBDMS-Cl ensures that both hydroxyl groups of the ethylene glycol are silylated. Slow addition helps to control any potential exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The product will have a higher Rf value than the starting ethylene glycol. The reaction is complete when the ethylene glycol spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Combine all organic layers and wash with 30 mL of brine.
-
Rationale: The NaHCO₃ quench neutralizes any remaining acidic species and helps to remove the imidazole hydrochloride salt. The brine wash helps to remove any residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a colorless oil or a white solid.[3]
-
Purification
-
Flash Column Chromatography:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica gel).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate in hexane).
-
Collect the fractions containing the pure product (as determined by TLC).
-
Rationale: Chromatography is essential to remove any monosilylated product, excess reagents, and siloxane byproducts.[7]
-
-
Final Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless oil or low-melting solid.
-
Results and Characterization
The expected yield of the pure product is typically in the range of 85-95%. The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple. The four equivalent methylene protons (-O-CH₂-CH₂-O-) should appear as a singlet at approximately δ 3.65 ppm. The eighteen protons of the two tert-butyl groups should appear as a singlet at around δ 0.89 ppm. The twelve protons of the four silicon-methyl groups should appear as a singlet at approximately δ 0.05 ppm.[8]
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show a signal for the methylene carbons at approximately δ 63.5 ppm. The quaternary carbons of the tert-butyl groups should appear around δ 26.0 ppm, and the methyl carbons of the tert-butyl groups at about δ 18.3 ppm. The silicon-methyl carbons should be observed at approximately δ -5.3 ppm.
-
FTIR (Thin Film): The infrared spectrum will be characterized by the absence of a broad O-H stretching band (typically around 3300-3400 cm⁻¹), indicating the complete reaction of the hydroxyl groups. Strong C-H stretching bands will be present around 2850-2960 cm⁻¹. A prominent Si-O-C stretching absorption is expected in the 1050-1150 cm⁻¹ region.[9][10] The Si-C bond vibrations can be observed around 835 cm⁻¹ and 1250 cm⁻¹.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction (starting material remains) | 1. Insufficient reagents. 2. Moisture in the reaction. 3. Insufficient reaction time. | 1. Ensure accurate measurement of reagents; use a slight excess of TBDMS-Cl and imidazole. 2. Use anhydrous solvent and flame-dried glassware. Handle TBDMS-Cl under an inert atmosphere. 3. Allow the reaction to stir for a longer period, monitoring by TLC. |
| Low yield | 1. Loss of product during work-up or purification. 2. Inefficient extraction. | 1. Be careful during transfers and extractions. 2. Ensure thorough extraction of the aqueous layer with DCM. |
| Presence of monosilylated product | Insufficient TBDMS-Cl or reaction time. | Use a slightly larger excess of TBDMS-Cl (e.g., 2.5 equivalents) and ensure the reaction goes to completion. The monosilylated product can be separated by careful column chromatography. |
| Product appears oily and difficult to handle | The product is a low-melting solid or a viscous oil at room temperature. | This is normal for this compound. The product can be handled as a solution in a volatile solvent for subsequent reactions if desired. |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound via the silylation of ethylene glycol. The use of the Corey protocol offers a reliable and high-yielding method for the protection of diols, a critical transformation in modern organic synthesis. By following the step-by-step instructions and understanding the rationale behind each step, researchers can confidently prepare this valuable intermediate for their synthetic campaigns. The provided characterization data and troubleshooting guide will further aid in achieving successful and reproducible results.
References
-
Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society1972 , 94 (17), 6190–6191. [Link]
-
Fiveable. tert-butyldimethylsilyl chloride Definition. [Link]
-
Organic Chemistry Portal. Synthesis of silyl ethers. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
- White, J. D.; Carter, R. G. A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis2002, 4, 779-844.
- O'Neil, I. A.; et al. Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Journal of the American Chemical Society2001, 123(22), 5382-5383.
-
ResearchGate. Why do we use DMAP along with imidazole in TBDMS protection on hydroxyl group? [Link]
-
The Royal Society of Chemistry. Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI)-Fluoride Exchange with Benzophenone Photochemistry. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
NIST. Ethylene glycol, 2TBDMS derivative. NIST Chemistry WebBook. [Link]
-
Indian Institute of Technology Guwahati. GATE 2026 CY Chemistry Syllabus. [Link]
- Kalek, M.; Stawinski, J. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett2007, (12), 1968-1970.
-
Organic Chemistry Data. tert-Butyldimethylsilyl Chloride (TBS-Cl). [Link]
-
ResearchGate. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH. [Link]
- Budwitz, J. E.; Newton, C. G. Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses2023, 100, 159-185.
-
Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
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- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Use of tert-Butyldimethylsilyl Ethers for the Protection of Diols
Introduction: Unraveling the Role of Silyl Ethers in Complex Synthesis
In the landscape of modern organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. Among the myriad of protecting groups available to the synthetic chemist, silyl ethers have emerged as a versatile and reliable choice for the temporary protection of alcohols.[1][2][3] Their popularity stems from their ease of formation, tunable stability, and mild cleavage conditions.[3]
The compound 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane, more commonly known as 1,2-bis(tert-butyldimethylsilyloxy)ethane, represents a classic example of a molecule wherein two hydroxyl groups of a diol (ethylene glycol) are protected as their tert-butyldimethylsilyl (TBDMS or TBS) ethers. While this specific molecule is a product of a protection reaction, its structure provides an excellent entry point into the broader and highly practical application of using the TBDMS group to protect diols in a variety of synthetic contexts. This guide will provide a comprehensive overview of the principles and protocols for the TBDMS protection of diols, a critical tool for researchers, scientists, and professionals in drug development.
The Rationale for Diol Protection with tert-Butyldimethylsilyl Ethers
Diols, compounds containing two hydroxyl groups, are common structural motifs in natural products and pharmaceutical intermediates. The differential reactivity of the two hydroxyl groups, or the need to prevent their interference in subsequent reactions, often necessitates their protection. The TBDMS group is particularly well-suited for this task due to a favorable balance of steric bulk and electronic properties, which confer significant stability under a wide range of reaction conditions, including exposure to organometallic reagents, many oxidizing and reducing agents, and basic conditions.[4]
The protection of diols with TBDMS groups can be tailored to achieve either mono-protection or bis-protection, depending on the stoichiometry of the silylating agent and the reaction conditions. Furthermore, for 1,2- and 1,3-diols, it is possible to form cyclic silyl ethers, such as di-tert-butylsilylene (DTBS) derivatives, which can impart conformational rigidity to the molecule and influence the stereochemical outcome of subsequent reactions.[1][5] The relative stability of different silyl ethers is a key factor in designing selective protection and deprotection strategies.
Comparative Stability of Common Silyl Ethers
The stability of silyl ethers is primarily influenced by the steric hindrance around the silicon atom. Bulkier substituents on the silicon atom generally lead to greater stability towards acidic and basic cleavage.
| Silyl Ether | Structure | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | 1 | 1 |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 | ~20,000 |
Data adapted from established sources.
Mechanism of Silylation: The Corey and Corey-Plus Protocols
The formation of a TBDMS ether typically involves the reaction of an alcohol with a silyl halide or triflate in the presence of a base. The most widely adopted procedure is the Corey protocol, which utilizes tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in a polar aprotic solvent like dimethylformamide (DMF).[3][4] Imidazole plays a dual role: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and it also activates the silyl chloride by forming a highly reactive silylimidazolium intermediate.
For sterically hindered alcohols where TBDMS-Cl may be too slow, the use of the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf) in the presence of a non-nucleophilic base like 2,6-lutidine is highly effective.[6]
Figure 1: Mechanisms of TBDMS Protection.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Bis-TBDMS Protection of a 1,2-Diol
This protocol describes the exhaustive silylation of a 1,2-diol to form the corresponding bis-TBDMS ether.
Materials:
-
1,2-Diol (e.g., (S,S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diol)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,2-diol (1.0 equiv) in anhydrous DMF, add imidazole (4.0 equiv).
-
Add TBDMS-Cl (2.5-3.0 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water or saturated aqueous NaHCO₃.
-
Extract the aqueous layer with Et₂O or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc).
Protocol 2: Deprotection of a Bis-TBDMS Ether using TBAF
This protocol describes the removal of TBDMS groups using tetrabutylammonium fluoride (TBAF), a common fluoride source for silyl ether cleavage.
Materials:
-
Bis-TBDMS protected diol
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the bis-TBDMS protected diol (1.0 equiv) in anhydrous THF.
-
Add the TBAF solution (2.2-3.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting diol by flash column chromatography or recrystallization.[6]
Protocol 3: Selective Deprotection of a Primary TBDMS Ether in the Presence of a Secondary TBDMS Ether
The differential stability of TBDMS ethers based on steric hindrance allows for selective deprotection. Primary TBDMS ethers are generally more labile than secondary or tertiary ones.
Materials:
-
Substrate with both primary and secondary TBDMS ethers
-
Pyridinium p-toluenesulfonate (PPTS) or Acetic acid (AcOH)
-
Methanol (MeOH) or a mixture of THF/water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the bis-protected substrate (1.0 equiv) in MeOH or a THF/water mixture.
-
Add a catalytic amount of PPTS (0.1-0.2 equiv) or a stoichiometric amount of a mild acid like acetic acid.
-
Stir the reaction at room temperature, carefully monitoring the progress by TLC to avoid over-reaction and cleavage of the more hindered silyl ether.
-
Once the desired level of selective deprotection is achieved, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the product by flash column chromatography.[6]
Figure 2: General Workflow for Diol Protection and Deprotection.
Troubleshooting and Key Considerations
-
Incomplete Protection: For sterically hindered diols, protection may be sluggish. In such cases, switching to the more reactive TBDMS-OTf with 2,6-lutidine is recommended.[6] Increasing the temperature and reaction time may also be necessary.
-
Mono- vs. Bis-protection: To favor mono-protection of a symmetric diol, one can use a sub-stoichiometric amount of the silylating agent (e.g., 0.9-1.0 equiv) or use a large excess of the diol.[3]
-
Selective Deprotection: Achieving high selectivity in deprotection often requires careful control of reaction time, temperature, and the amount of reagent. It is advisable to run small-scale test reactions and monitor them closely by TLC or LC-MS.
-
Fluoride-Mediated Deprotection Issues: TBAF is basic and can cause side reactions such as elimination or epimerization in sensitive substrates. In such cases, acidic deprotection methods (e.g., PPTS, AcOH) or buffered fluoride sources (e.g., HF-pyridine) may be preferable.
Conclusion
The tert-butyldimethylsilyl group is an exceptionally valuable and versatile protecting group for diols in organic synthesis. Its robustness under a wide range of conditions, coupled with the ability to be selectively removed, allows for the strategic manipulation of complex molecules. While this compound serves as a structural archetype of a TBDMS-protected diol, the practical application for synthetic chemists lies in the well-established protocols for the silylation of diols using reagents like TBDMS-Cl and TBDMS-OTf. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this powerful synthetic tool in the pursuit of novel therapeutics and complex molecular architectures.
References
- M. Lalonde and T. H. Chan, "Synthesis," 1985, 817.
- E. J. Corey and A. Venkateswarlu, "Journal of the American Chemical Society," 1972, 94, 6190.
-
Total Synthesis, "TBS Protecting Group: TBS Protection & Deprotection," [Online]. Available: [Link].
-
Organic Chemistry Portal, "tert-Butyldimethylsilyl Ethers," [Online]. Available: [Link].
- Science of Synthesis, "Product Class 11: Alcohols and Diols by Deprotection," Thieme, 2008.
-
Chem-Station, "Protection of 1,2-/1,3-Diols," [Online]. Available: [Link].
- V. H. Jadhav, H. B. Borate, and R. D. Wakharkar, "Indian Journal of Chemistry," vol. 45B, pp. 322-324, 2006.
-
Chemistry university, "Protecting Diols," YouTube, 2021. [Online]. Available: [Link].
- ResearchGate, "t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems," [Online].
- A. M. Rawashdeh, et al.
- BenchChem, "The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis," [Online].
- G. A. Molander and C. R. Harris, "Chemical Reviews," vol. 96, pp. 307-338, 1996.
- C. Foces-Foces and M. López-Rodríguez, "Acta Crystallographica Section C," vol. 64, pp. o657-o660, 2008.
-
Organic Chemistry Portal, "Synthesis of cyclic ethers," [Online]. Available: [Link].
- A. G. Myers Research Group, Harvard University, "A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol," [Online].
-
Wikipedia, "Silyl ether," [Online]. Available: [Link].
Sources
derivatization of polar molecules with 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane for GC-MS
Abstract
The analysis of polar, non-volatile compounds such as amino acids, organic acids, sugars, and steroids by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges due to their poor thermal stability and low volatility. Chemical derivatization is an essential sample preparation step that transforms these molecules into forms amenable to GC analysis. This application note provides a comprehensive guide to silylation, a powerful and widely used derivatization technique. We will delve into the principles of silylation, focusing on the use of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a primary reagent. Detailed, field-proven protocols, workflow diagrams, and troubleshooting guidance are provided to enable researchers to develop robust and reproducible analytical methods for a wide range of polar analytes.
Introduction: Overcoming the Challenge of Polar Analyte Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection capabilities.[1] However, its application is fundamentally limited to compounds that can be volatilized without thermal degradation.[2] Many biologically and pharmaceutically significant molecules are polar due to the presence of active hydrogen atoms in functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH₂), and thiols (-SH).[3][4] These groups lead to strong intermolecular hydrogen bonding, which significantly lowers volatility.[5] Direct injection of such compounds into a hot GC inlet often results in thermal decomposition, poor chromatographic peak shape, and strong adsorption to active sites within the GC system, compromising analytical accuracy and reproducibility.[5][6]
Chemical derivatization addresses this challenge by chemically modifying the problematic functional groups.[5][7] The process replaces the active hydrogens with non-polar moieties, effectively "masking" the polar sites.[8] Of the various derivatization strategies (e.g., acylation, alkylation), silylation is arguably the most common and versatile method employed in GC-MS.[9][10] This technique converts the analyte into a trimethylsilyl (TMS) derivative, which is significantly more volatile, less polar, and more thermally stable.[3][11]
This guide offers an in-depth exploration of silylation, providing both the theoretical foundation and practical protocols necessary for successful implementation in the laboratory.
The Principle and Power of Silylation
Silylation is a nucleophilic substitution (Sɴ2) reaction where an active hydrogen on a functional group is replaced by a trimethylsilyl (-Si(CH₃)₃) group.[5] The most common silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective TMS donors.[3]
The key advantages of converting a polar molecule to its TMS derivative are:
-
Increased Volatility: By eliminating hydrogen bonding, the energy required to move the analyte into the gas phase is dramatically reduced.[5][12]
-
Enhanced Thermal Stability: The TMS group protects thermally labile functional groups from degrading at the high temperatures of the GC inlet and column.[3][11]
-
Improved Chromatography: Derivatization leads to sharper, more symmetrical peaks by minimizing interactions with the stationary phase and reducing column adsorption.[3][7]
-
Characteristic Mass Spectra: TMS derivatives produce predictable and often intense fragment ions in the mass spectrometer, which aids in structural elucidation and quantification.[4][13] A prominent ion at mass-to-charge ratio (m/z) 73 is a hallmark of a TMS group, serving as a useful diagnostic tool.[14]
Choosing the Right Reagent: MSTFA vs. BSTFA
Both MSTFA and BSTFA are powerful silylating agents, and the choice often depends on the specific application.[3][15]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Often considered the reagent of choice due to its high reactivity and the high volatility of its byproduct, N-methyltrifluoroacetamide.[10][16] This minimizes potential interference with early-eluting analyte peaks in the chromatogram.[10]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Also a very strong and versatile silylating agent.[17] Its reactivity can be significantly enhanced for difficult-to-derivatize compounds, like sterically hindered alcohols, by adding a catalyst such as Trimethylchlorosilane (TMCS).[17][18]
A Note on the User-Specified Reagent: The topic specified the reagent 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane. This appears to be a highly specialized, non-standard bidentate silylating agent, for which established protocols are not available in common literature. Such a reagent might be designed to form cyclic derivatives with compounds having proximal diol or similar functionalities. The fundamental principles outlined in this note—particularly regarding the absolute need for anhydrous conditions, optimization of temperature and time, and stoichiometric considerations—provide a solid foundation for developing a custom protocol for this or any other specialized silylating reagent.
Detailed Application Protocols
Success in silylation is critically dependent on meticulous technique. The most common cause of failure is the presence of moisture, as silylating reagents react preferentially with water.[5][6]
Prerequisite: Ensuring Anhydrous Conditions
All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 2 hours) and cooled in a desiccator before use. All solvents (e.g., pyridine, acetonitrile) must be of anhydrous grade. Samples, particularly biological extracts, must be dried completely, typically by evaporation under a gentle stream of nitrogen or by lyophilization (freeze-drying).[11][17][19]
Workflow for Silylation Derivatization
References
- 1. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labioscientific.com [labioscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. benchchem.com [benchchem.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 13. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. m.youtube.com [m.youtube.com]
protocol for silylation of steroids with 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
An Application Note and Protocol for the Exploration of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane as a Novel Silylating Agent for Steroids in Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: Gemini, Senior Application Scientist
Abstract
The derivatization of steroids is a critical step for their analysis by gas chromatography-mass spectrometry (GC-MS), enhancing their volatility and thermal stability. While reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used, the exploration of novel silylating agents can offer unique advantages in terms of reactivity, stability, or selectivity. This document introduces a detailed, albeit theoretical, protocol for the use of this compound, a bifunctional silylating agent containing two tert-butyldimethylsilyl (TBDMS) moieties, for the derivatization of steroids. Given the absence of established literature for this specific application, this guide is intended for researchers, scientists, and drug development professionals as a foundational framework for method development and validation. We will delve into the proposed mechanism, a step-by-step experimental protocol, and strategies for method optimization and validation.
Introduction: The Rationale for Steroid Silylation
Steroids are a class of lipids characterized by a four-ring core structure. Their analysis is pivotal in clinical diagnostics, doping control, and pharmaceutical research. However, their inherent polarity and low volatility, due to the presence of hydroxyl and keto functional groups, make them unsuitable for direct GC-MS analysis.[1][2]
Silylation is a derivatization technique that replaces the active hydrogen in polar functional groups with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] This process offers several advantages:
-
Increased Volatility: The replacement of polar -OH groups with bulky, non-polar silyl ethers reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility.
-
Enhanced Thermal Stability: Silyl ethers are generally more stable at the high temperatures required for GC analysis compared to their corresponding alcohols.
-
Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and better separation of structurally similar steroids.[4]
-
Characteristic Mass Spectra: The silyl derivatives produce predictable and often intense high-mass ions in mass spectrometry, aiding in structural elucidation and quantification.
While numerous silylating agents are available, this note focuses on the potential application of this compound. This molecule, also known as 1,2-Bis(t-butyldimethylsiloxy)ethane[5], possesses two TBDMS groups. TBDMS derivatives are known for their high stability towards hydrolysis compared to TMS ethers, which could be advantageous for sample handling and storage.
Proposed Mechanism of Silylation
The silylation of an alcohol with a silylating agent generally proceeds via a nucleophilic substitution (SN2) reaction at the silicon atom.[3] The reaction is typically catalyzed by a base, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct.
In the context of using this compound, we propose the following catalytic pathway:
-
Activation: A catalyst, such as 1-methylimidazole or pyridine, activates the silicon center of the silylating reagent, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The steroid's hydroxyl group attacks the activated silicon atom.
-
Formation of Silyl Ether: A stable steroid-TBDMS ether is formed.
Due to the bifunctional nature of the reagent, there is a theoretical possibility of a single steroid molecule being derivatized at two different hydroxyl groups by the same reagent molecule, or two steroid molecules being linked by the reagent. To favor the formation of a simple mono-TBDMS ether at each hydroxyl site, a significant molar excess of the silylating reagent should be used.
Figure 1: Proposed reaction mechanism for the silylation of a steroid hydroxyl group.
Experimental Protocol: A Starting Point for Method Development
Disclaimer: This protocol is a theoretical starting point and requires experimental optimization and validation.
Reagents and Materials
-
Steroid Standard: e.g., Testosterone, Cholesterol (1 mg/mL in a suitable solvent like methanol or ethyl acetate).
-
Silylating Reagent: this compound.
-
Solvent (Anhydrous): Pyridine or Acetonitrile. Pyridine is often preferred as it can also act as a catalyst and an acid scavenger.
-
Catalyst (Optional but Recommended): 1% Trimethylchlorosilane (TMCS) in the solvent, or a small amount of 1-methylimidazole.
-
Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Heating Block or Oven: Capable of maintaining a constant temperature (e.g., 60-80 °C).
-
Evaporation System: A gentle stream of dry nitrogen gas.
-
Reconstitution Solvent: Hexane or Ethyl Acetate (GC grade).
Step-by-Step Derivatization Procedure
-
Sample Preparation: Pipette 100 µL of the steroid standard solution into a reaction vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as moisture will consume the silylating reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried residue. Vortex briefly to dissolve the steroid.
-
Silylating Agent Addition: Add 100 µL of a solution of this compound in the same solvent (a starting concentration of 10-20 mg/mL is suggested, representing a significant molar excess).
-
Catalyst Addition (Optional): If using a catalyst, add 10 µL of 1% TMCS or a very small drop of 1-methylimidazole.
-
Reaction: Tightly cap the vial and place it in a heating block set to 70 °C for 1 hour. TBDMS derivatizations are generally slower than TMS derivatizations and often benefit from heating.[6]
-
Cooling: After the reaction is complete, remove the vial from the heating block and allow it to cool to room temperature.
-
Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in 100 µL of hexane or ethyl acetate. The sample is now ready for GC-MS analysis.
Figure 2: Experimental workflow for the proposed steroid derivatization protocol.
Method Optimization
The following parameters should be systematically optimized to achieve complete derivatization:
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Reagent Concentration | 10-20 mg/mL | Test a range from 5 to 50 mg/mL | Ensure a sufficient molar excess to drive the reaction to completion and minimize byproducts. |
| Reaction Temperature | 70 °C | Test a range from 60 °C to 90 °C | Higher temperatures can increase the reaction rate, but may also lead to degradation of sensitive steroids. |
| Reaction Time | 1 hour | Test a time course from 30 min to 4 hours | Determine the minimum time required for complete derivatization to improve throughput. |
| Catalyst | 1% TMCS | Compare with no catalyst and other catalysts like 1-methylimidazole | Catalysts can significantly accelerate the reaction, especially for hindered hydroxyl groups. |
GC-MS Analysis
Suggested GC-MS Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 250 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 min.
-
-
MS Source: 230 °C.
-
MS Quadrupole: 150 °C.
-
Acquisition Mode: Full Scan (m/z 50-600) for initial identification. Selected Ion Monitoring (SIM) for quantification.
Expected Mass Spectra
TBDMS derivatives of steroids are expected to produce characteristic mass spectra. Key ions to monitor include:
-
Molecular Ion (M+•): This may or may not be present, but if observed, it confirms the molecular weight of the derivative.
-
[M-15]+: Loss of a methyl group.
-
[M-57]+: A very characteristic and often abundant ion corresponding to the loss of the tert-butyl group (C(CH₃)₃). This is a key diagnostic ion for TBDMS derivatives.
Table of Expected Masses for TBDMS Derivatives of Common Steroids:
| Steroid | Molecular Formula | Molecular Weight ( g/mol ) | TBDMS Derivative MW (per -OH) | Expected [M-57]+ Ion (m/z) |
| Testosterone | C₁₉H₂₈O₂ | 288.42 | 402.71 | 345.71 |
| Estradiol | C₁₈H₂₄O₂ | 272.38 | 500.86 (di-TBDMS) | 443.86 |
| Cholesterol | C₂₇H₄₆O | 386.65 | 500.94 | 443.94 |
| Progesterone | C₂₁H₃₀O₂ | 314.46 | N/A (no hydroxyls) | N/A |
Protocol Validation and Trustworthiness
To establish this novel protocol as a reliable method, a thorough validation is essential.
-
Confirmation of Derivatization: Compare the chromatograms of underivatized and derivatized standards. A successful reaction will show a shift to a longer retention time and the disappearance of the original steroid peak.
-
Assessment of Reaction Yield: Inject a known amount of the steroid and quantify the peak area of the derivative. Compare this to a fully derivatized standard prepared with a trusted reagent (if possible) to estimate the yield.
-
Linearity and Sensitivity: Prepare a calibration curve using serially diluted standards to determine the limit of detection (LOD) and limit of quantification (LOQ).
-
Derivative Stability: Analyze the derivatized sample at several time points (e.g., 0, 24, 48 hours) to assess the stability of the TBDMS-steroid ether.
Conclusion
This application note provides a comprehensive theoretical framework for the development of a novel steroid derivatization protocol using this compound. While this reagent is not conventionally used for this purpose, its bifunctional TBDMS structure presents an interesting opportunity for creating highly stable steroid derivatives for GC-MS analysis. The provided protocol, optimization strategies, and validation guidelines offer a robust starting point for any researcher aiming to explore and implement this new method. Rigorous experimental validation is paramount to confirm the efficacy and reliability of this proposed technique.
References
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the silylation of alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2009). Enhanced Analysis of Steroids by Gas Chromatography/Mass Spectrometry using Microwave-Accelerated Derivatization. Analytical Chemistry. Retrieved from [Link]
-
DiVA. (n.d.). Analysis of most common endogenous steroids in plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS). Retrieved from [Link]
-
LECO Corporation. (n.d.). Development of the Comprehensive Method for Steroid Analysis by GCxGC-HR-TOFMS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. gcms.cz [gcms.cz]
- 5. This compound | C14H34O2Si2 | CID 529219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
reaction conditions for using 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane in peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of peptide synthesis is perpetually evolving, driven by the dual needs for greater efficiency and improved sustainability. While solid-phase peptide synthesis (SPPS) has long been the dominant methodology, liquid-phase peptide synthesis (LPPS) is experiencing a resurgence, largely due to innovative strategies that overcome its historical limitations, such as poor solubility of growing peptide chains. A key innovation in this domain is the use of detachable, solubilizing chemical tags. This guide provides a detailed examination of the principles and protocols for utilizing siloxane-based molecules, exemplified by structures like 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane , as foundational elements for these powerful tags in advanced LPPS.
While not typically employed as a direct solvent or reagent in the peptide coupling reaction itself, the core structure of this compound serves as a blueprint for a class of hydrophobic silyl-based tags that revolutionize LPPS by enhancing the solubility of peptide intermediates in organic solvents. This enhanced solubility permits reactions to proceed at higher concentrations, leading to improved reaction kinetics and the successful synthesis of challenging, sterically hindered peptide sequences.
Part 1: The Rationale for Siloxane-Based Tags in Liquid-Phase Peptide Synthesis
Traditional LPPS often encounters significant hurdles as the peptide chain elongates. The growing peptide can precipitate out of solution, leading to incomplete reactions and challenging purification procedures. The introduction of a bulky, hydrophobic tag at the C-terminus of the peptide can dramatically alter its physical properties, keeping it solubilized in less polar, "greener" solvents.
The SYNCSOL® platform, a novel convergent LPPS strategy, exemplifies this approach by employing silyl-containing molecules. This system integrates a detachable alkyl-silane-based solubilizing tag, referred to as FMSE, which imparts exceptional solubility to the peptide during synthesis[1]. This tag is designed to be selectively removed without affecting other protecting groups, a critical feature for convergent synthesis strategies where protected peptide fragments are later combined[1].
Another prominent example is the silylated tag (STag)-assisted peptide synthesis. The addition of a STag renders peptides highly soluble in cyclopentyl methyl ether (CPME), an environmentally friendlier alternative to traditional solvents like N,N-dimethylformamide (DMF)[2]. This enhanced solubility not only facilitates the synthesis of "difficult" peptides but also enables a more sustainable and scalable manufacturing process[2].
Key Advantages of Siloxane-Based Solubilizing Tags:
-
Enhanced Solubility: Prevents precipitation of the growing peptide chain in organic solvents.
-
Improved Reaction Kinetics: Allows for higher reaction concentrations, leading to faster and more efficient coupling.
-
Synthesis of Difficult Sequences: Facilitates the synthesis of hydrophobic and sterically hindered peptides.
-
Use of Greener Solvents: Enables the use of more environmentally benign solvents like cyclopentyl methyl ether (CPME).
-
Simplified Purification: In many cases, purification of intermediates can be achieved through simple liquid-liquid extraction or crystallization, avoiding the need for column chromatography[3].
-
Compatibility: These tags are designed to be compatible with standard peptide synthesis chemistries, including Fmoc, Boc, and Cbz protecting group strategies[1][4][5].
Part 2: Mechanistic Overview and Workflow
The core principle of tag-assisted LPPS is the temporary covalent attachment of a solubilizing group to the peptide. This is typically achieved by esterification of the C-terminal amino acid with a hydroxyl-functionalized siloxane tag. The peptide chain is then elongated in a stepwise manner. After each coupling and deprotection cycle, the tagged peptide remains in the organic phase, while excess reagents and byproducts can be removed by aqueous extraction or precipitation. Once the desired peptide sequence is assembled, the siloxane tag is cleaved to release the final peptide.
Part 3: Experimental Protocols
The following protocols are generalized from published methods for silylated tag-assisted peptide synthesis and should be optimized for specific peptide sequences and scales[2].
Protocol 1: Attachment of the Siloxane Tag to the C-Terminal Amino Acid
This protocol describes the initial esterification of the first amino acid to a hydroxyl-functionalized siloxane tag.
Materials:
-
Hydroxylated Siloxane Tag (e.g., a derivative of this compound)
-
Fmoc-protected amino acid
-
Cyclopentyl methyl ether (CPME)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
tert-Butyl methyl ether (TBME) for precipitation
Procedure:
-
Dissolve the hydroxylated siloxane tag (1.0 eq.) in CPME.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (1.2-1.5 eq.), DCC or EDCI (1.2-1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in DMF.
-
Add the amino acid solution to the tag solution and stir at room temperature for 2-4 hours, monitoring the reaction by HPLC or TLC.
-
Upon completion, filter to remove any urea byproduct if DCC was used.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the tagged amino acid by adding cold TBME.
-
Collect the precipitate by filtration, wash with cold TBME, and dry under vacuum.
Protocol 2: Peptide Chain Elongation Cycle
This protocol outlines the steps for a single cycle of amino acid coupling and N-terminal deprotection.
Materials:
-
Tagged peptide from the previous step
-
Fmoc-protected amino acid (1.2-1.5 eq.)
-
Coupling reagent, e.g., (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.2-1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3-4 eq.)
-
CPME
-
DMF
-
Deprotection solution: 20% piperidine in DMF or a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent[2].
Coupling Step:
-
Dissolve the tagged peptide in a minimal amount of CPME.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and COMU in DMF.
-
Add the amino acid/COMU solution to the tagged peptide solution, followed by the addition of DIPEA.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring for completion by HPLC.
-
Upon completion, proceed to the deprotection step. A workup involving aqueous extraction can be performed here to remove excess reagents if desired.
Deprotection Step:
-
To the reaction mixture containing the fully protected, tagged peptide, add the deprotection solution (e.g., 20% piperidine in DMF).
-
Stir at room temperature for 15-30 minutes.
-
Quench the reaction and precipitate the deprotected tagged peptide by adding cold TBME.
-
Collect the precipitate by filtration, wash thoroughly with TBME to remove the cleaved Fmoc adduct, and dry under vacuum. The product is now ready for the next coupling cycle.
Protocol 3: Cleavage of the Peptide from the Siloxane Tag
This final step releases the synthesized peptide from the solubilizing tag.
Materials:
-
Fully synthesized, protected peptide-tag conjugate
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)
-
Cold tert-butyl methyl ether (TBME)
Procedure:
-
Dissolve the peptide-tag conjugate in the TFA cleavage cocktail. The specific composition of the cocktail will depend on the side-chain protecting groups used.
-
Stir the mixture at room temperature for 2-4 hours.
-
Precipitate the crude peptide by adding the reaction mixture dropwise to a stirred flask of cold TBME.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold TBME several times to remove the cleaved tag and scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative HPLC.
Part 4: Data Presentation and Considerations
The efficiency of siloxane tag-assisted LPPS can be quantified by monitoring the yield and purity at each step of the synthesis.
Table 1: Representative Reaction Conditions and Expected Outcomes
| Step | Key Reagents | Solvent System | Typical Reaction Time | Expected Yield | Purification Method |
| Tag Attachment | Fmoc-AA, EDCI, DMAP | CPME/DMF | 2-4 hours | >90% | Precipitation |
| Coupling | Fmoc-AA, COMU, DIPEA | CPME/DMF | 30-60 minutes | >95% | Aqueous Extraction/Precipitation |
| Deprotection | 20% Piperidine in DMF | CPME/DMF | 15-30 minutes | >98% | Precipitation |
| Final Cleavage | TFA Cocktail | Neat | 2-4 hours | Variable | HPLC |
Troubleshooting and Optimization:
-
Solubility Issues: If the tagged peptide begins to precipitate, a more polar co-solvent may be required. The ratio of CPME to DMF can be adjusted.
-
Incomplete Coupling: For sterically hindered amino acids, a double coupling or an extended reaction time may be necessary. The choice of coupling reagent is also critical.
-
Tag Cleavage: The conditions for tag cleavage must be carefully chosen to be compatible with the final peptide and to ensure complete removal of the tag.
Part 5: Conclusion and Future Outlook
The use of solubilizing tags based on siloxane structures like this compound represents a significant advancement in liquid-phase peptide synthesis. These tags address the primary limitation of traditional LPPS—solubility—thereby enabling the efficient, scalable, and more sustainable production of complex peptides. As the demand for therapeutic peptides continues to grow, these innovative tag-assisted methodologies will undoubtedly play a crucial role in the future of peptide manufacturing.
References
Sources
- 1. kvinzo.com [kvinzo.com]
- 2. Silylated Tag-Assisted Peptide Synthesis: Continuous One-Pot Elongation for the Production of Difficult Peptides under Environmentally Friendly Conditions [mdpi.com]
- 3. Nissan Chemical Corporation/Healthcare/Custom Chemicals Department [nissanchem.co.jp]
- 4. Silicon-based hydrophobic tags applied in liquid-phase peptide synthesis: protected DRGN-1 and poly alanine chain synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
High-Sensitivity Detection and Quantification of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated analytical method for the trace-level detection and quantification of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane (CAS: 66548-22-9) using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound, a silyl ether derivative of ethylene glycol, is relevant in synthetic chemistry, and its monitoring is critical for process control and final product purity. The described protocol outlines comprehensive procedures for sample preparation, instrument configuration, and method validation, ensuring high sensitivity, selectivity, and reliability for researchers in pharmaceutical development and chemical analysis.
Introduction and Scientific Rationale
This compound is the chemical name for 1,2-Bis(tert-butyldimethylsilyloxy)ethane[1]. Its structure is based on an ethylene glycol backbone where both hydroxyl groups have been protected by tert-butyldimethylsilyl (TBDMS) ethers. This structural feature makes it a common byproduct or unreacted starting material in multi-step organic syntheses where TBDMS is used as a protecting group for diols. For professionals in drug development, the complete removal of such process-related impurities is a critical quality attribute that must be rigorously controlled and monitored.
The analytical challenge lies in detecting this specific, semi-volatile compound at trace levels within complex matrices, such as active pharmaceutical ingredients (APIs) or in-process reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application. The inherent volatility and thermal stability of the analyte make it ideally suited for GC separation, while MS provides unparalleled selectivity and sensitivity for unambiguous identification and quantification[2]. This note provides a self-validating protocol grounded in established principles of siloxane analysis[3][4][5].
Analytical Workflow Overview
The entire analytical process, from sample handling to data reporting, is designed for accuracy and efficiency. The workflow ensures that each step is controlled and documented, providing a high degree of confidence in the final results.
Caption: General workflow for the analysis of this compound.
Detailed Experimental Protocols
Materials and Reagents
-
Analyte Standard: this compound (CAS: 66548-22-9), analytical standard grade.
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade.
-
Apparatus: Analytical balance, volumetric flasks, pipettes, vortex mixer, 2 mL amber glass GC vials with PTFE-lined septa.
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the primary stock solution with DCM. These standards are used to build the calibration curve.
Sample Preparation Protocol
The goal of sample preparation is to quantitatively extract the analyte into a clean solution compatible with the GC-MS system.
-
Weighing: Accurately weigh approximately 100 mg of the sample (e.g., API powder) into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of DCM to the flask. Vortex for 2 minutes to ensure complete dissolution of the analyte. The API itself may or may not fully dissolve; the key is to extract the analyte into the solvent.
-
Dilution: Dilute to the 10 mL mark with DCM and mix thoroughly. This results in a sample concentration of 10 mg/mL.
-
Clarification: If particulates are present, draw the solution into a syringe and filter through a 0.22 µm PTFE syringe filter into a clean GC vial. Filtering prevents contamination of the GC inlet. PTFE is chosen for its high chemical resistance.
-
Blank Preparation: A method blank, consisting of only the DCM solvent carried through the entire preparation process, must be analyzed with each batch to monitor for background contamination. Siloxane contamination from lab materials is a known issue and must be monitored[6].
GC-MS Instrumentation and Optimized Parameters
The following parameters have been optimized for the separation and detection of the target analyte. These should be considered a starting point and may require minor adjustments based on the specific instrumentation used.
| Parameter | Setting | Rationale / Expertise Note |
| Gas Chromatograph | Agilent 8890 GC or equivalent | |
| Injector | Split/Splitless | |
| Injection Mode | Splitless | To maximize analyte transfer to the column for trace-level analysis. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1.0 µL | |
| Carrier Gas | Helium | |
| Constant Flow | 1.2 mL/min | Provides optimal velocity for good chromatographic resolution. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS) | A non-polar 5% phenyl-methylpolysiloxane phase offers excellent thermal stability and inertness, ideal for analyzing silyl ethers and other semi-volatile compounds. |
| Oven Program | 100°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min) | The initial hold focuses the analytes at the head of the column. The ramp ensures elution of the target as a sharp peak, and the final hold cleanses the column of less volatile components. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns for library matching and structural elucidation. |
| Source Temperature | 230°C | |
| Quadrupole Temp. | 150°C | |
| Acquisition Mode | Full Scan & Selected Ion Monitoring (SIM) | Scan Mode (m/z 40-450): Used for initial method development, peak identification, and specificity assessment. SIM Mode: Used for routine quantification to achieve the lowest detection limits. |
| SIM Ions | m/z 233 (Quantifier) , 73, 147 (Qualifiers) | The primary ion for quantification (m/z 233) corresponds to the characteristic [M-57]⁺ fragment from the loss of a tert-butyl group. The qualifier ions (m/z 73 for [Si(CH₃)₃]⁺ and m/z 147 for [(CH₃)₃CSi(CH₃)₂O]⁺) confirm the identity of the peak. |
Method Validation: A Self-Validating System
A trustworthy protocol must be a self-validating system. The following parameters must be assessed to demonstrate the method is fit for its intended purpose.
Caption: Interrelated parameters for comprehensive analytical method validation.
Validation Results and Acceptance Criteria
The following table summarizes the expected performance of this method.
| Parameter | Procedure | Acceptance Criteria | Typical Result |
| Specificity | Analyze a blank matrix sample. | No interfering peaks at the retention time of the analyte. | Pass |
| Linearity | Analyze calibration standards (0.05 - 10.0 µg/mL) and perform linear regression. | Correlation coefficient (r²) ≥ 0.995 | r² > 0.998 |
| LOD | Signal-to-Noise ratio (S/N) of 3:1. | Reportable value. | ~0.015 µg/mL |
| LOQ | Signal-to-Noise ratio (S/N) of 10:1. | Must be below the target reporting limit. | 0.05 µg/mL |
| Accuracy | Spike a blank matrix at 3 levels (e.g., 0.1, 1.0, 8.0 µg/mL), n=3. | Mean recovery of 80-120%. | 95-105% |
| Precision | Calculate %RSD from accuracy samples at each level. | RSD ≤ 15%. | < 10% |
These performance characteristics are consistent with methods developed for other trace-level siloxane analyses in various matrices[4][7].
Troubleshooting
-
Ghost Peaks/High Baseline: Siloxanes are common contaminants from GC septa, vial caps, and column bleed[6]. To mitigate this, use high-quality, low-bleed septa and columns. Regular "baking out" of the GC oven and inlet at high temperatures can help reduce background noise.
-
Poor Peak Shape: Tailing peaks can indicate active sites in the GC inlet liner or column. Using a deactivated liner and ensuring the column is properly installed and conditioned is crucial.
-
Low Recovery: The analyte may adsorb onto surfaces. Ensure all glassware is scrupulously clean. The use of silanized glass vials can be considered for ultra-trace analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound. By leveraging the selectivity of a 5% phenyl-methylpolysiloxane column and the sensitivity of mass spectrometry in SIM mode, this GC-MS method is capable of achieving low limits of detection (LOD) and quantification (LOQ) necessary for impurity testing in the pharmaceutical and chemical industries. The detailed steps for sample preparation, instrument setup, and method validation provide a clear pathway for researchers to implement a reliable and robust analytical solution.
References
-
Rzepka, P., & Bajer, K. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2022). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers in Environmental Science. Available at: [Link]
-
Habereder, T., et al. (2000). Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas by Canister Sampling and GC-MS/AES Analysis. Environmental Science & Technology, 34(16), 3472-3476. Available at: [Link]
-
Hall, T. (n.d.). Siloxanes in Biogas & Landfill Gas - Benefits of GC-MS Analysis for CHP Processes. Element. Available at: [Link]
-
Snow, N. H. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC North America. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 529219, this compound. PubChem. Available at: [Link]
-
Air Toxics Ltd. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Eurofins. Available at: [Link]
-
Rzepka, P., & Bajer, K. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. National Center for Biotechnology Information. Available at: [Link]
-
Kalgutkar, A. S., et al. (2001). Various types of silanols and siloxane present on the chromatographic surface. ResearchGate. Available at: [Link]
-
Virginia Open Data Portal (2025). Compound 529219: this compound. Available at: [Link]
-
Raich-Montiu, J., et al. (2014). Analytical methodology for sampling and analysing eight siloxanes and trimethylsilanol in biogas from different wastewater treatment. Analytica Chimica Acta, 814, 11-19. Available at: [Link]
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- 4. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 5. scientificspectator.com [scientificspectator.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification using 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Agent for Hydrophobic Surface Engineering
In the realms of advanced materials, drug delivery, and biomedical research, the precise control of surface properties is paramount. The ability to tailor surface energy, wettability, and biocompatibility can profoundly influence the performance of medical devices, the efficacy of drug delivery systems, and the outcomes of cell-based assays.[1][2][3] This document provides a comprehensive guide to the application of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane as a surface modification agent.
This unique bis-silane compound, with the chemical formula C14H34O2Si2, offers a distinct approach to creating highly hydrophobic and inert surfaces.[4][5] Unlike traditional silane coupling agents that possess a reactive organic functional group to bond with polymers, this molecule is designed to form a stable, low-energy surface layer. Its structure, featuring two silyl groups connected by a short ethylene glycol diether linker and terminated with bulky tert-butyl groups, suggests the formation of a well-defined, non-reactive coating. This guide will delve into the mechanistic principles, detailed protocols for application, and methods for characterizing the resulting modified surfaces.
Mechanism of Surface Modification: The Chemistry of Silanization
The efficacy of silane-based surface modification lies in the dual reactivity of the silane molecule. The general mechanism involves two primary steps: hydrolysis and condensation.[6]
-
Hydrolysis: In the presence of trace amounts of water, the hydrolyzable groups on the silicon atom (in this case, part of the dioxadisiladecane structure) react to form reactive silanol groups (Si-OH). This step is often catalyzed by an acid or base.
-
Condensation and Bond Formation: The newly formed silanol groups then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silicon, or metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate).[6][7] Additionally, adjacent silanol groups can self-condense to create a cross-linked network on the surface, enhancing the stability of the coating.
For this compound, the bulky tert-butyl groups orient away from the surface, creating a dense, non-polar layer that imparts hydrophobicity. The lack of a reactive terminal group makes this agent ideal for applications where an inert, non-adhesive surface is desired.
Caption: Mechanism of surface modification.
Experimental Protocols
The following protocols provide a detailed methodology for the surface modification of glass and silicon substrates. These can be adapted for other hydroxylated surfaces.
Protocol 1: Substrate Preparation
Objective: To generate a high density of hydroxyl groups on the substrate surface to ensure efficient silanization.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Deionized (DI) water
-
Isopropanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas source
-
Plasma cleaner (optional)
Procedure:
-
Clean the substrates by sonicating in a sequence of DI water, isopropanol, and then DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Piranha Etching (for robust cleaning):
-
Immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes.
-
Rinse extensively with DI water.
-
Dry under a stream of nitrogen.
-
-
Plasma Treatment (alternative):
-
Place the cleaned substrates in a plasma cleaner and treat with oxygen or argon plasma for 5-10 minutes.
-
-
Use the activated substrates immediately for the silanization step.
Protocol 2: Silanization
Objective: To apply a uniform monolayer of this compound.
Materials:
-
Activated substrates
-
This compound
-
Anhydrous toluene or hexane
-
Anhydrous conditions (glove box or desiccator)
Procedure:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or hexane under an inert atmosphere.
-
Immerse the activated substrates in the silane solution for 1-2 hours at room temperature. For a more robust coating, this can be extended to 12 hours.
-
After immersion, rinse the substrates thoroughly with the anhydrous solvent (toluene or hexane) to remove any unbound silane.
-
Cure the substrates by baking in an oven at 100-110°C for 1 hour to promote covalent bonding and cross-linking.[8]
-
Store the modified substrates in a clean, dry environment.
Sources
- 1. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 2. Surface modifications and molecular imprinting of polymers in medical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields - Biotechnology Kiosk [biotechkiosk.com]
- 4. This compound | C14H34O2Si2 | CID 529219 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Application of Silane Coupling Agent in Surface Modification of Silicon Micro Powder - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
Application Notes and Protocols for 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Latent Diol for Stimuli-Responsive Polymers
2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane, also known by its synonym 1,2-Bis(tert-butyldimethylsiloxy)ethane, is a molecule of significant interest in advanced polymer design.[1][2] While not a traditional monomer in the classical sense, its true potential lies in its identity as a silyl-protected diol. The two tert-butyldimethylsilyl (TBDMS) ether groups mask the reactive hydroxyl functionalities of ethylene glycol. This protection is robust under many chemical conditions but can be selectively cleaved under specific stimuli, most notably acidic conditions or with a source of fluoride ions.[3][4][5][6][7]
This characteristic positions this compound as a valuable building block for creating stimuli-responsive and degradable polymers. The Si-O-C bond within the silyl ether linkage is susceptible to hydrolysis, a feature that is being increasingly exploited for the design of sustainable and degradable polymeric materials.[8][9] This application note will provide a conceptual framework and detailed protocols for the potential use of this compound in the synthesis of polymers with cleavable linkages, a critical attribute for applications such as drug delivery, temporary medical devices, and environmentally benign materials.
Core Principle: Leveraging Silyl Ether Chemistry for Polymer Degradability
The central application of this compound in polymer chemistry is predicated on the lability of the silyl ether bonds. By incorporating this molecule into a polymer backbone, either as a primary monomer or as a specialty linker, one can introduce points of controlled degradation. The general scheme involves a polymerization reaction where the protected diol is reacted with a suitable co-monomer to form a poly(silyl ether) or a polymer with silyl ether linkages. The resulting polymer will be stable under neutral, anhydrous conditions but will degrade upon exposure to acidic or fluoride-containing environments, regenerating ethylene glycol and the corresponding silyl byproducts.
This controlled degradation is a highly sought-after property in various fields. For instance, in drug delivery, a polymer matrix containing a therapeutic agent could be designed to degrade under the mildly acidic conditions of a tumor microenvironment, leading to targeted drug release.
Application I: Synthesis of a Degradable Polyester via Polycondensation
In this hypothetical application, this compound is first deprotected in situ or in a prior step to yield ethylene glycol, which is then used in a polycondensation reaction. A more advanced approach, and the one detailed here, involves the direct polycondensation of the silyl ether with a diacid chloride. This method leverages the reactivity of the silyl ether with the acyl chloride, a reaction that can proceed under specific catalytic conditions to form a polyester with silyl ether linkages in the backbone.
Experimental Protocol: Synthesis of a Silyl Ether-Containing Polyester
Objective: To synthesize a polyester with hydrolytically cleavable silyl ether linkages via polycondensation of this compound and a diacid chloride.
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous Toluene
-
Pyridine (dried over KOH)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a reflux condenser. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation:
-
In the reaction flask, dissolve this compound (1 equivalent) and pyridine (2.2 equivalents) in anhydrous toluene (100 mL).
-
In the dropping funnel, prepare a solution of adipoyl chloride (1 equivalent) in anhydrous toluene (50 mL).
-
-
Polycondensation Reaction:
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the adipoyl chloride solution from the dropping funnel to the stirred solution in the flask over a period of 60 minutes. A white precipitate of pyridinium hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere to ensure complete polymerization.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the pyridinium hydrochloride precipitate.
-
Concentrate the filtrate using a rotary evaporator to about one-third of its original volume.
-
Precipitate the polymer by slowly adding the concentrated solution to a vigorously stirred beaker of cold methanol (500 mL).
-
Collect the white, fibrous polymer precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.
-
Dry the polymer under vacuum at 40 °C to a constant weight.
-
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the polymer structure and the incorporation of the silyl ether monomer.
-
FTIR Spectroscopy: To identify the characteristic ester carbonyl stretching and Si-O-C bond vibrations.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
Logical Flow of the Synthesis Protocol
Caption: Workflow for the synthesis of a silyl ether-containing polyester.
Application II: Controlled Degradation of the Silyl Ether-Containing Polymer
The key feature of the synthesized polymer is its susceptibility to degradation under specific conditions. This protocol outlines the procedure for cleaving the silyl ether linkages within the polymer backbone, leading to the breakdown of the polymer into smaller molecules.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To demonstrate the controlled degradation of the silyl ether-containing polyester in an acidic medium.
Materials:
-
Synthesized silyl ether-containing polyester
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
pH meter
-
Vials for time-point sampling
-
GPC system
Procedure:
-
Polymer Solution Preparation: Prepare a stock solution of the synthesized polymer in THF at a concentration of 10 mg/mL.
-
Degradation Study Setup:
-
In a series of labeled vials, place 1 mL of the polymer solution.
-
To each vial, add 1 mL of an acidic aqueous solution (e.g., a buffer at pH 5.0, or a dilute HCl solution to achieve the desired pH).
-
As a control, prepare a set of vials with 1 mL of the polymer solution and 1 mL of deionized water (neutral pH).
-
-
Incubation and Sampling:
-
Incubate the vials at 37 °C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours), remove a vial from both the acidic and neutral conditions.
-
Quench the degradation by adding a small amount of a weak base (e.g., triethylamine) to the acidic samples to neutralize the acid.
-
-
Analysis:
-
Immediately analyze the samples by GPC to monitor the decrease in molecular weight over time.
-
Optionally, the degradation products can be analyzed by techniques such as ¹H NMR or mass spectrometry to identify the cleavage products (ethylene glycol and adipic acid oligomers).
-
Data Presentation: Expected Degradation Profile
| Time (hours) | Molecular Weight ( g/mol ) at pH 5.0 | Molecular Weight ( g/mol ) at pH 7.0 |
| 0 | 25,000 | 25,000 |
| 1 | 22,500 | 24,900 |
| 3 | 18,000 | 24,800 |
| 6 | 12,000 | 24,700 |
| 12 | 6,500 | 24,600 |
| 24 | < 2,000 | 24,500 |
| 48 | < 1,000 | 24,400 |
Note: The data in this table is illustrative and represents an expected trend.
Mechanism of Degradation
Caption: Acid-catalyzed hydrolysis of the silyl ether linkage in the polymer backbone.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The success of the polymerization can be unequivocally confirmed by standard polymer characterization techniques (NMR, FTIR, GPC). The degradation protocol includes a neutral pH control, which is essential to demonstrate that the polymer breakdown is indeed stimulus-responsive and not due to general instability. A time-course analysis of the molecular weight decrease via GPC provides quantitative evidence of the degradation kinetics.
Conclusion and Future Perspectives
This compound, by virtue of its protected diol structure, represents a sophisticated building block for the creation of advanced polymers with programmed degradation. The ability to incorporate cleavable silyl ether linkages into polymer backbones opens up possibilities for designing materials that are responsive to their environment. This is particularly relevant in the fields of biomedicine and sustainable materials. Future research could explore the copolymerization of this monomer with a wider range of co-monomers to fine-tune the mechanical and degradation properties of the resulting polymers. Furthermore, the use of fluoride-based cleavage agents could be investigated for applications requiring an orthogonal degradation stimulus.
References
-
Yuan, J., et al. (2024). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Molecules, 29(7), 1498. [Link]
-
MDPI. (2024). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. [Link]
-
Koutsioukis, A., et al. (2017). Silyl Ether as a Robust and Thermally Stable Dynamic Covalent Motif for Malleable Polymer Design. Journal of the American Chemical Society, 139(42), 14993-14996. [Link]
-
Royal Society of Chemistry. (2021). Poly(silyl ether)s (silyl ether copolymers) via hydrosilylation of carbonyl compounds. Polymer Chemistry. [Link]
-
Sabitha, G., et al. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters, 1(10), 1701-1703. [Link]
-
ResearchGate. (2017). Silyl Ether as a Robust and Thermally Stable Dynamic Covalent Motif for Malleable Polymer Design | Request PDF. [Link]
-
Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl (TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(5), 694-698. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. (1989). Selective Cleavage of tert-Butyldimethylsilyl Ethers with Neutral Alumina. [Link]
-
Organic Chemistry Portal. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. [Link]
-
Royal Society of Chemistry. (2018). The synthesis, characterization and flexible OFET application of three (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane based copolymers. Polymer Chemistry. [Link]
-
Gelest, Inc. (n.d.). 1,2-BIS(TRIETHOXYSILYL)ETHANE. [Link]
-
eScholarship. (2023). Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. Macromolecules. [Link]
-
ACS Publications. (1998). Influence of Chain Transfer Agent on the Cross-Linking of Poly(n-butyl methacrylate-co-N-methylol acrylamide) Latex Particles. Industrial & Engineering Chemistry Research, 37(3), 856-863. [Link]
-
LinkedIn. (2024). Choosing the Right Polymerization Initiator: A Buyer's Guide. [Link]
-
reposiTUm. (2024). Novel thermal initiator systems for radical induced cationic frontal polymerization. [Link]
-
MDPI. (2018). Hybrid Copolymerization of Ethylene Oxide and tert-Butyl Methacrylate with Organocatalyst. Polymers, 10(12), 1332. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2000). Initiator efficiency of peroxides in high‐pressure ethene polymerization. Macromolecular Chemistry and Physics, 201(12), 1295-1302. [Link]
-
PubMed. (2020). tert-Butyl Esters as Potential Reversible Chain Transfer Agents for Concurrent Cationic Vinyl-Addition and Ring-Opening Copolymerization of Vinyl Ethers and Oxiranes. Polymers, 12(11), 2697. [Link]
- Google Patents. (1986). EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
-
PubChem. (n.d.). Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-, reaction products with silica. [Link]
-
PubChem. (n.d.). 2,2,4,7,7-Pentamethyl-3,6-dioxa-2,7-disilaoctane. [Link]
-
Virginia Open Data Portal. (n.d.). Compound 529219: this compound. [Link]
-
ResearchGate. (2022). (PDF) Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. [Link]
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- 2. data.virginia.gov [data.virginia.gov]
- 3. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
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- 9. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
Introduction: The Strategic Role of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane in Modern Organic Synthesis
In the landscape of complex molecule synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of protecting groups available to the synthetic chemist, silyl ethers have emerged as a particularly versatile and reliable class for the temporary masking of hydroxyl groups.[1] this compound, more commonly known as 1,2-Bis(tert-butyldimethylsiloxy)ethane, is a prime exemplar of a di-silyl ether that serves as a valuable tool for the protection of 1,2-diols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup, application, and removal of this protecting group, grounded in established chemical principles and validated protocols.
The tert-butyldimethylsilyl (TBDMS) group, the core component of this reagent, offers a favorable balance of steric bulk and electronic properties. This imparts significant stability under a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and many oxidizing and reducing agents.[2] The ability to selectively protect a 1,2-diol in a single step and subsequently remove the protecting group under mild conditions makes 1,2-Bis(tert-butyldimethylsiloxy)ethane an efficient and valuable reagent in multi-step synthetic campaigns.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Reference |
| Synonyms | 1,2-Bis(tert-butyldimethylsiloxy)ethane, Ethylene glycol bis(tert-butyldimethylsilyl) ether | [3] |
| CAS Number | 66548-22-9 | [3] |
| Molecular Formula | C₁₄H₃₄O₂Si₂ | [3] |
| Molecular Weight | 290.59 g/mol | [3] |
| Appearance | Colorless liquid or solid | [4] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in many organic solvents | [5] |
Safety Precautions:
This compound and its precursors, such as tert-butyldimethylsilyl chloride, should be handled in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The compound may cause skin and eye irritation.[4] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the silyl ether by atmospheric moisture.
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection of Ethylene Glycol)
This protocol details the preparation of the title compound by the silylation of ethylene glycol. The use of imidazole as a base is a common and effective method for this transformation.[2]
Materials:
-
Ethylene glycol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add ethylene glycol (1.0 eq) and imidazole (2.5 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve TBDMS-Cl (2.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the TBDMS-Cl solution to the stirred ethylene glycol solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 1,2-Bis(tert-butyldimethylsiloxy)ethane.
Protocol 2: Deprotection of this compound using Tetrabutylammonium Fluoride (TBAF)
The cleavage of TBDMS ethers is most commonly achieved using a fluoride source, with tetrabutylammonium fluoride (TBAF) being the reagent of choice due to its high efficacy.[2][7] The strong silicon-fluoride bond provides the thermodynamic driving force for this reaction.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the silyl ether (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M TBAF solution in THF (2.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.[7]
-
Transfer the mixture to a separatory funnel and dilute with DCM.[7]
-
Wash the organic layer sequentially with water and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product (ethylene glycol) by a suitable method if necessary, though in many synthetic sequences the crude diol can be used directly in the next step after removal of silyl byproducts.
Diagram of the TBAF Deprotection Workflow:
Caption: Workflow for TBAF-mediated deprotection.
Protocol 3: Acid-Catalyzed Deprotection of this compound
In cases where the substrate is sensitive to the basicity of TBAF, an acidic workup can be employed for the deprotection of TBDMS ethers.[2]
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the silyl ether (1.0 eq) in a 3:1 mixture of THF and water.
-
Add acetic acid to the solution until the pH is approximately 2-3.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Characterization Data
The successful synthesis of this compound can be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 3.61 (s, 4H, OCH₂CH₂O), 0.89 (s, 18H, C(CH₃)₃), 0.05 (s, 12H, Si(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 63.5 (OCH₂), 25.9 (C(CH₃)₃), 18.3 (C(CH₃)₃), -5.4 (Si(CH₃)₂).[5]
Troubleshooting and Expert Insights
-
Incomplete Silylation: If the reaction stalls, ensure all reagents and solvents are scrupulously dry. The addition of a slight excess of TBDMS-Cl and imidazole may be necessary for sterically hindered diols.
-
Low Deprotection Yield with TBAF: The basicity of TBAF can sometimes lead to side reactions.[7] Buffering the reaction mixture with acetic acid can mitigate this issue.
-
Selective Monoprotection of a Diol: To achieve monoprotection of a symmetrical diol, one can employ a substoichiometric amount of the silylating agent (e.g., 0.9-1.0 eq of TBDMS-Cl). Alternatively, using a large excess of the diol can also favor the formation of the mono-silylated product.[4]
Conclusion
This compound is a highly effective and versatile reagent for the protection of 1,2-diols in organic synthesis. Its ease of formation, robust stability, and mild removal conditions make it an invaluable tool for researchers in the pharmaceutical and chemical industries. The detailed protocols and insights provided in this application note are intended to empower scientists to confidently and successfully employ this protecting group strategy in their synthetic endeavors.
References
- Benchchem. An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzafRUh87U00yiKVvevvqMAjnvFnpasKIzCo9Ii4QhAyrn6ayl3RJdB1ANYhfEJN2Iv4iW_6jnB1NBziemTBDeKfmdyhvz0OWvMnNNO0hBFZ9jFfkCtoN02Tn5gYbUTzi1XYJPArz_dG_GXRie_VuReEzNGOF038i5YBZctN_l__TwOdVSBbBd4C_RUa46iEOZ621sbOJYXUsZIkOJMQniYWy0GoYCHm26gNAj00N0IQJ]
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.shtm]
- The Royal Society of Chemistry. Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI)-Fluoride Exchange with Benzophenone Photochemistry. [URL: https://www.rsc.
- ChemSpider Synthetic Pages. Deprotection of a tert-butyldimethylsilyl ether. [URL: http://cssp.chemspider.com/article/132]
- Benchchem. Application Notes and Protocols: TBAF-Mediated Deprotection of TBDMS Ethers. [URL: https://www.benchchem.
- Chemistry Stack Exchange. How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. [URL: https://chemistry.stackexchange.com/questions/56571/how-to-protect-one-oh-group-in-1-4-benzenedimethanol-using-tbdms]
- TCI Chemicals. SAFETY DATA SHEET. [URL: https://www.tcichemicals.com/assets/sds/B1688_EN.pdf]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/529219]
- CymitQuimica. BIS(T-BUTYLDIMETHYLSILOXY)ETHANE. [URL: https://www.cymitquimica.com/base/files/CYM/FT/EN/DA00FCA4_EN.pdf]
- Wikipedia. tert-Butyldimethylsilyl chloride. [URL: https://en.wikipedia.org/wiki/Tert-Butyldimethylsilyl_chloride]
- NIST. Ethylene glycol, 2TBDMS derivative. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C66548229]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethylene glycol, 2TBDMS derivative [webbook.nist.gov]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. rsc.org [rsc.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
common side reactions with 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
Welcome to the technical support guide for 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The content is structured to address practical challenges you may encounter during your experiments, with a focus on the underlying chemical principles.
I. Troubleshooting Guide: Common Side Reactions & Unexpected Outcomes
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective protocols.
Question 1: I'm observing partial or complete cleavage of my compound during my reaction workup. What's causing this and how can I prevent it?
Answer:
The unexpected cleavage of this compound, which is a bis(tert-butyldimethylsilyl) ether of ethylene glycol, is most commonly due to exposure to acidic conditions. The tert-butyldimethylsilyl (TBDMS) ether groups are susceptible to hydrolysis, and this process is significantly accelerated by protons.
Causality: The reaction mechanism involves the protonation of one of the ether oxygen atoms, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water or other nucleophiles present in your reaction mixture. Even seemingly mild acidic conditions, such as aqueous solutions with a pH below 6, can lead to noticeable cleavage over time.
Troubleshooting Protocol:
-
pH Monitoring and Control: During aqueous workups, ensure the pH of your solution is maintained between 7 and 9. Use a pH meter for accurate measurement. If your reaction generates acidic byproducts, a buffered wash or a dilute basic wash (e.g., 1-5% sodium bicarbonate solution) is recommended. Avoid strong acids unless cleavage is the desired outcome.
-
Solvent Choice: When performing extractions, use anhydrous solvents whenever possible to minimize contact with water. If an aqueous wash is necessary, minimize the contact time and work quickly.
-
Temperature Control: Hydrolysis is temperature-dependent. Perform aqueous workups at 0-5°C to slow down the rate of cleavage.
-
Reagent Purity: Ensure that all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
Question 2: My reaction is supposed to be selective for another functional group, but I'm seeing byproducts that suggest the silyl ether has reacted. Why is this happening?
Answer:
While TBDMS ethers are robust protecting groups, they are not completely inert. Certain reagents, particularly strong nucleophiles and some Lewis acids, can induce cleavage or other side reactions.
Common Scenarios & Solutions:
-
Fluoride-Containing Reagents: Reagents such as tetrabutylammonium fluoride (TBAF) are specifically designed to cleave silyl ethers and will rapidly deprotect your compound.[1][2] If fluoride is required for another transformation in your molecule, you may need to choose an alternative protecting group strategy.
-
Strong Nucleophiles: Highly nucleophilic reagents like organolithiums or Grignard reagents can attack the silicon atom, leading to cleavage. If your synthesis requires such reagents, consider performing the reaction at low temperatures (e.g., -78°C) to minimize this side reaction.
-
Lewis Acids: Many Lewis acids (e.g., TiCl₄, AlCl₃, ZrCl₄) can catalyze the cleavage of TBDMS ethers.[3] If a Lewis acid is essential for your reaction, you may need to screen different Lewis acids and reaction conditions (temperature, solvent) to find a protocol that is selective for the desired transformation.
Experimental Workflow for Reagent Compatibility Screening:
Caption: A simple workflow for testing the compatibility of this compound with specific reagents.
Question 3: I've purified my compound, but I'm seeing a gradual degradation upon storage. What is the cause and what are the optimal storage conditions?
Answer:
The gradual degradation of this compound during storage is typically due to hydrolysis from atmospheric moisture, potentially catalyzed by acidic or basic residues on the surface of the storage container.
Best Practices for Storage:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.
-
Anhydrous Conditions: Ensure the compound is thoroughly dried before storage. If it was purified by column chromatography, ensure all residual water from the silica gel is removed.
-
Container Choice: Use clean, dry glass vials with tight-fitting caps. For long-term storage, flame-drying the vial under vacuum before adding the compound is recommended.
-
Temperature: Store at low temperatures (e.g., -20°C) to slow down any potential degradation pathways.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents contact with atmospheric moisture. |
| Temperature | -20°C or lower | Reduces the rate of potential hydrolytic degradation. |
| Container | Clean, dry, sealed glass vial | Avoids contamination and exposure to air. |
| Purity | Free of acidic/basic residues | Prevents catalytic hydrolysis. |
Table 1: Recommended Storage Conditions
II. Frequently Asked Questions (FAQs)
What is the expected thermal stability of this compound?
Based on the thermal stability of similar linear siloxanes, this compound is expected to be stable up to approximately 300°C. Above this temperature, thermal decomposition may occur, potentially leading to the formation of cyclic siloxanes and other degradation products. For most standard laboratory applications, thermal stability is not a primary concern.
Can I use this compound with strong oxidizing or reducing agents?
TBDMS ethers are generally stable to a wide range of oxidizing and reducing agents.[4] However, it is always advisable to perform a small-scale pilot reaction to confirm compatibility with your specific reaction conditions.
What are the common impurities I might find in a commercial sample?
Common impurities may include:
-
Ethylene Glycol: From incomplete silylation or hydrolysis during purification and storage.
-
Mono-silylated Ethylene Glycol: (2-(tert-butyldimethylsilyloxy)ethan-1-ol) from incomplete reaction.
-
tert-Butyldimethylsilanol: A byproduct of hydrolysis.
-
Hexamethyldisiloxane: A common byproduct from the coupling of tert-butyldimethylsilanol.
What is the mechanism of acid-catalyzed hydrolysis?
The acid-catalyzed hydrolysis of the silyl ether proceeds through the following steps:
Caption: Simplified mechanism of acid-catalyzed silyl ether cleavage.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Gelest, Inc. 1,2-BIS(TRIETHOXYSILYL)ETHANE. [Link]
-
Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. [Link]
-
ResearchGate. Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. [Link]
Sources
Technical Support Center: Strategies for Removing 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
Welcome to the technical support guide for the purification of reaction mixtures containing 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane. This document provides in-depth, field-tested strategies for researchers, chemists, and drug development professionals. Here, we move beyond simple steps to explain the underlying principles, ensuring you can adapt these methods to your unique experimental context.
The compound this compound, a disilyl ether of ethylene glycol also known as 1,2-Bis(tert-butyldimethylsiloxy)ethane, is frequently encountered as a byproduct of reactions involving the tert-butyldimethylsilyl (TBDMS) protecting group.[1] Its removal is often challenging due to its specific chemical properties. For clarity and brevity, this guide will refer to the compound as OMDODS .
Section 1: Understanding the Challenge - Key Properties of OMDODS
Q1: What is OMDODS and why is it difficult to remove from reaction mixtures?
A1: OMDODS is a non-polar, high-boiling-point siloxane. Its structure consists of a central ethylene glycol core protected by two bulky tert-butyldimethylsilyl (TBDMS) groups. These features are the primary source of purification challenges:
-
Non-Polar Nature: The molecule is dominated by non-polar alkyl and silicon groups, rendering it highly soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes) but virtually insoluble in water. This property dictates its behavior in extraction and chromatography.
-
Chemical Inertness: Siloxane and silyl ether bonds are generally stable, meaning OMDODS will not be removed by typical aqueous acidic or basic washes used to remove other reaction impurities.[8]
These properties are summarized in the table below.
| Property | Value / Description | Implication for Removal |
| IUPAC Name | tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane | - |
| Synonyms | 1,2-Bis(tert-butyldimethylsiloxy)ethane, OMDODS | Often a byproduct of TBDMS protection/deprotection.[9][10] |
| Formula | C₁₄H₃₄O₂Si₂[1] | High carbon and silicon content contributes to non-polarity. |
| Molecular Weight | 290.59 g/mol [2][3] | Contributes to a high boiling point. |
| Boiling Point | Estimated >200°C at 760 mmHg | Requires vacuum for distillation.[11][12] |
| Polarity | Non-polar | Soluble in organic solvents, insoluble in water.[13] |
| Reactivity | Generally inert to standard workup conditions | Not removed by simple acid/base washes.[8] |
Section 2: Method Selection Guide
Q2: How do I choose the best removal method for my specific reaction?
A2: The optimal strategy depends on three key factors: the thermal stability of your desired product, the polarity difference between your product and OMDODS, and the scale of your reaction. The following decision workflow provides a logical path to selecting the most effective technique.
Caption: Decision workflow for selecting the appropriate purification method.
Section 3: Detailed Protocols & Troubleshooting
This section provides detailed, step-by-step methodologies for the most common and effective removal techniques.
Q3: When and how should I use vacuum distillation to remove OMDODS?
A3: Vacuum distillation is the method of choice when your desired product is non-volatile and thermally stable, and you are working on a moderate to large scale. By reducing the pressure, the boiling point of OMDODS is lowered to a temperature that will not cause decomposition of your product.[6][7]
Causality: The Clausius-Clapeyron relation dictates that a liquid's boiling point decreases as the pressure above it decreases. This principle allows for the distillation of high-boiling compounds at significantly lower, non-destructive temperatures.[6]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. For high-boiling impurities, a short-path distillation head is recommended to minimize product loss on the glass surfaces. Ensure all glassware is free of cracks and can withstand high vacuum.
-
Crude Material: Place the crude reaction mixture in a round-bottom flask, no more than half-full. Add a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump capable of achieving low pressure (<1 mmHg for best results). Slowly open the vacuum source to avoid bumping.
-
Heating: Once the vacuum is stable, begin heating the distillation flask using a heating mantle and a sand or oil bath for uniform temperature control.
-
Fraction Collection:
-
First, any residual low-boiling reaction solvent will distill.
-
As the temperature increases, OMDODS will begin to distill. Collect this as a separate fraction.
-
The desired, non-volatile product will remain in the distillation flask.
-
-
Completion: Once the OMDODS has been removed, turn off the heat and allow the system to cool completely before slowly re-introducing air.
Troubleshooting Guide: Distillation
| Problem | Probable Cause | Recommended Solution |
| Product Decomposes | The distillation temperature is still too high. | Use a stronger vacuum pump to further lower the boiling point. Ensure the thermometer is placed correctly to accurately measure the vapor temperature. |
| Bumping/Foaming | Uneven heating or dissolved gases. | Ensure vigorous stirring. Degas the mixture by applying vacuum with gentle warming before increasing the heat for distillation. |
| OMDODS Does Not Distill | Vacuum is not strong enough, or the temperature is too low. | Check for leaks in the system. Use a higher capacity vacuum pump. Gradually increase the bath temperature. |
Q4: What is the best liquid-liquid extraction strategy for removing OMDODS?
A4: Liquid-liquid extraction is highly effective when your desired product has a significantly different polarity from the non-polar OMDODS. This method exploits the differential solubility of the product and impurity in two immiscible liquid phases.[14]
Causality: Based on the "like dissolves like" principle, the non-polar OMDODS will preferentially partition into a non-polar organic solvent (like hexanes), while a more polar product will remain in a more polar, immiscible solvent (like acetonitrile or methanol/water).[13][15]
Experimental Protocol: Liquid-Liquid Extraction (for a polar product)
-
Solvent Selection: Choose a biphasic solvent system. A common and effective choice is hexane/acetonitrile or hexane/methanol (with a small amount of water to induce phase separation).
-
Dissolution: Dissolve the crude reaction mixture in the more polar solvent (e.g., acetonitrile).
-
Extraction:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the non-polar solvent (e.g., hexanes).
-
Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The non-polar OMDODS will be in the upper hexane layer, and your polar product will remain in the lower acetonitrile layer.
-
-
Separation: Drain the lower (acetonitrile) layer containing your product.
-
Repeat: Repeat the extraction of the acetonitrile layer with fresh portions of hexanes two or more times to ensure complete removal of OMDODS.[8]
-
Workup: Collect the purified polar layer and remove the solvent by rotary evaporation.
Troubleshooting Guide: Extraction
| Problem | Probable Cause | Recommended Solution |
| Emulsion Forms | Agitation was too vigorous; presence of surfactants. | Allow the funnel to stand for a longer period. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. For stubborn emulsions, filter the mixture through a pad of Celite.[14] |
| Poor Separation | Product has some non-polar character and partitions into both layers. | Increase the polarity of the polar phase by adding a small amount of water. Use a more non-polar solvent for extraction, such as heptane instead of hexanes. |
| Product Crashes Out | The product is not sufficiently soluble in the chosen polar solvent. | Use a larger volume of the polar solvent or choose a different polar solvent in which your product has higher solubility. |
Q5: How can I remove OMDODS using flash column chromatography?
A5: Flash column chromatography is ideal for small-scale purifications or when both the product and OMDODS are non-polar but have a slight difference in polarity that can be exploited for separation.
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent). A more polar compound will adhere more strongly to the polar silica gel and elute later, while a less polar compound will travel through the column more quickly.
Experimental Protocol: Normal-Phase Flash Chromatography
-
Stationary Phase: Use standard silica gel (SiO₂).
-
Eluent Selection:
-
Since OMDODS is very non-polar, start with a highly non-polar mobile phase. Pure hexanes or heptane is a good starting point.
-
Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A system where the product has an Rf of ~0.2-0.3 and the OMDODS has an Rf of >0.6 is ideal.
-
A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 0% and slowly increasing to 5-10% ethyl acetate).
-
-
Column Packing: Pack a column with silica gel as a slurry in the initial, non-polar eluent.
-
Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution:
-
Begin eluting with the non-polar solvent (e.g., 100% hexanes). The very non-polar OMDODS will elute from the column first.
-
Collect fractions and monitor by TLC.
-
Once the OMDODS has been completely eluted, increase the polarity of the mobile phase (e.g., introduce ethyl acetate) to elute your desired, more polar product.
-
-
Isolation: Combine the pure fractions containing your product and remove the solvent via rotary evaporation.
Troubleshooting Guide: Chromatography
| Problem | Probable Cause | Recommended Solution |
| Co-elution of Product and OMDODS | The polarity difference is too small for the chosen eluent. | Use a less polar eluent system (e.g., hexanes with a small % of toluene or dichloromethane instead of ethyl acetate). Use a longer column for better separation. |
| Streaking/Tailing of Bands | The sample was overloaded on the column; compound is interacting poorly with silica. | Use a larger column or load less material. Add a small amount (~0.5%) of triethylamine to the eluent if the compound is basic, or acetic acid if it is acidic. |
| Product Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate). |
Section 4: Safety & Handling
Q6: What are the safety precautions for handling OMDODS and its removal?
A6: While OMDODS itself is not classified as highly hazardous, the solvents and procedures used for its removal require strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations, especially those involving volatile organic solvents, should be performed in a certified chemical fume hood.
-
Distillation Safety: Vacuum distillations pose an implosion risk. Use a blast shield, ensure glassware is free of defects, and never heat a closed system.
-
Flammable Solvents: Hexanes, ethyl acetate, and other organic solvents are flammable. Keep them away from ignition sources such as heating mantles with exposed elements and spark-producing equipment.
-
Waste Disposal: Dispose of all chemical waste, including OMDODS and used solvents, in accordance with your institution's hazardous waste guidelines.
Section 5: Frequently Asked Questions (FAQs)
Q7: My ¹H NMR spectrum still shows peaks around 0.1 and 0.9 ppm after purification. How can I be sure the OMDODS is gone?
A7: These signals (singlets for -Si(CH₃)₂ and -C(CH₃)₃ respectively) are characteristic of silyl protecting groups. To confirm removal, use a more sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS), which is excellent for detecting volatile and semi-volatile impurities. Alternatively, high-resolution mass spectrometry (HRMS) of your final product can confirm its purity.
Q8: Can OMDODS be chemically destroyed in the reaction flask instead of being physically removed?
A8: In principle, yes. Silyl ethers can be cleaved under specific conditions (e.g., using a strong fluoride source like TBAF or acidic conditions like HCl in methanol).[10] However, these conditions would also cleave any TBDMS or other acid/fluoride-labile protecting groups on your desired molecule. Therefore, this approach is only viable if your target compound is robust and does not contain sensitive functional groups. It is generally more reliable to remove the intact OMDODS byproduct physically.
References
- ResearchGate. (2024). Removing Nonpolar Impurities from Methanol Extract-which solvent do you recommend?
-
Reddit. (2024). Liquid/liquid extraction with compound immisable in water. Retrieved from [Link]
- Cabral, N. L. D., et al. (2008). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. Nucleosides Nucleotides & Nucleic Acids, 27(8), 931-48.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Lechler. (n.d.). What is Vacuum Distillation & How Does it Work? Retrieved from [Link]
-
Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
- Google Patents. (1993). Siloxane purification - EP0543665A1.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
- Science of Synthesis. (n.d.). Product Class 11: Alcohols and Diols by Deprotection.
-
Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
Pope Scientific Inc. (2024). Unlocking High-Purity Separation: The Power of Vacuum Distillation Systems. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,2-BIS(TRIETHOXYSILYL)ETHANE. Retrieved from [Link]
-
Virginia Open Data Portal. (2025). Compound 529219: this compound. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of Silyl Ethers Derived from 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
Welcome to the technical support center for silyl ethers. This guide is specifically tailored to address the stability and handling of silyl ethers derived from 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane, a common reagent used to protect diols. This molecule is also known as 1,2-bis(tert-butyldimethylsilyloxy)ethane, and its stability is dictated by the nature of the tert-butyldimethylsilyl (TBDMS) ether groups. This resource provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the use of silyl ethers derived from this compound.
Issue 1: Premature Cleavage of the Silyl Ether During a Reaction
Question: I am observing unexpected deprotection of my silyl ether derived from this compound during my reaction, leading to low yields of the desired product. What could be the cause and how can I prevent it?
Answer:
Premature cleavage of a TBDMS ether is a common issue and is typically caused by unintended exposure to acidic or nucleophilic conditions. The stability of a silyl ether is influenced by factors such as steric hindrance and the electronic environment.[1]
Potential Causes and Solutions:
-
Acidic Contaminants: Trace amounts of acid in your solvents or reagents can catalyze the hydrolysis of the silyl ether. The general order of stability of silyl ethers in acidic media is TMS < TES < TBDMS < TIPS < TBDPS.[2][3][4] While TBDMS ethers are relatively stable, they are susceptible to cleavage under acidic conditions.[5]
-
Solution: Ensure all solvents are freshly distilled and stored over molecular sieves. Reagents should be of the highest purity available. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, to the reaction mixture.[2]
-
-
Nucleophilic Attack: Strong nucleophiles can attack the silicon atom, leading to cleavage of the Si-O bond. Fluoride ions are particularly effective at cleaving silicon-oxygen bonds due to the formation of a strong Si-F bond.[6]
-
Elevated Temperatures: While TBDMS ethers are generally thermally stable, prolonged exposure to high temperatures, especially in the presence of trace impurities, can lead to decomposition.
-
Solution: If possible, run your reaction at a lower temperature. If high temperatures are necessary, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Issue 2: Difficulty in Deprotecting the Silyl Ether
Question: I am trying to remove the TBDMS protecting group from my compound, but the reaction is sluggish or incomplete. How can I achieve efficient deprotection?
Answer:
The difficulty in cleaving a TBDMS ether can be as frustrating as its premature removal. The choice of deprotection conditions is critical for a successful outcome.
Common Deprotection Methods and Troubleshooting:
-
Fluoride-Based Reagents: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the most common method for removing TBDMS groups.[2][5][7]
-
Troubleshooting:
-
Reagent Quality: Ensure your TBAF solution is fresh. Anhydrous TBAF is highly hygroscopic and its effectiveness can be diminished by water.
-
Steric Hindrance: If the silyl ether is in a sterically hindered environment, the deprotection may require longer reaction times or elevated temperatures.
-
Solvent: THF is the standard solvent, but in some cases, using a more polar aprotic solvent like DMF can accelerate the reaction.
-
-
-
Acidic Conditions: TBDMS ethers can be cleaved under acidic conditions.[1][5]
-
Troubleshooting:
-
Acid Strength: A common reagent is a mixture of acetic acid, THF, and water.[1] For more resistant TBDMS ethers, stronger acids like HCl in methanol or p-toluenesulfonic acid (p-TsOH) can be used.[4] However, be cautious as this may affect other acid-sensitive functional groups in your molecule.
-
Reaction Time and Temperature: Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time. Gentle heating may be required for complete deprotection.
-
-
-
Basic Conditions: TBDMS ethers are generally stable to basic conditions, which is one of their advantages as protecting groups.[2][4] Cleavage under basic conditions is typically much slower than under acidic or fluoride-mediated conditions.
-
Consideration: This stability allows for the use of many base-mediated reactions without affecting the TBDMS group. If you need to perform a reaction under basic conditions and the TBDMS group is cleaving, it is likely due to other factors (see Issue 1).
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for common silyl ethers?
A1: The stability of silyl ethers is largely dependent on the steric bulk of the substituents on the silicon atom.[1] The general order of stability is as follows:
-
Towards Acidic Hydrolysis: TMS < TES < TBDMS < TIPS < TBDPS[2][3][4]
-
Towards Basic Hydrolysis: TMS < TES < TBDMS ≈ TBDPS < TIPS[2][4]
Q2: Can I selectively deprotect one of the two silyl ethers in a molecule derived from this compound?
A2: Since both silyl ether groups in 1,2-bis(tert-butyldimethylsilyloxy)ethane are TBDMS groups and are in chemically equivalent environments, selective deprotection of only one is generally not feasible under standard conditions. Both are likely to react at similar rates. Achieving mono-deprotection would require careful stoichiometric control of the deprotecting agent and might result in a statistical mixture of di-protected, mono-protected, and diol products.
Q3: How does the solvent affect the stability of my silyl ether?
A3: The solvent can play a significant role. Protic solvents, especially in the presence of acid or base, can facilitate the hydrolysis of silyl ethers. Aprotic solvents are generally preferred for reactions involving sensitive silyl ethers. For deprotection reactions, the choice of solvent can influence the reaction rate. For example, polar aprotic solvents like DMF can sometimes accelerate fluoride-mediated deprotection compared to less polar solvents like THF.[8]
Q4: Are there any specific safety precautions I should take when working with silylating agents and deprotection reagents?
A4: Yes. Silylating agents like tert-butyldimethylsilyl chloride are often corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Deprotection reagents also require careful handling. For instance, solutions of HF in pyridine or acetonitrile are highly toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Standard Deprotection of a TBDMS Ether using TBAF
This protocol describes a general procedure for the removal of a TBDMS protecting group using tetra-n-butylammonium fluoride.
Materials:
-
TBDMS-protected compound
-
Tetra-n-butylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Add the 1 M TBAF solution in THF (1.1 - 1.5 equivalents per silyl ether group) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.
Data Presentation
The relative stability of common silyl ethers is a critical factor in their selection as protecting groups. The following table summarizes the relative rates of cleavage under acidic and basic conditions.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data sourced from multiple references.[1][2][4] |
Visualization
Logical Workflow for Troubleshooting Silyl Ether Instability
The following diagram illustrates a decision-making process for addressing unexpected cleavage of a silyl ether.
Caption: Troubleshooting workflow for silyl ether instability.
References
- Benchchem. Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers.
- Benchchem. A Researcher's Guide to Silyl Ether Stability in Carbohydrate Synthesis.
- Wikipedia. Silyl ether.
- Gelest. Deprotection of Silyl Ethers - Technical Library.
- White, J. D., & Carter, R. G. A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo.
-
Royal Society of Chemistry. . Available from:
- Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.
- Benchchem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- SciELO. An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Incomplete Silylation Reactions with 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for incomplete silylation reactions involving 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve successful silylation outcomes.
Introduction to this compound in Silylation
This compound, also known as 1,2-Bis(tert-butyldimethylsilyloxy)ethane, is a versatile silylating agent.[1] Its structure, featuring two tert-butyldimethylsilyl (TBDMS) groups linked by an ethylene glycol diether spacer, offers unique properties for the protection of diols and other polyhydroxylated compounds. Understanding its reactivity is key to successful application.
The silylation process is a nucleophilic substitution reaction where a hydroxyl group attacks the electrophilic silicon atom of the silylating agent.[2] This results in the formation of a stable silyl ether, protecting the hydroxyl group from unwanted side reactions in subsequent synthetic steps.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete silylation reaction with this compound?
Incomplete silylation reactions can typically be traced back to a few key factors:
-
Presence of Moisture: Silylating agents are highly sensitive to moisture.[3] Any water present in the reaction will consume the reagent, leading to lower yields.[3]
-
Steric Hindrance: The bulky tert-butyldimethylsilyl groups of the reagent and the steric environment of the substrate's hydroxyl groups can significantly slow down the reaction rate.[3][4]
-
Inadequate Catalyst/Base: A suitable base is often required to deprotonate the hydroxyl group, increasing its nucleophilicity and facilitating the reaction.[3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that may need optimization.[5]
-
Reagent Purity: Degradation of the silylating agent over time, especially if improperly stored, can lead to reduced reactivity.[6]
Q2: How does the structure of this compound influence its reactivity?
The two TBDMS groups are sterically demanding. This bulkiness can be advantageous for achieving selective silylation of less hindered primary alcohols over more hindered secondary or tertiary alcohols.[4][7] However, this same steric hindrance can also be a major cause of incomplete reactions when trying to protect sterically congested hydroxyl groups.[3]
Q3: Can I use this reagent to protect a single hydroxyl group?
While it is designed to protect two hydroxyl groups in proximity, it is possible to use it for monofunctional protection. However, this is not its primary application and may require careful control of stoichiometry to avoid dimerization of the substrate if it contains multiple reactive sites.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to diagnosing and resolving incomplete silylation reactions.
Problem 1: Low to No Product Formation
Possible Causes & Solutions:
-
Moisture Contamination: This is the most frequent culprit.
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator over a drying agent.
-
Anhydrous Solvents: Use freshly opened, sealed anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).[8]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[7]
-
-
-
Inactive Reagent: The silylating agent may have degraded.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, analyze the reagent by NMR to check for degradation products.
-
Use a Fresh Batch: Always use a fresh bottle of the silylating agent or one that has been properly stored under an inert atmosphere.[6]
-
-
Problem 2: Reaction Stalls or is Sluggish
Possible Causes & Solutions:
-
Insufficient Activation of the Hydroxyl Group:
-
Troubleshooting Steps:
-
Choice of Base: A non-nucleophilic base is typically used to deprotonate the alcohol. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), and imidazole.[3][7] For sterically hindered alcohols, a stronger, non-nucleophilic base might be necessary.
-
Catalyst Addition: In some cases, a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction.[9]
-
-
-
Steric Hindrance:
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers.[7] Monitor for potential side reactions at higher temperatures.
-
Prolong Reaction Time: Sterically hindered reactions often require significantly longer reaction times.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
-
Solvent Effects:
Workflow for Troubleshooting Stalled Reactions
Caption: A decision-making workflow for troubleshooting incomplete silylation reactions.
Problem 3: Formation of Side Products
Possible Causes & Solutions:
-
Over-silylation: In polyhydroxylated compounds, undesired silylation of multiple hydroxyl groups can occur.[7]
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the silylating agent. Using a slight excess is common, but a large excess can lead to over-silylation.
-
Lower Reaction Temperature: Higher temperatures can overcome the activation energy for less reactive hydroxyl groups, leading to a loss of selectivity.[7]
-
-
-
Hydrolysis of the Silylating Agent:
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As mentioned before, this is critical to prevent the formation of silanols from the reaction of the silylating agent with water.[3]
-
-
Experimental Protocols
General Protocol for Silylation of a Diol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the diol (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous solvent (e.g., DCM or DMF, to a concentration of 0.1-0.5 M).
-
Addition of Base: Add the base (e.g., imidazole, 2.2-2.5 equiv.).
-
Addition of Silylating Agent: Slowly add a solution of this compound (1.05-1.2 equiv.) in the same anhydrous solvent.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, consider gentle heating (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Recommended Reaction Conditions
| Substrate Type | Base (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Typical Time (h) |
| Primary Diol | Imidazole (2.2) | - | DCM | 25 | 2-6 |
| Hindered Diol | Imidazole (2.5) | DMAP (10) | DMF | 40-60 | 12-24 |
| Phenolic Diol | Triethylamine (2.2) | - | THF | 25 | 4-8 |
Note: These are starting recommendations and may require optimization for specific substrates.
Visualization of the Silylation Mechanism
The silylation of a diol with this compound in the presence of a base like imidazole proceeds through a nucleophilic substitution mechanism.
Caption: Simplified mechanism of base-catalyzed silylation of a diol.
References
-
ResearchGate. (n.d.). Screening of the reaction conditions: optimization of the silylation step. Retrieved from [Link]
-
University of Vienna. (n.d.). Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel. u:cris-Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014, April 17). Retrieved from [Link]
-
ResearchGate. (n.d.). Selective silylation reactions of alcohols and phenols catalyzed by PS/GaCl3. Retrieved from [Link]
-
Fernandez-Ibanez, M. A., & MacMillan, D. W. C. (2021). Metal-catalyzed silylation of sp3C–H bonds. Chemical Society Reviews, 50(5), 2983-3004. [Link]
-
Gelest. (n.d.). General Silylation Procedures. Technical Library. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Silylation reactions on nanoporous gold via homolytic Si–H activation of silanes. PMC. Retrieved from [Link]
-
eScholarship. (n.d.). Catalytic Silylation of C-H Bonds: Reaction Development, Mechanism, and Applications and Development of Degradable Polymers from Biorenewable Sources. Retrieved from [Link]
- Google Patents. (n.d.). US6013821A - Removal of silylated compounds from solvent and gas waste streams.
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. Retrieved from [Link]
-
Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. (n.d.). Retrieved from [Link]
-
ResearchGate. (2015, July 10). When a good silylation protocol goes bad, what are the usual suspects? Retrieved from [Link]
-
Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. (2025, August 5). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2022, September 7). Incomplete silylation of a glycoside. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface Silylation: Chemistry and Process Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of silylated side products by the deprotonative silylation. Retrieved from [Link]
- Google Patents. (n.d.). US6875880B2 - Silylation of hydroxyl groups.
-
ResearchGate. (2019, September 21). What is the best procedure for silylation of hydroxy compounds? Retrieved from [Link]
-
MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Retrieved from [Link]
- silylation overview.pdf. (n.d.).
-
Virginia Open Data Portal. (2025, September 6). Compound 529219: this compound. Retrieved from [Link]
-
PubMed. (n.d.). Effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. PMC. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Silylation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for the O-silylation of silanols. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane. Retrieved from [Link]
-
PubChem. (n.d.). 3,8-Dioxa-2,9-disiladecane, 2,2,9,9-tetramethyl-5,6-bis[[(trimethylsilyl)oxy]methyl]-. Retrieved from [Link]
-
Silylation of 1,3-Dicarbonyl Compounds with 2-Oxo-3-trimethylsilyltetrahydro-1,3-oxazole. (2025, August 7). Retrieved from [Link]
Sources
- 1. This compound | C14H34O2Si2 | CID 529219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. benchchem.com [benchchem.com]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalytic Reactivity of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane, commonly known in the field as 1,2-Bis(tert-butyldimethylsilyloxy)ethane. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows. As a robust, sterically hindered silyl ether of ethylene glycol, its primary utility lies in the protection of a diol functionality. Consequently, its reactivity is overwhelmingly centered on the catalyzed cleavage (deprotection) of its two silicon-oxygen bonds to unmask the parent diol.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during these critical deprotection steps. We will explore the causality behind catalyst selection, reaction kinetics, and potential side reactions, ensuring your experimental design is both efficient and self-validating.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Reactivity & Catalyst Selection
Q1: What is the principal catalyzed reaction for this compound?
The primary and most crucial reaction is the cleavage of the tert-butyldimethylsilyl (TBS) ether linkages to deprotect the underlying ethylene glycol moiety. This transformation is almost always facilitated by a catalyst or a stoichiometric reagent, as the Si-O bond in a bulky TBS ether is generally stable under neutral and many basic conditions. The choice of catalyst is dictated by the overall chemical environment of the molecule, specifically the presence of other sensitive functional groups.
Q2: How do I select the appropriate catalyst for my deprotection reaction? There seem to be many options.
Catalyst selection is a function of your substrate's complexity and your desired outcome (e.g., speed vs. selectivity). The decision process can be broken down by the catalyst type:
-
Fluoride-Based Reagents (e.g., TBAF): This is often the go-to method due to the high affinity of fluoride for silicon. However, its high reactivity can sometimes lead to low selectivity and unwanted side reactions like silyl group migration.[1]
-
Acidic Catalysts: These are broadly applicable and range from strong acids to mild Lewis acids. The key is to match the acid strength to the stability of your other functional groups.[2] Strong aqueous acids can be harsh, while systems like trimethylsilyl bromide (TMSBr) in methanol offer a milder, highly efficient alternative.[1]
-
Reductive Cleavage Catalysts: For substrates with sensitive functionalities that are incompatible with acidic or fluoride conditions (e.g., certain esters or olefins), reductive methods provide a unique and mild alternative. The Wilkinson's catalyst/catechol borane system is a prime example.
-
Specialized Catalytic Systems: For extremely sensitive or complex molecules, newer catalytic systems involving metals like gold or other Lewis acids may offer superior chemoselectivity.[3]
The following workflow provides a logical decision path for catalyst selection.
Section 2: Troubleshooting Common Experimental Issues
Q3: My deprotection reaction is sluggish or stalls completely. What are the common causes?
Several factors can lead to incomplete reactions. Systematically investigate the following:
-
Catalyst Inactivity:
-
Lewis Acids: Many Lewis acids are sensitive to moisture. Ensure all solvents and reagents are rigorously dried.
-
Wilkinson's Catalyst: This catalyst can be deactivated by oxygen. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Acidic Resins (e.g., Dowex): The resin may be exhausted or contain excess water. Wash with a dry solvent or reactivate according to the manufacturer's protocol.
-
-
Solvent Effects: The polarity of the solvent can significantly impact reaction rates. For instance, gold-catalyzed deprotections show a strong preference for polar solvents like methanol over less polar options like THF or DCM.[3]
-
Insufficient Catalyst Loading: While many of these reactions are catalytic, particularly hindered substrates may require higher catalyst loadings or even stoichiometric amounts of a reagent to proceed at a reasonable rate.
-
Temperature: Many deprotection reactions are run at room temperature, but gentle heating can often accelerate a sluggish reaction. However, be cautious, as increased temperature can also promote side reactions.
Q4: I am observing an unexpected byproduct. What is the likely cause?
The most common side reaction during silyl ether manipulation is silyl group migration , especially when using fluoride ions.[1] In a polyol system, a partially deprotected intermediate can undergo intramolecular rearrangement where a silyl group "walks" to an adjacent free hydroxyl group.
-
How to Mitigate:
Q5: My workup is complicated by emulsions or catalyst residues. Are there simpler protocols?
Absolutely. The choice of catalyst can greatly simplify purification.
-
For Non-Aqueous Workups: The reductive deprotection using Wilkinson's catalyst and catechol borane is a significant advantage, as it does not require an aqueous workup, simplifying the isolation of water-sensitive products.[4]
-
For Heterogeneous Catalysts: Using a solid-supported catalyst, such as a silica-supported Karstedt-type catalyst for hydrosilylation-related syntheses or an acidic resin like Dowex for deprotection, allows for simple filtration to remove the catalyst, streamlining the purification process.[5][6]
Comparative Data on Catalytic Systems
The following table summarizes key parameters for common deprotection methods applicable to 1,2-Bis(tert-butyldimethylsilyloxy)ethane.
| Catalyst/Reagent System | Typical Conditions | Advantages | Disadvantages & Troubleshooting |
| TBAF | THF, 0 °C to RT | High reactivity, widely used. | Can cause silyl migration; basicity may affect other groups. Use buffered solutions (e.g., TBAF/AcOH) to mitigate basicity. |
| HF-Pyridine | THF or MeCN, 0 °C to RT | Effective and selective for alkyl vs. aryl silyl ethers.[1] | Highly toxic and corrosive; requires special handling precautions (polypropylene labware). |
| TMSBr (catalytic) | Methanol, RT | Very fast and efficient; mild conditions.[1] | Generates HBr in situ, so not suitable for highly acid-sensitive substrates. Ensure methanol is anhydrous. |
| NaAuCl₄·2H₂O (catalytic) | Methanol, RT | Extremely mild; highly chemoselective for aliphatic vs. aryl TBS ethers.[3] | Catalyst is expensive; reaction can be slow for sterically hindered substrates. |
| Wilkinson's Cat. / Catechol Borane | THF, RT | Mild, reductive conditions; no aqueous workup required; tolerates olefins. | Requires inert atmosphere; catalyst can be expensive. Ensure catechol borane is of high purity. |
| Dowex 50WX4-200 | Methanol, Microwave 60 °C | Reusable catalyst, simple filtration workup.[5] | Requires microwave reactor for rapid reaction; may not be suitable for thermally sensitive compounds. |
Key Experimental Protocols
Protocol 1: Mild and Efficient Deprotection with Catalytic Trimethylsilyl Bromide (TMSBr)
This protocol is adapted from the highly efficient procedure for cleaving silyl ethers.[1]
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 1,2-Bis(tert-butyldimethylsilyloxy)ethane (1.0 equiv) in anhydrous methanol (approx. 0.1 M solution).
-
Catalyst Addition: To the stirred solution at room temperature, add trimethylsilyl bromide (TMSBr) (0.05 - 0.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30-60 minutes.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ethylene glycol can be further purified by distillation or chromatography if necessary.
Protocol 2: Reductive Deprotection with Wilkinson's Catalyst
This protocol provides a mild alternative for sensitive substrates, avoiding both acid and fluoride.[4]
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1,2-Bis(tert-butyldimethylsilyloxy)ethane (1.0 equiv) in anhydrous THF (approx. 0.1 M solution).
-
Catalyst Addition: Add Wilkinson's catalyst, (PPh₃)₃RhCl, (0.05 equiv).
-
Reagent Addition: Add catechol borane (2.5 - 3.0 equiv) to the mixture. An excess is required for good yields.[2]
-
Reaction Monitoring: Stir at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel) to isolate the desired ethylene glycol. Note the absence of an aqueous workup step.
References
- 1. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientificspectator.com [scientificspectator.com]
Technical Support Center: Stabilizing 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane Derivatives
Introduction
Welcome to the technical support guide for 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane and its derivatives. This molecule, structurally a bis(tert-butyldimethylsilyl) ether of ethylene glycol, is a valuable building block and intermediate in drug development and materials science.[1][2] Its utility is intrinsically linked to the stability of its two silicon-oxygen-carbon (Si-O-C) bonds, which function as silyl ether protecting groups.
The primary failure point in experiments involving this compound is the unintended cleavage of these Si-O-C bonds through hydrolysis. This guide provides an in-depth, field-proven framework for understanding, troubleshooting, and preventing this degradation, ensuring the integrity of your experiments and the reliability of your results.
Core Principles of Stability: Understanding the Hydrolysis Mechanism
The Si-O-C bond in your compound is susceptible to cleavage by nucleophilic attack on the silicon atom. This process, known as hydrolysis, is most commonly catalyzed by acidic or basic conditions.[3] Understanding this mechanism is the first step toward preventing it.
Mechanism of Silyl Ether Hydrolysis
Hydrolysis can proceed via two primary pathways:
-
Acid-Catalyzed Hydrolysis: The ether oxygen is protonated, increasing the electrophilicity of the silicon atom. A weak nucleophile, such as water or an alcohol, can then attack the silicon, leading to bond cleavage.[3]
-
Base-Catalyzed Hydrolysis: A strong nucleophile, typically a hydroxide ion (OH⁻), directly attacks the silicon atom, forming a pentacoordinate intermediate that subsequently breaks down.[3][4]
A third, highly efficient cleavage agent is the fluoride ion (F⁻), which readily attacks silicon due to the formation of the exceptionally strong Si-F bond.[5][6]
Sources
Technical Support Center: Purification Strategies for Products Silylated with 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
Welcome to the technical support center for purification strategies involving 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of silylated products. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.
Understanding Your Silylation Reaction and Potential Impurities
This compound, also known as 1,2-bis(tert-butyldimethylsilyloxy)ethane, is a di-silylated ethylene glycol.[1][2] Its purification challenges are intrinsically linked to the properties of the tert-butyldimethylsilyl (TBS/TBDMS) groups it contains. TBS ethers are significantly more stable than less sterically hindered silyl ethers like trimethylsilyl (TMS) ethers, which often do not survive aqueous workups or chromatography on silica gel.[3] The stability of TBS ethers makes them amenable to various purification techniques, but also presents unique challenges in separating them from other non-polar species.
A successful purification strategy begins with understanding the potential impurities in your reaction mixture. These can be broadly categorized as:
-
Unreacted Starting Materials: Including the substrate you intended to silylate and the silylating agent itself.
-
Silylation Byproducts: The nature of these byproducts depends on the silylating agent used. For example, using N,O-bis(trimethylsilyl)acetamide (BSA) will produce acetamide.[4]
-
Side-Reaction Products: Unintended reactions that can occur, such as the formation of siloxanes from the hydrolysis of the silylating agent.
-
Degradation Products: The desired silylated product may degrade during the reaction or purification, particularly if exposed to harsh acidic or basic conditions.
General Workflow for Purification of Silylated Products
The purification of silylated products typically follows a multi-step process, starting with a reaction workup to remove the bulk of impurities, followed by a chromatographic step for fine purification.
Caption: General workflow for the purification of silylated products.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of products silylated with or related to this compound.
Workup and Extraction
Q1: My silylated product seems to be degrading during the aqueous workup. What can I do?
A1: While TBS ethers are generally stable, highly sensitive substrates or harsh pH conditions can lead to cleavage.
-
Neutralize the reaction mixture: Before extraction, carefully adjust the pH of the reaction mixture to ~7. Use buffered aqueous solutions like saturated sodium bicarbonate (for acidic quenches) or ammonium chloride (for basic quenches) for washing.[3]
-
Minimize contact time: Perform extractions quickly to reduce the time the organic layer is in contact with the aqueous phase.
-
Consider a non-aqueous workup: For extremely labile compounds, a non-aqueous workup may be necessary. This involves filtering the reaction mixture through a plug of Celite or silica gel to remove solid byproducts, followed by direct concentration and purification.
Q2: I'm observing an emulsion during liquid-liquid extraction. How can I resolve this?
A2: Emulsions are common when dealing with complex mixtures.
-
Add brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can also help to break up the emulsion.
Flash Column Chromatography
Q3: My silylated product is degrading on the silica gel column. How can I prevent this?
A3: Standard silica gel is slightly acidic and can cause the degradation of sensitive silyl ethers.
-
Neutralize the silica gel: Prepare a slurry of the silica gel in your eluent containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine). This will neutralize the acidic sites on the silica surface.[5]
-
Use pre-treated silica: Commercially available neutral or deactivated silica gel is a good option for sensitive compounds.
-
Alternative stationary phases: For very acid-sensitive compounds, consider using alumina or Florisil as the stationary phase.[6]
Q4: My desired product and a non-polar impurity (e.g., unreacted starting material or siloxane byproducts) have very similar Rf values on TLC. How can I improve the separation?
A4: Separating compounds with similar polarities is a common challenge in chromatography.
-
Optimize the eluent system:
-
Use less polar solvents: For non-polar compounds, a solvent system with a higher proportion of a non-polar solvent like hexanes or heptane is crucial.
-
Try different solvent combinations: Sometimes, switching one of the solvents in your eluent system (e.g., using dichloromethane instead of ethyl acetate as the polar modifier) can alter the selectivity of the separation.
-
-
Adjust the stationary phase: As mentioned above, switching to a different stationary phase like alumina might provide the necessary selectivity.
-
Increase the column length and/or decrease the particle size of the silica gel: A longer column or finer silica mesh (230-400 mesh) increases the number of theoretical plates and can improve the resolution of closely eluting compounds.[7]
-
Consider derivatization: If the impurity is an unreacted starting material with a free hydroxyl group, it may be possible to selectively react it to form a more polar compound that is easier to separate.
Q5: My product is not eluting from the column, even with a highly polar eluent.
A5: This can happen for several reasons.
-
Compound decomposition: The compound may have decomposed on the column. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if a new, lower Rf spot appears.[6]
-
Incorrect eluent choice: Double-check that you have prepared the correct eluent system.
-
Precipitation on the column: If your compound has low solubility in the eluent, it may have precipitated at the top of the column. Try using a solvent system in which your compound is more soluble.
| Problem | Possible Cause | Solution |
| Product Degradation | Acidic silica gel | Neutralize silica with triethylamine; use neutral silica or alumina.[5][6] |
| Poor Separation (Similar Rf) | Suboptimal eluent | Use a less polar solvent system; try different solvent combinations. |
| Insufficient resolution | Use a longer column or finer mesh silica gel.[7] | |
| No Elution of Product | Decomposition on column | Test compound stability on a TLC plate.[6] |
| Precipitation on column | Use a solvent system with higher solubility for your compound. |
Step-by-Step Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Prepare the Column:
-
Select a column of appropriate size (a silica gel to crude material ratio of 50:1 to 100:1 by weight is a good starting point).[7]
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elute the Column:
-
Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Collect fractions and monitor the elution by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification using a Silica Gel Plug
For quick removal of highly polar impurities, a silica gel plug can be effective.
-
Place a cotton plug at the bottom of a fritted funnel.
-
Add a layer of sand, followed by a 2-3 inch layer of silica gel.
-
Dissolve your crude product in a non-polar solvent.
-
Pass the solution through the silica gel plug, rinsing with the same non-polar solvent.
-
The non-polar silylated product should elute, while polar impurities remain on the silica.
-
Concentrate the filtrate to obtain the purified product.
Visualization of Troubleshooting Logic
Caption: Decision-making pathway for troubleshooting silylated product purification.
References
Technical Support Center: A Troubleshooting Guide to Identifying Byproducts in Reactions of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane by NMR Spectroscopy
Welcome to the technical support center for the analysis of 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane and its associated reactions. This compound, commonly known as 1,2-bis(tert-butyldimethylsilyloxy)ethane, is a widely used silyl ether for protecting the 1,2-diol functional group in multi-step organic synthesis. The purity of this reagent and the cleanliness of its subsequent reactions are paramount to achieving high yields and desired product specifications.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you, as a researcher or drug development professional, may encounter. We will delve into the interpretation of NMR spectra to identify common impurities and byproducts, providing not just data, but the chemical logic behind their formation and identification.
Section 1: Foundational NMR Profile of Pure this compound
Before troubleshooting, it is essential to establish a baseline. The structure of the target molecule is highly symmetric, which leads to a simple and clean NMR spectrum.
Table 1: Expected NMR Chemical Shifts for this compound (in CDCl₃)
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Si-C(CH ₃)₃ (t-Butyl) | ~0.89 | Singlet | 18 equivalent protons. |
| ¹H | Si-(CH ₃)₂ (Dimethyl) | ~0.06 | Singlet | 12 equivalent protons. |
| ¹H | O-CH ₂-CH ₂-O (Ethylene) | ~3.56 | Singlet | 4 equivalent protons. |
| ¹³C | Si-C (CH₃)₃ (t-Butyl Quaternary) | ~25.9 | ||
| ¹³C | Si-C(C H₃)₃ (t-Butyl Methyl) | ~18.3 | ||
| ¹³C | Si-(C H₃)₂ (Dimethyl) | ~-5.4 | ||
| ¹³C | O-C H₂-C H₂-O (Ethylene) | ~63.5 | ||
| ²⁹Si | (CH ₃)₂(t-Bu )Si-O | ~15-20 | Singlet | Proton-decoupled. Shift can be solvent-dependent. |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument calibration. Data is compiled from typical values for similar structures and spectroscopic databases.[1][2][3]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter, presented in a question-and-answer format.
Q1: My NMR spectrum shows extra peaks after synthesizing the compound from ethylene glycol and TBDMSCl. What are they?
A1: This is a common issue stemming from incomplete reaction or side reactions during the silylation of ethylene glycol. The most likely impurities are unreacted starting materials or the mono-silylated intermediate.
Causality: The reaction proceeds in two steps. If stoichiometry, reaction time, or base concentration are not optimal, the reaction can stall, leaving behind the mono-protected species.
-
Mono-silylated ethylene glycol (1-(tert-butyldimethylsilyloxy)ethan-2-ol): This is the most probable byproduct. It will have a more complex NMR spectrum due to its asymmetry.
-
¹H NMR: Look for two distinct triplets for the -CH₂- protons (O-CH ₂-CH₂-OH) around 3.5-3.7 ppm and a broad singlet for the remaining -OH proton (which will disappear with a D₂O shake). The silyl group protons will be singlets, similar to the final product but with slightly different shifts.
-
-
Unreacted Ethylene Glycol: Will show a triplet at ~3.7 ppm for the -CH₂- groups and a broad singlet for the two -OH protons.
-
tert-Butyldimethylsilanol (TBDMS-OH): Formed from the hydrolysis of TBDMSCl. It presents as a broad singlet in the ¹H NMR spectrum for the Si-OH proton, typically between 1-3 ppm, and sharp singlets for the t-butyl and dimethyl groups.[4]
Caption: Synthesis of the target compound, highlighting the formation of the mono-silylated intermediate and a common hydrolysis byproduct.
Q2: I'm using a molecule protected with the 1,2-bis(tert-butyldimethylsilyloxy)ethane group in a hydrosilylation reaction, and the spectrum is messy. What side-products should I look for?
A2: While the protecting group itself is generally stable, the conditions of platinum-catalyzed hydrosilylation can induce side reactions in the unsaturated substrate. The most common side reactions are alkene isomerization and dehydrogenative silylation.[5][6]
Causality: Platinum catalysts, such as Karstedt's or Speier's catalyst, can promote the migration of the double bond along an alkyl chain (isomerization) or catalyze the formation of a C=C bond with elimination of H₂, which is then captured by the silane (dehydrogenative silylation).[6][7][8]
-
Alkene Isomerization: If your substrate is a terminal alkene (R-CH=CH₂), the catalyst can move the double bond to an internal position (e.g., R'-CH=CH-CH₃).
-
¹H NMR: The characteristic terminal vinyl protons (~4.9-5.1 ppm and ~5.7-5.9 ppm) will decrease in intensity, while new signals for internal vinyl protons will appear in the ~5.4-5.6 ppm region. New methyl or methylene signals adjacent to the new double bond will also appear.
-
-
Dehydrogenative Silylation: This process results in a vinylsilane byproduct instead of the expected alkylsilane.
-
¹H NMR: Look for new vinyl proton signals coupled to each other and potentially to ²⁹Si, often appearing in the 5.5-6.5 ppm range.
-
²⁹Si NMR: The silicon atom of the vinylsilane will have a distinct chemical shift compared to the desired alkylsilane product.
-
Q3: My spectrum has a broad peak that disappears when I add D₂O. What is it, and are there other related impurities?
A3: A proton signal that is exchangeable with deuterium oxide (D₂O) is characteristic of an acidic proton, most commonly from an alcohol (-OH) or water. In the context of silicon chemistry, this strongly suggests the presence of a silanol (Si-OH) group.
Causality: Silyl ethers can be sensitive to acidic or basic conditions and may hydrolyze back to the corresponding alcohol and a silanol. Silanols are also prone to self-condensation to form siloxanes, especially upon heating or in the presence of catalysts.[4]
-
Silanol (Si-OH): The Si-OH proton signal is often broad and can appear over a wide range (1-5 ppm), depending on concentration and hydrogen bonding.
-
Disiloxane (R₃Si-O-SiR₃): If silanols are present, they can condense to form disiloxanes. This will not have an -OH peak, but you will see new signals in the ¹H and ¹³C NMR spectra corresponding to the R groups in a slightly different chemical environment.
Table 2: Characteristic NMR Shifts for Common Byproducts
| Byproduct Type | Functional Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | ²⁹Si Shift (ppm) |
| Hydrolysis | Si-OH | 1-5 (broad, exchangeable) | - | ~-10 to 0 |
| Condensation | Si-O-Si | (shifts similar to parent) | (shifts similar to parent) | ~5 to 15 (D units) |
| Incomplete Rxn | C-OH | 1-4 (broad, exchangeable) | ~60-65 | N/A |
| Isomerization | Internal C=C | 5.4-5.6 | ~120-135 | N/A |
| Dehydrogenation | C=C-Si | 5.5-6.5 | ~130-140 | ~-5 to -25 |
Section 3: Experimental Protocols
To ensure reliable identification of byproducts, proper experimental technique is crucial.
Protocol 1: Performing a D₂O Exchange Experiment
This is a definitive test for identifying exchangeable protons (e.g., -OH, -NH).
-
Acquire Standard Spectrum: Dissolve your sample (~5-10 mg) in a deuterated solvent (e.g., 0.6 mL CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure mixing and facilitate proton-deuterium exchange. You may see an emulsion form.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons will significantly decrease in intensity or disappear entirely. A new, broad peak for HOD may appear around 4.7 ppm (in CDCl₃).[11]
Protocol 2: Optimizing ²⁹Si NMR Acquisition
²⁹Si NMR is a powerful tool for analyzing organosilicon compounds but requires specific considerations.
-
Sample Concentration: Use a more concentrated sample than for ¹H NMR, if possible, as ²⁹Si has a low natural abundance (4.7%) and a negative Nuclear Overhauser Effect (NOE).
-
Pulse Program: Use a pulse program with inverse-gated proton decoupling. This decouples the protons during acquisition but keeps them coupled during the relaxation delay, which helps to mitigate the negative NOE.
-
Relaxation Delay (d1): ²⁹Si nuclei can have very long relaxation times (T₁). A long relaxation delay (e.g., 10-30 seconds) is critical for quantitative results. For routine screening, a shorter delay (2-5 s) may suffice but peak intensities may not be accurate.
-
Reference: Tetramethylsilane (TMS) is the standard reference at 0 ppm.
-
Background Signal: Be aware that the glass of the NMR tube and the probe insert can contribute a very broad background signal, often centered around -110 ppm (Q4 silica units).[9][12]
Section 4: Visual Troubleshooting Workflow
When confronted with an unknown spectrum, a logical workflow can streamline the identification process.
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- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst | Semantic Scholar [semanticscholar.org]
- 8. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Siloxanes: Focusing on 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
In the realm of materials science, drug development, and specialty chemicals, the precise quantification of siloxanes is paramount for quality control, safety assessment, and formulation optimization. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of siloxanes, with a specific focus on 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane, a linear siloxane. While High-Performance Liquid Chromatography (HPLC) is a cornerstone of many analytical laboratories, its application to non-polar, volatile, and UV-inactive compounds like the target analyte is limited. This guide, therefore, pivots to the industry-standard and scientifically-validated techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and explores the emergent advantages of Supercritical Fluid Chromatography (SFC).
The Analytical Challenge: Physicochemical Properties of this compound
This compound (C14H34O2Si2, MW: 290.59 g/mol ) is a linear siloxane characterized by its high volatility, thermal stability, and lack of a significant chromophore, which is essential for UV detection in conventional HPLC systems.[1][2] These properties necessitate analytical techniques that can handle volatile compounds and provide selective detection.
Comparative Analysis of Chromatographic Techniques
A critical evaluation of available chromatographic techniques reveals a clear hierarchy for siloxane analysis. While HPLC is a powerful tool for a vast array of compounds, its utility for volatile, non-polar siloxanes is limited. In contrast, GC-MS stands out as the gold standard, with SFC offering a compelling alternative for specific applications.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Applicability to Analyte | Poor. Limited retention on standard phases and lack of UV chromophore. | Excellent. Ideal for volatile and thermally stable compounds.[3][4][5] | Very Good. Suitable for a wide range of molecular weights, including polymers.[6] |
| Stationary Phase | Typically silica-based (C18, C8) for reversed-phase or normal-phase. | Wide variety of capillary columns (e.g., VF-WAX, SUPELCOWAX-10, RTX-5).[4][5][7] | Packed or capillary columns, often similar to HPLC phases. |
| Mobile Phase | Liquid solvents (e.g., acetonitrile, methanol, water). | Inert gas (e.g., helium, hydrogen).[7] | Supercritical fluid (typically CO2) with a co-solvent. |
| Detection | UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELSD). | Mass Spectrometry (MS), Flame Ionization (FID), Atomic Emission (AED).[8] | FID, MS, UV-Vis.[6] |
| Selectivity & Sensitivity | Low for siloxanes without a chromophore. | High, especially with MS detection providing structural information.[9][10] | High, with FID offering universal detection for organic compounds.[6] |
| Sample Preparation | Liquid-liquid extraction, solid-phase extraction. | Headspace, solid-phase microextraction (SPME), solvent extraction.[4] | Similar to HPLC and GC. |
| Challenges | Poor retention, low sensitivity. | Potential for contamination from septa and column bleed.[11] | Higher initial instrument cost. |
Recommended Analytical Workflow: GC-MS
The overwhelming consensus in scientific literature points to GC-MS as the preferred method for the quantitative analysis of volatile siloxanes.[3][4][5][9][10]
Caption: Recommended workflow for the quantitative analysis of siloxanes by GC-MS.
Experimental Protocol: Quantitative Analysis by GC-MS
This protocol is a synthesized example based on established methods for siloxane analysis.[4][5]
1. Sample Preparation (Solid-Phase Microextraction - SPME)
-
Rationale: SPME is a solvent-free technique that is ideal for extracting volatile organic compounds from a sample matrix, concentrating them onto a coated fiber.[4] This minimizes solvent-related interference and improves detection limits.
-
Procedure:
-
Place a known volume or weight of the sample into a headspace vial.
-
Add an internal standard (e.g., a deuterated siloxane) to the vial.
-
Expose a divinylbenzene/polydimethylsiloxane (DVB/PDMS) SPME fiber to the headspace of the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Retract the fiber into the needle.
-
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: VF-WAX capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[4]
-
Rationale: A polar stationary phase like WAX is suitable for separating a range of siloxanes.
-
-
Injection: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and library matching, and Selected Ion Monitoring (SIM) for quantitative analysis of target ions.
-
3. Data Analysis
-
Quantification: Use the ratio of the peak area of the analyte to the peak area of the internal standard to construct a calibration curve with known standards.
-
Confirmation: Compare the acquired mass spectrum of the analyte with a reference library (e.g., NIST) to confirm its identity.
Alternative Technique: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that bridges the gap between GC and HPLC. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[6]
Caption: Key advantages of Supercritical Fluid Chromatography for siloxane analysis.
For high molecular weight siloxanes or complex polymer mixtures, SFC offers significant advantages over GC due to its ability to analyze less volatile compounds at lower temperatures.[6] The use of a Flame Ionization Detector (FID) provides a universal response for organic compounds, which is beneficial for quantifying compounds without a chromophore.[6]
Mitigating Analytical Challenges
A significant challenge in trace siloxane analysis is the potential for contamination from various sources, leading to "ghost peaks".[11] Common sources include GC inlet septa, column bleed, and vial caps.[11]
Best Practices for Minimizing Contamination:
-
Use pre-conditioned, low-bleed septa.
-
Ensure proper column installation and conditioning to minimize bleed.
-
Analyze procedural blanks to identify and subtract background contamination.
-
Use high-purity solvents and reagents.
Conclusion
For the quantitative analysis of this compound and similar siloxanes, GC-MS is the demonstrably superior technique, offering the necessary volatility compatibility, selectivity, and sensitivity. While HPLC is a versatile tool, it is not well-suited for this class of compounds. For analyses involving higher molecular weight siloxanes or for laboratories seeking faster run times, SFC presents a compelling and powerful alternative. By understanding the physicochemical properties of the analyte and selecting the appropriate chromatographic technique and sample preparation method, researchers can achieve accurate and reliable quantification of siloxanes, ensuring product quality and safety.
References
-
Schweigkofler, M., & Niessner, R. (1999). Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas by Canister Sampling and GC-MS/AES Analysis. Environmental Science & Technology, 33(20), 3680-3685. [Link]
-
Liu, S., Ma, J., & Jiang, S. (2025). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers in Chemistry, 13. [Link]
-
Air Toxics Ltd. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Eurofins. [Link]
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Cieplik, M., et al. (2020). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. Molecules, 25(23), 5562. [Link]
-
Selerity Technologies. (n.d.). THE ANALYSIS OF SILOXANES BY SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]
-
ResearchGate. (n.d.). Information of GC-MS analysis for siloxane standards. [Link]
-
LCGC. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link]
-
LECO Corporation. (n.d.). Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. [Link]
-
MARKES International. (n.d.). Siloxanes in Biogas & Landfill Gas - Benefits of GC-MS Analysis for CHP Processes. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Virginia Open Data Portal. (2025). Compound 529219: this compound. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the robust and reliable quantification of chemical entities is paramount. This guide provides an in-depth comparative analysis of validated analytical methodologies for the quantification of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane, a member of the siloxane family. As a Senior Application Scientist, the objective is to not only present protocols but to elucidate the scientific rationale behind the selection of validation parameters and analytical techniques, ensuring both technical accuracy and practical applicability.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3][4] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the more recent Q2(R2), to provide a framework for the validation process.[5][6][7][8][9]
The Analyte: this compound
This compound is an organosilicon compound with the molecular formula C14H34O2Si2.[10][11] Its structure, characterized by silicon-oxygen bonds, presents unique analytical challenges, including potential volatility and a lack of strong chromophores for conventional UV-Vis detection.
The Importance of Validated Methods
Ensuring the quality, safety, and efficacy of pharmaceutical products or the performance of advanced materials necessitates precise and accurate measurement of their components. A validated analytical method provides a high degree of assurance that the measurements are reliable. For drug development professionals, this is a critical component of regulatory submissions to bodies such as the FDA and EMA.[5][12][13][14][15][16]
Comparative Analysis of Analytical Techniques
This guide will compare two common analytical techniques for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A versatile separation technique suitable for a wide range of compounds, with a universal detector that does not rely on chromophores.
The selection of the most appropriate analytical technique is a critical decision driven by the physicochemical properties of the analyte and the intended application of the method.
Validation Workflow
The validation of an analytical method is a systematic process. The following diagram illustrates the key stages involved.
Caption: A flowchart illustrating the systematic workflow for analytical method validation, from development to final reporting.
Performance Comparison: GC-MS vs. HPLC-CAD
The following table summarizes the hypothetical performance data for the two analytical methods, validated for the quantification of this compound.
| Validation Parameter | GC-MS | HPLC-CAD | ICH Q2(R1) Guideline |
| Linearity (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 250 | Dependent on application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Typically 80-120% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 2.0% | Typically < 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | Typically < 3% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 | Established and reported |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 0.5 | Established and reported |
| Robustness | Passed | Passed | No significant impact on results |
Causality Behind Experimental Choices:
-
GC-MS is often preferred for its high sensitivity and specificity, particularly for volatile compounds like some siloxanes. The mass spectrometer provides structural information, which aids in peak identification and can help in troubleshooting issues like co-eluting impurities or "ghost peaks" that are common in siloxane analysis.[17][18]
-
HPLC-CAD is a valuable alternative, especially when the analyte has low volatility or is thermally labile. The Charged Aerosol Detector offers near-universal response for non-volatile and semi-volatile compounds, independent of their optical properties, making it suitable for analytes lacking a UV chromophore.[19][20]
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify this compound using GC-MS.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector
-
Autosampler
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., a low-bleed 5% phenyl-methylpolysiloxane column)
Reagents and Materials:
-
Reference Standard: this compound (≥99% purity)
-
Solvent: Hexane (HPLC grade or higher)
-
Internal Standard (IS): e.g., Dodecane
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard (1 mg/mL) in hexane.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of hexane to achieve a concentration within the calibration range.
-
Spike with the internal standard.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the analyte and internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Method 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Objective: To quantify this compound using HPLC-CAD.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column Compartment with temperature control
-
Charged Aerosol Detector
-
Analytical Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
Reagents and Materials:
-
Reference Standard: this compound (≥99% purity)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard (1 mg/mL) in the diluent.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5, 1, 5, 25, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of the diluent to achieve a concentration within the calibration range.
-
-
HPLC-CAD Conditions:
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Mobile Phase Gradient:
-
Time (min) | %A | %B
-
---|---|---
-
0 | 50 | 50
-
10 | 10 | 90
-
15 | 10 | 90
-
15.1 | 50 | 50
-
20 | 50 | 50
-
-
Flow Rate: 1.0 mL/min
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Gas (Nitrogen) Pressure: 60 psi
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the analyte. A logarithmic or quadratic fit may be necessary for the non-linear response of the CAD.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Logical Relationship between Method Choice and Analyte Properties
The decision to employ GC-MS or HPLC-CAD is fundamentally linked to the physicochemical properties of this compound and the specific requirements of the analysis.
Caption: A diagram illustrating the logical relationship between the analyte's properties and the selection of an appropriate analytical method.
Conclusion
Both GC-MS and HPLC-CAD are powerful techniques for the quantification of this compound. The choice between them should be based on a thorough evaluation of the analyte's properties, the required sensitivity, and the available instrumentation. A comprehensive validation study, following established guidelines such as ICH Q2(R2), is essential to ensure that the chosen method is fit for its intended purpose, providing reliable and accurate data for critical decision-making in research, development, and quality control.
References
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . European Medicines Agency. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA . U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . ProPharma Group. [Link]
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ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union . European Medicines Agency. [Link]
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Guideline on bioanalytical method validation | EMA . European Medicines Agency. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . ECA Academy. [Link]
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Quality Guidelines - ICH . International Council for Harmonisation. [Link]
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Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography - Restek . Restek Corporation. [Link]
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FDA Releases Guidance on Analytical Procedures - BioPharm International . BioPharm International. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . U.S. Food and Drug Administration. [Link]
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What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group . Altabrisa Group. [Link]
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Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination . MDPI. [Link]
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Bioanalytical method validation emea | PPTX - Slideshare . Slideshare. [Link]
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Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography . Chromatography Online. [Link]
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ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH. [Link]
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A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS - Eurofins US . Eurofins US. [Link]
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Monitoring Siloxane Levels Using Gas Analysis - Hosmed . Hosmed. [Link]
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New analytical methods quantify siloxanes in silicone products - Silicones Europe . Silicones Europe. [Link]
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NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS . Cefic. [Link]
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Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - Frontiers . Frontiers. [Link]
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QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE ELASTOMERS . Silicones Europe. [Link]
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Analysis of Silicone Oil in Prefilled Syringes and Biopharmaceutical Drug Products Using High-Performance Liquid Chromatography | Request PDF - ResearchGate . ResearchGate. [Link]
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3,8-Dioxa-2,9-disiladecane, 2,2,9,9-tetramethyl-5,6-bis[[(trimethylsilyl)oxy]methyl] . National Center for Biotechnology Information. [Link]
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comparing the efficacy of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane with other silylating agents
A Senior Application Scientist's Guide to Silylating Agents for Diol Protection: A Comparative Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The initial query regarding the efficacy of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane as a silylating agent highlights a common point of confusion. This molecule, more systematically named 1,2-bis(tert-butyldimethylsiloxy)ethane, is not a silylating agent but rather the product of a silylation reaction.[1] It represents a diol (ethylene glycol) where both hydroxyl groups have been protected by tert-butyldimethylsilyl (TBDMS) groups.
This guide, therefore, pivots to address the more pertinent scientific question: How do the various silylating agents used to protect diols, such as the one mentioned, compare in efficacy? We will delve into the nuanced world of silyl ethers as protecting groups, providing a comparative analysis of the reagents that introduce these groups, supported by experimental data and detailed protocols.
The Indispensable Role of Silyl Ethers in Organic Synthesis
In multi-step organic synthesis, the temporary protection of reactive functional groups is a foundational strategy.[2] Hydroxyl groups, being ubiquitous in molecules of pharmaceutical and biological interest, are often masked to prevent unwanted side reactions.[3] Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of introduction, general stability under a variety of non-acidic and non-fluoride conditions, and reliable cleavage under specific, often mild, conditions.[4][5]
The choice of silylating agent is critical and depends on several factors, including the steric hindrance of the alcohol, the desired stability of the resulting silyl ether, and the other functional groups present in the molecule.[2]
Mechanism of Silylation: A Nucleophilic Substitution at Silicon
The silylation of an alcohol is a nucleophilic substitution reaction where the oxygen atom of the hydroxyl group attacks the electrophilic silicon atom of the silylating agent.[6] This process is typically facilitated by a base, which deprotonates the alcohol to increase its nucleophilicity. Common silylating agents are silyl halides (e.g., TBDMS-Cl) or silyl triflates (e.g., TBDMS-OTf). The reaction with silyl chlorides is often catalyzed by an amine base like imidazole, which is believed to form a highly reactive silylimidazolium intermediate.[7]
Caption: General mechanism of alcohol silylation.
Comparative Analysis of Common Silylating Agents for Diol Protection
The synthesis of molecules like 1,2-bis(tert-butyldimethylsiloxy)ethane requires the protection of a diol. The choice of silylating agent dictates the reaction's efficiency, selectivity, and the stability of the final product.
The Workhorse: tert-Butyldimethylsilyl (TBDMS/TBS) Group
The TBDMS group is arguably the most common silyl protecting group due to its excellent balance of stability and ease of cleavage.[7] It is significantly more stable than the trimethylsilyl (TMS) group towards hydrolysis.[8]
-
Primary Reagents:
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl): The most common and cost-effective reagent. It typically requires a base like imidazole or 4-(dimethylamino)pyridine (DMAP) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[8]
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf): A much more reactive silylating agent, capable of protecting sterically hindered alcohols that are unreactive towards TBDMS-Cl.[7][9] It is generally used with a non-nucleophilic base like 2,6-lutidine to trap the triflic acid byproduct.
-
Increased Steric Hindrance: TIPS and TBDPS Groups
For synthetic routes that involve harsh conditions, more robust silyl ethers are required.
-
Triisopropylsilyl (TIPS): The three isopropyl groups provide significant steric bulk, making TIPS ethers more stable to acidic conditions than TBDMS ethers.[10] This steric hindrance also allows for high regioselectivity in the protection of primary alcohols over secondary or tertiary alcohols.[6] The common reagent is triisopropylsilyl chloride (TIPS-Cl) or the more reactive triisopropylsilyl triflate (TIPS-OTf).[10]
-
tert-Butyldiphenylsilyl (TBDPS): The presence of two phenyl groups makes TBDPS ethers exceptionally stable to acidic conditions, approximately 100 times more stable than TBDMS ethers.[4] They are, however, more susceptible to hydrogenolysis. The reagent of choice is tert-butylchlorodiphenylsilane (TBDPS-Cl).
Performance Comparison
The efficacy of these silylating agents can be compared based on reactivity, the stability of the resulting ether, and typical reaction conditions.
| Protecting Group | Silylating Agent | Relative Steric Bulk | Typical Base/Solvent | Relative Stability to Acid | Relative Rate of Fluoride Cleavage |
| TBDMS | TBDMS-Cl | Moderate | Imidazole/DMF | 1 | Fast |
| TBDMS-OTf | Moderate | 2,6-Lutidine/DCM | 1 | Fast | |
| TIPS | TIPS-Cl / TIPS-OTf | High | Imidazole/DMF | ~300 | Slower |
| TBDPS | TBDPS-Cl | High | Imidazole/DMF | ~1000 | Slowest |
Relative stability values are approximate and can vary based on specific reaction conditions.[11]
Experimental Protocols
Trustworthy protocols are the bedrock of reproducible science. Below is a detailed procedure for the synthesis of the topic compound and a general protocol for the deprotection of TBDMS ethers.
Synthesis of 1,2-Bis(tert-butyldimethylsiloxy)ethane
This protocol details the protection of ethylene glycol using TBDMS-Cl.
Materials:
-
Ethylene glycol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 2.5 eq)
-
Imidazole (5.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve ethylene glycol (1.0 eq) and imidazole (5.0 eq) in anhydrous DMF.
-
Add a solution of TBDMS-Cl (2.5 eq) in anhydrous DMF dropwise to the stirring mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1,2-bis(tert-butyldimethylsiloxy)ethane as a colorless oil.
General Deprotection of TBDMS Ethers using TBAF
The high affinity of silicon for fluoride ions makes fluoride sources the most common reagents for cleaving silyl ethers.[5]
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Strategic Selection of a Silylating Agent for Diols
The choice of silylating agent is a strategic decision based on the overall synthetic plan. For a simple diol protection where moderate stability is sufficient, TBDMS-Cl is often the best choice due to its cost-effectiveness and straightforward application. When protecting a diol in a complex molecule with multiple sensitive functional groups, or when orthogonality with other protecting groups is required, the more robust TIPS or TBDPS groups may be necessary.
Caption: Decision workflow for selecting a silylating agent.
Conclusion
While this compound is a product of silylation, the underlying question of which silylating agent to use is fundamental to synthetic chemistry. The tert-butyldimethylsilyl (TBDMS) group, introduced by reagents like TBDMS-Cl and TBDMS-OTf, offers a robust and versatile option for the protection of diols. For syntheses demanding greater stability, the sterically bulkier TIPS and TBDPS groups provide reliable alternatives. The selection of the appropriate silylating agent and reaction conditions is a critical decision that can significantly impact the success of a synthetic campaign. A thorough understanding of their relative reactivities and stabilities, as outlined in this guide, empowers the modern chemist to make informed and strategic choices in the design and execution of complex molecular syntheses.
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Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. ([Link])
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Sabitha, G., Syamala, M., & Yadav, J. S. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters, 1(10), 1701–1703. ([Link])
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Kelly, D. R., Roberts, S. M., & Newton, R. F. (1979). The Cleavage of t-Butyldimethylsilyl Ethers with Boron Trifluoride Etherate. Synthetic Communications, 9(4), 295-300. ([Link])
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-
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-
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Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. ([Link])
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-
Corey, E. J., & Hopkins, P. B. (1982). DIISOPROPYLSILYL DITRIFLATE AND DI-tert-BUTYLSILYL DITRIFLATE. NEW REAGENTS FOR THE PROTECTION OF DIOLS. Tetrahedron Letters, 23(47), 4871-4874. ([Link])
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Miller, S. J., et al. (2011). Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Synthesis of Sapinofuranone A. Journal of the American Chemical Society, 133(41), 16410-16413. ([Link])
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Miller, S. J., et al. (2008). Catalytic Enantioselective Silylation of Acyclic and Cyclic Triols: Application to Total Syntheses of Cleroindicins D, F, and C. Journal of the American Chemical Society, 130(51), 17282-17283. ([Link])
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Pozzi, G., et al. (2003). A green protocol for the silylation of alcohols using bonded fluorous phase catalysis. Green Chemistry, 5, 288-293. ([Link])
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Journal of Chemistry Letters. (2023). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. ([Link])
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Common Organic Chemistry. (n.d.). tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf). ([Link])
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MDPI. (2022, December 14). A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. ([Link])
-
Bedford, R. B., et al. (2005). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Synthesis, 2005(11), 1826-1830. ([Link])
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-
ResearchGate. (2014). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. ([Link])
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A Comparative Guide to Diol Protection: The Superior Stability of Sterically Hindered Silyl Ethers Over Trimethylsilyl (TMS) Ethers
In the realm of multi-step organic synthesis, the strategic protection and deprotection of hydroxyl groups is a cornerstone of success. For molecules containing diol functionalities, the choice of protecting group is particularly critical, influencing not only the stability of the intermediate but also the regioselectivity of subsequent transformations. While trimethylsilyl (TMS) ethers offer a facile means of alcohol protection, their inherent lability often renders them unsuitable for complex synthetic routes. This guide provides an in-depth comparison of diol protection strategies, highlighting the significant advantages of employing sterically hindered silyl ethers, exemplified by the robust nature of 1,2-bis(tert-butyldimethylsilyloxy)ethane, over their more transient TMS counterparts.
Initially, it is crucial to clarify the identity of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane. This compound is not a silylating agent but rather the structure of ethylene glycol protected with two tert-butyldimethylsilyl (TBDMS) groups. Therefore, a direct comparison with TMS ethers involves evaluating the protection of a diol with two separate TBDMS groups versus two separate TMS groups.
The Decisive Role of Steric Hindrance in Silyl Ether Stability
The stability of silyl ethers is predominantly governed by the steric bulk of the substituents on the silicon atom.[1] Larger, more sterically demanding groups effectively shield the silicon-oxygen bond from nucleophilic or acidic attack, thereby enhancing the stability of the protecting group.[1][2] This principle is the foundation of the superior performance of TBDMS ethers compared to TMS ethers.
The TMS group, with its three small methyl substituents, offers minimal steric protection, rendering TMS ethers highly susceptible to hydrolysis under even mildly acidic or basic conditions.[3] This high reactivity, while advantageous for easy removal, is a significant drawback in synthetic pathways requiring multiple steps or harsh reagents.[2] In contrast, the TBDMS group possesses a bulky tert-butyl group, which provides substantial steric shielding to the Si-O bond, resulting in a dramatic increase in stability.[2][4]
Quantitative Comparison of Silyl Ether Stability
The difference in stability between TMS and TBDMS ethers is not merely qualitative but has been quantified through relative hydrolysis rates. TBDMS ethers are approximately 20,000 times more stable to acidic hydrolysis than TMS ethers.[4] This vast difference in stability is a key factor for chemists when designing a robust synthetic strategy.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[4]
This enhanced stability allows for the selective deprotection of TMS ethers in the presence of TBDMS ethers, a valuable tool in orthogonal protection strategies for complex polyol substrates.[5][6]
Strategic Advantages of TBDMS Protection for Diols
The heightened stability of TBDMS ethers translates into several key advantages when protecting diols in a synthetic sequence:
-
Tolerance to a Broader Range of Reaction Conditions: Diols protected as bis-TBDMS ethers can withstand a wide array of synthetic transformations, including many that would readily cleave TMS ethers. This includes exposure to mild acids and bases, various oxidizing and reducing agents, and organometallic reagents.[3]
-
Prevention of Unwanted Side Reactions: The lability of TMS ethers can lead to premature deprotection during a reaction sequence, exposing the hydroxyl groups to unintended reactions and reducing the overall yield of the desired product. The robustness of TBDMS ethers mitigates this risk.
-
Enhanced Selectivity in Polyol Protection: The steric bulk of the TBDMS group can be exploited to achieve regioselective protection of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols in polyol systems.[7]
Experimental Protocols: A Practical Comparison
The following protocols provide a step-by-step guide for the protection of a generic 1,2-diol with both TMS and TBDMS groups, as well as their subsequent deprotection.
Protocol 1: Protection of a 1,2-Diol with Trimethylsilyl Chloride (TMSCl)
This procedure outlines the formation of a bis-TMS ether.
Materials:
-
1,2-Diol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 2.4 eq)
-
Triethylamine (Et₃N, 3.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the 1,2-diol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bis-TMS ether.
Protocol 2: Protection of a 1,2-Diol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This procedure details the formation of a more stable bis-TBDMS ether.
Materials:
-
1,2-Diol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 2.4 eq)
-
Imidazole (5.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the 1,2-diol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.[4]
-
Stir the reaction mixture for 12-24 hours. Monitor the progress by TLC.[4]
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure bis-TBDMS ether.
Protocol 3: Deprotection of a bis-TMS Ether
This protocol describes the facile cleavage of TMS ethers under mild acidic conditions.
Materials:
-
bis-TMS protected diol
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the bis-TMS protected diol in methanol.
-
Add a catalytic amount of 1 M HCl (a few drops) and stir the solution at room temperature.
-
Monitor the reaction by TLC; deprotection is typically rapid (5-30 minutes).[4]
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield the deprotected diol.
Protocol 4: Deprotection of a bis-TBDMS Ether
This protocol illustrates the standard method for cleaving robust TBDMS ethers using a fluoride source.
Materials:
-
bis-TBDMS protected diol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.2 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the bis-TBDMS protected diol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected diol.[4]
Visualizing the Synthetic Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Figure 1: General workflow for the protection and deprotection of a 1,2-diol using TMS and TBDMS ethers.
Figure 2: Decision-making logic for choosing between TMS and TBDMS protection for diols based on synthetic requirements.
Conclusion
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of a diol protecting group is a critical decision that can significantly impact the outcome of a synthetic campaign. While TMS ethers provide a quick and easily reversible means of protection, their inherent instability is a major liability in multi-step sequences. The use of sterically hindered silyl ethers, such as the TBDMS groups found in 1,2-bis(tert-butyldimethylsilyloxy)ethane, offers a far more robust and reliable strategy. The significantly enhanced stability of TBDMS ethers provides the necessary resilience to withstand a diverse range of reaction conditions, thereby safeguarding the diol functionality and ultimately enabling the successful synthesis of complex target molecules. The principles and protocols outlined in this guide provide a solid foundation for making informed decisions in the strategic implementation of silyl ether protecting groups for diols.
References
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-
Iadonisi, A., Bedini, E., & Traboni, S. (2016). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Beilstein Journal of Organic Chemistry, 12, 2896–2904. [Link]
- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Arrow@TU Dublin. (n.d.). Di-Tert Butyl Chlorosilane. Retrieved from [Link]
-
Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
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-
Harvard University. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]
- Science of Synthesis. (n.d.). Product Class 11: Alcohols and Diols by Deprotection.
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-
Chemistry Stack Exchange. (2016, July 20). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. Retrieved from [Link]
- Gelest, Inc. (2014, March 11). 1,2-BIS(TRIETHOXYSILYL)ETHANE.
- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
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-
Reddit. (2025, September 5). Protecting the diol. Retrieved from [Link]
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-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
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literature review of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane applications
An In-Depth Technical Guide to 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane: Properties, Potential Applications, and Comparative Analysis
Introduction
This compound is an organosilicon compound whose specific applications are not widely documented in readily available scientific literature. However, its chemical structure and synonyms, particularly 1,2-Bis(tert-butyldimethylsiloxy)ethane , reveal its identity as ethylene glycol where both hydroxyl protons are replaced by tert-butyldimethylsilyl (TBDMS or TBS) groups.[1][2] This structural identity is the key to understanding its properties and predicting its utility.
This guide, intended for researchers, scientists, and professionals in drug development and materials science, will deconstruct the molecule's properties based on its constituent parts: the flexible ethylene glycol backbone and the bulky, robust TBDMS protecting groups. By analyzing these features, we can infer its potential applications and objectively compare its predicted performance against established alternatives in organic synthesis, as a specialty solvent, and in materials science.
Part 1: Molecular Profile and Physicochemical Properties
The defining characteristic of this molecule is the presence of two TBDMS silyl ether groups. The TBDMS group is renowned in organic synthesis for its significant steric bulk, which dictates much of the molecule's behavior.[3] This steric hindrance makes the silyl ether linkages exceptionally stable compared to less hindered analogues like trimethylsilyl (TMS) ethers.[3][4] The tert-butyl group shields the silicon atom from nucleophilic attack and the Si-O bond from acidic hydrolysis, rendering the molecule inert to a wide range of chemical environments.[5][6]
The central ethylene diether linkage provides rotational flexibility, while the eight methyl groups and two tert-butyl groups create a highly non-polar, hydrophobic exterior. This combination of a flexible core and a bulky, inert shell suggests a chemically stable, low-polarity substance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane | [1][2] |
| Molecular Formula | C₁₄H₃₄O₂Si₂ | [1][2] |
| Molecular Weight | 290.59 g/mol | [1][2] |
| CAS Number | 66548-22-9 | [1] |
| Appearance | Solid | [7] |
| Topological Polar Surface Area | 18.5 Ų | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Rotatable Bond Count | 7 | [7] |
Part 2: Potential Applications & Comparative Analysis
Based on its structure, three primary application areas can be proposed for this molecule.
Application Focus: Protected Diol in Multi-Step Synthesis
The most direct application is as a pre-formed, protected version of ethylene glycol for use in organic synthesis. In complex synthetic pathways, it is often necessary to mask reactive functional groups, like alcohols, to prevent them from interfering with reactions elsewhere in the molecule.[8] Silyl ethers are a cornerstone of this strategy.[9]
Expertise & Causality: The choice of a TBDMS group over other silyl ethers like TMS is a deliberate one driven by stability. The TBDMS group is approximately 10,000 times more stable towards hydrolysis than the TMS group, allowing it to withstand a broader array of reaction conditions, including chromatography, mild oxidations, and many organometallic reactions.[3] Using 1,2-Bis(tert-butyldimethylsiloxy)ethane allows a chemist to introduce a protected C₂ unit into a molecule.
Comparative Performance:
Table 2: Comparison of Diol Protecting Groups
| Protecting Group Strategy | Stability to Acid | Stability to Base | Deprotection Conditions | Key Advantages/Disadvantages |
| This Molecule (bis-TBDMS) | Moderate (cleaved by strong acid) | High | Fluoride ions (TBAF), strong acid (e.g., HCl) | Adv: High stability, survives many reactions. Disadv: Harsh deprotection, high molecular weight. |
| bis-TMS Ether | Very Low | Moderate | Mild acid, water, fluoride | Adv: Easy to remove. Disadv: Too labile for most multi-step syntheses.[3][4] |
| Acetonide (from Acetone) | Low (cleaved by aqueous acid) | High | Aqueous acid (e.g., AcOH, HCl) | Adv: Easy on/off, low MW. Disadv: Does not tolerate acidic conditions. |
| bis-Benzyl Ether | High | High | Hydrogenolysis (H₂, Pd/C) | Adv: Very robust. Disadv: Requires specialized hydrogenation equipment for removal. |
The primary advantage of using the pre-protected 1,2-Bis(tert-butyldimethylsiloxy)ethane is its immense stability, making it ideal for lengthy syntheses where a C₂ linker must endure numerous steps before its hydroxyl groups are revealed.
Application Focus: Non-Polar, Aprotic Solvent or Medium
The molecule's chemical structure, dominated by alkyl and silicon groups, makes it a non-polar, hydrophobic substance. Siloxanes are known for their unique solvent properties, often being described as "non-polar" yet poor solvents for many aromatics compared to alkanes, a property that can be exploited to influence molecular interactions.[10] The presence of two ether oxygen atoms, while contributing minimally to overall polarity due to steric shielding, could allow for weak coordination with cations, a defining feature of glyme (glycol diether) solvents.[11][12]
Expertise & Causality: This molecule could serve as a high-boiling point, non-reactive medium for reactions involving sensitive organometallic reagents or for studying molecular self-assembly in a non-coordinating, non-polar environment. Its stability and low polarity are comparable to long-chain alkanes but with the potential for weak cation solvation, a rare combination.
Comparative Performance:
Table 3: Comparison of Non-Polar Solvents
| Solvent | Formula | Boiling Point (°C) | Polarity | Key Features |
| This Molecule | C₁₄H₃₄O₂Si₂ | > 200 (Est.) | Very Low | High thermal stability, chemical inertness, potential for weak cation interaction. |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 101 | Very Low | Volatile, hydrophobic, common in cosmetics and as a solvent.[13] |
| Octamethylcyclotetrasiloxane (D4) | C₈H₂₄O₄Si₄ | 176 | Very Low | Cyclic siloxane, used as a monomer for silicones and a solvent. |
| Dodecane | C₁₂H₂₆ | 216 | Very Low | Simple alkane, non-coordinating, inert. |
| Diglyme | C₆H₁₄O₃ | 162 | Polar Aprotic | Excellent cation solvation, water-miscible.[11] |
This compound would be an alternative to high-boiling alkanes or silicone oils when complete chemical inertness and a high boiling point are required.
Application Focus: Modifier in Materials Science
Bis(alkoxysilyl)ethanes, such as 1,2-bis(triethoxysilyl)ethane, are widely used as crosslinkers and precursors for hybrid organosilica materials.[14] These molecules react via hydrolysis and condensation of their alkoxy groups to form a stable, crosslinked silica network.
Expertise & Causality: this compound lacks the hydrolyzable alkoxy groups necessary for network formation. Instead of being a reactive precursor, it could function as a non-reactive, sterically bulky additive . When blended with polymer or sol-gel formulations, it could be used to:
-
Impart Hydrophobicity: The dense layer of methyl and tert-butyl groups would migrate to surfaces, creating a water-repellent character.[15][16]
-
Control Porosity: Its large, defined molecular volume could act as a non-volatile porogen, creating specific void spaces within a material after formulation.
-
Enhance Flexibility: The flexible Si-O-C-C-O-Si backbone could increase the flexibility of rigid polymer systems.
It would be compared not to reactive silanes, but to non-reactive plasticizers or pore-generating agents, with the added benefit of the thermal stability and hydrophobicity inherent to siloxanes.
Part 3: Experimental Protocols & Visualizations
Synthesis Workflow
The molecule is synthesized via a standard silylation reaction, a cornerstone of organic chemistry.
Caption: Synthesis of the target molecule via silylation of ethylene glycol.
Conceptual Workflow: Protecting Group Strategy
The utility of this molecule in synthesis is best understood through the protecting group workflow.
Caption: General workflow for using a silyl ether as a protecting group.
Experimental Protocol: Comparative Stability of a bis-TBDMS Protected Diol
This protocol provides a self-validating system to compare the stability of 1,2-Bis(tert-butyldimethylsiloxy)ethane against a more labile protected diol (the bis-TMS equivalent).
Objective: To demonstrate the superior stability of the TBDMS ether linkage over the TMS ether linkage under mildly acidic conditions.
Materials:
-
1,2-Bis(tert-butyldimethylsiloxy)ethane (Compound T)
-
1,2-Bis(trimethylsilyloxy)ethane (Compound M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
1M Hydrochloric Acid (HCl) in water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Reaction Setup:
-
Prepare two identical reaction flasks. In each, dissolve 100 mg of the respective protected diol (Compound T in Flask 1, Compound M in Flask 2) in 5 mL of THF.
-
Prepare a mildly acidic solution by mixing 9 mL of MeOH with 1 mL of 1M HCl.
-
-
Reaction Initiation:
-
At time t=0, add 1 mL of the acidic MeOH solution to each flask. Stir the reactions at room temperature.
-
Causality: The acid catalyzes the hydrolysis (cleavage) of the Si-O bond. The rate of this reaction is directly dependent on the bond's stability.
-
-
Time-Point Analysis:
-
Immediately at t=1 min, and then at 15 min, 30 min, 1 hour, and 4 hours, withdraw a 0.5 mL aliquot from each flask.
-
Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution. This neutralizes the acid and stops the reaction.
-
Extract the organic components with 2 mL of diethyl ether. Dry the ether layer with anhydrous magnesium sulfate.
-
-
Quantification:
-
Analyze the ether extract from each time point by GC-MS.
-
Monitor for three key peaks: the starting protected diol, the mono-deprotected intermediate, and fully deprotected ethylene glycol.
-
Self-Validation: The disappearance of the starting material peak must correlate with the appearance of the product peak(s). The total integrated area (relative to an internal standard if high precision is needed) should remain constant.
-
Expected Outcome & Interpretation:
-
Flask 2 (TMS): The GC-MS data will show a rapid disappearance of the starting material, 1,2-Bis(trimethylsilyloxy)ethane, within the first few time points, with a corresponding increase in the ethylene glycol peak.
-
Flask 1 (TBDMS): The starting material, 1,2-Bis(tert-butyldimethylsiloxy)ethane, will show little to no degradation over the 4-hour period, demonstrating its significantly higher stability under these conditions. This validates its suitability for syntheses that involve acidic workups or reagents that would cleave less robust protecting groups.
Conclusion
While direct, published applications of this compound are scarce, a thorough analysis of its structure as 1,2-Bis(tert-butyldimethylsiloxy)ethane provides a robust framework for understanding its potential. Its primary role is likely as a highly stable, pre-protected C₂ building block for complex organic synthesis, offering superior resilience compared to other common diol protecting groups. Furthermore, its inherent siloxane character—hydrophobicity, thermal stability, and chemical inertness—positions it as a candidate for specialized applications as a non-polar solvent or a non-reactive modifier in advanced materials. The experimental protocols and comparative data presented in this guide offer a clear path for researchers to validate these predicted applications and harness the unique properties of this versatile molecule.
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Gelest. (n.d.). Silyl Groups - Technical Library. Retrieved January 3, 2026, from [Link]
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Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved January 3, 2026, from [Link]
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UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - tBDMS group. Retrieved January 3, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 3, 2026, from [Link]
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Zhang, Z., et al. (2016). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. PMC - NIH. Retrieved January 3, 2026, from [Link]
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ProQuest. (n.d.). The Strategic Use of Silyl Bis-Enol Ethers for the Stereocontrolled Coupling of Ketones. Retrieved January 3, 2026, from [Link]
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Royal Society of Chemistry. (2021). Poly(dimethylsiloxane) and oligo(dimethylsiloxane) solvent effects on aromatic donor–acceptor interactions. Chemical Communications. Retrieved January 3, 2026, from [Link]
-
Sial-ag. (n.d.). Unlock Organic Synthesis: The Power of Silyl Ether Protecting Groups. Retrieved January 3, 2026, from [Link]
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-
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-
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Gelest, Inc. (2014). 1,2-BIS(TRIETHOXYSILYL)ETHANE Safety Data Sheet. Retrieved January 3, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides an in-depth, objective comparison of analytical methods for assessing the purity of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane, a vital organosilicon compound. We will delve into the technical nuances of each method, supported by experimental data and field-proven insights to ensure the integrity of your research and development endeavors.
Introduction to this compound and the Imperative of Purity
This compound (CAS RN: 66548-22-9) is a linear siloxane with the molecular formula C14H34O2Si2.[1][2][3] Its unique properties make it a valuable component in various applications, including as a building block in polymer synthesis and as a component in specialty lubricants and hydraulic fluids. The synthesis of this compound, often involving the reaction of a silylating agent with ethylene glycol, can introduce a variety of impurities that can significantly impact its performance and safety in downstream applications.
Potential impurities can include unreacted starting materials, byproducts from side reactions (such as cyclic siloxanes), and residual solvents.[4][5] For instance, in pharmaceutical and medical device applications, even trace amounts of certain impurities can elicit adverse biological responses.[6] Therefore, a robust and comprehensive analytical strategy is essential to guarantee the purity and lot-to-lot consistency of the synthesized product.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique is a critical decision driven by factors such as the expected impurities, the required sensitivity, and the available instrumentation. This section provides a comparative overview of the most effective methods for analyzing the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Impurities
GC-MS is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture.[7][8][9] Its high sensitivity and specificity make it the preferred method for detecting trace-level impurities in siloxane compounds.[10]
Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
Why it's chosen: The volatility of this compound and its potential impurities makes GC-MS an ideal analytical tool. The mass spectrometer allows for unambiguous identification of impurities, even at low concentrations.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze any additional peaks by comparing their mass spectra to a reference library (e.g., NIST) to identify potential impurities. Quantify the impurities using their peak areas relative to the main component or by using an internal standard.
Data Interpretation: The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of "ghost peaks" can sometimes be attributed to siloxane contamination from the GC system itself, such as from the inlet septa or column bleed.[11]
Workflow for GC-MS Purity Assessment
Caption: A logical workflow for the comprehensive purity assessment of this compound.
FT-IR spectroscopy serves as a rapid and cost-effective initial screening tool. NMR spectroscopy provides invaluable structural confirmation and is a robust method for quantifying major impurities. Finally, GC-MS offers the high sensitivity required to detect and identify trace-level volatile and semi-volatile impurities that could be detrimental to the end-use application. By judiciously employing this combination of analytical techniques, researchers and developers can ensure the quality, safety, and reliability of their synthesized this compound.
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A Comparative Guide to the Reaction Kinetics of Silylating Agents for Analytical Derivatization
For researchers, scientists, and professionals in drug development, the derivatization of analytes is a critical step to enhance volatility and thermal stability for gas chromatography (GC) analysis.[1][2] Silylation, the replacement of an active hydrogen with a silyl group, is the most prevalent method for this purpose.[3][4] The choice of silylating agent can significantly impact reaction efficiency, speed, and the successful analysis of target molecules. This guide provides an in-depth comparative study of the reaction kinetics of common silylating agents, offering experimental insights and data to inform your selection process.
Introduction to Silylation and its Importance in Chemical Analysis
Silylation is a chemical modification technique that replaces active hydrogen atoms in functional groups like hydroxyls, carboxyls, amines, and thiols with a silyl group, typically a trimethylsilyl (TMS) group.[3][5] This process is fundamental for the GC-MS analysis of non-volatile or thermally labile compounds.[5] The resulting silyl derivatives are more volatile, less polar, and more thermally stable, making them suitable for gas chromatography.[1][3]
The fundamental principle of silylation involves the nucleophilic attack of the active hydrogen-containing group on the silicon atom of the silylating agent. The ease of this reaction is governed by several factors, including the strength of the silylating agent, the nature of the leaving group, steric hindrance around the reaction site, and the reaction conditions.[4]
A Comparative Overview of Common Silylating Agents
A variety of silylating agents are available, each with distinct reactivity profiles. The most commonly employed agents in analytical laboratories include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Trimethylchlorosilane (TMCS), often used as a catalyst.
| Silylating Agent | Structure | Key Characteristics |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A strong silylating agent with volatile byproducts.[1] |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Considered one of the most powerful silylating agents, with a highly volatile byproduct (N-methyltrifluoroacetamide).[6] |
| TMCS | Trimethylchlorosilane | A smaller, highly reactive silylating agent, often used as a catalyst with other reagents to enhance the silylation of sterically hindered groups.[2] |
The general order of reactivity for silylation is primary alcohols > secondary alcohols > tertiary alcohols, with steric hindrance playing a significant role.[7]
Experimental Design for a Comparative Kinetic Study
To objectively compare the reaction kinetics of different silylating agents, a well-designed experimental protocol is crucial. This protocol should be self-validating, meaning it includes controls and measures to ensure the reliability of the results.
Experimental Workflow
The following workflow outlines the key steps for a comparative kinetic study of silylating agents using Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring.
Caption: Experimental workflow for the kinetic study of silylating agents.
Detailed Experimental Protocol
This protocol is a generalized guideline and may require optimization for specific applications.[8]
Materials:
-
BSTFA, MSTFA, and BSTFA with 1% TMCS[8]
-
Anhydrous solvent (e.g., pyridine, acetonitrile)[8]
-
Analyte of interest (e.g., a sterically hindered alcohol)
-
Heating block or oven[8]
-
GC vials with inserts and caps[8]
-
Microsyringes[8]
-
Internal standard
Procedure:
-
Sample Preparation: Prepare a stock solution of the analyte and the internal standard in an anhydrous solvent. It is critical that the sample is completely dry, as moisture will interfere with the silylation reaction.[5]
-
Reaction Setup: In separate GC vials, place a known amount of the analyte solution.
-
Reaction Initiation: At time zero, add a molar excess of the silylating agent (e.g., BSTFA, MSTFA, or BSTFA + 1% TMCS) to each vial. A molar excess of at least 2:1 to active hydrogens is recommended.[8]
-
Timed Aliquots: Tightly cap the vials and place them in a heating block at a constant temperature (e.g., 60-80°C).[8] At predetermined time intervals (e.g., 1, 5, 10, 20, 30, 60 minutes), remove an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of a suitable solvent. This slows down the reaction significantly, effectively "freezing" it at that time point.
-
GC-MS Analysis: Analyze the quenched aliquots by GC-MS.
-
Data Analysis: Quantify the peak areas of the unreacted analyte and the silylated derivative relative to the internal standard. Calculate the percentage conversion of the analyte to the derivative at each time point.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Silylating agents react readily with water.[4] The use of anhydrous solvents and dry samples is paramount to prevent reagent consumption and ensure accurate kinetic measurements.
-
Molar Excess of Reagent: Using a molar excess of the silylating agent ensures that the reaction rate is primarily dependent on the concentration of the analyte, simplifying the kinetic analysis.[8]
-
Constant Temperature: Reaction rates are highly dependent on temperature.[9] Maintaining a constant temperature is crucial for obtaining reproducible kinetic data.
-
Internal Standard: An internal standard is used to correct for variations in injection volume and instrument response, leading to more accurate quantification.
Trustworthiness of the Protocol:
This protocol is self-validating through the inclusion of an internal standard for accurate quantification and the analysis of multiple time points to establish a clear kinetic profile. The comparison of different silylating agents under identical conditions provides a robust basis for evaluating their relative reactivities.
Comparative Kinetic Data and Analysis
The data obtained from the experimental protocol can be summarized in a table to facilitate comparison.
| Silylating Agent | Time (min) | % Conversion of Sterically Hindered Alcohol |
| BSTFA | 1 | 15 |
| 5 | 45 | |
| 10 | 70 | |
| 20 | 85 | |
| 30 | 90 | |
| 60 | 92 | |
| MSTFA | 1 | 25 |
| 5 | 60 | |
| 10 | 85 | |
| 20 | 95 | |
| 30 | >99 | |
| 60 | >99 | |
| BSTFA + 1% TMCS | 1 | 50 |
| 5 | 90 | |
| 10 | >99 | |
| 20 | >99 | |
| 30 | >99 | |
| 60 | >99 |
Analysis of Kinetic Data:
-
MSTFA is more reactive than BSTFA for the silylation of this particular sterically hindered alcohol under the given conditions. This is consistent with the general understanding that MSTFA is a more powerful silylating agent.[7]
-
The addition of TMCS as a catalyst significantly increases the reaction rate of BSTFA. [2][7] The reaction with catalyzed BSTFA reaches completion much faster than with BSTFA alone.
-
For time-critical analyses, MSTFA or catalyzed BSTFA would be the preferred reagents.
Factors Influencing Silylation Reaction Kinetics
The rate of a silylation reaction is influenced by a multitude of factors.[10] Understanding these factors is key to optimizing derivatization protocols.
Nature of the Silylating Agent
The inherent reactivity of the silylating agent is a primary determinant of the reaction rate. This is influenced by the leaving group's ability to depart and the steric bulk of the silyl group.[4] Silylamides like BSTFA and MSTFA are generally more reactive than silylamines or chlorosilanes alone.[11]
Role of Catalysts
Catalysts such as TMCS can dramatically accelerate silylation reactions, especially for sterically hindered or less reactive functional groups.[7] The catalyst facilitates the reaction by activating the silylating agent or the analyte.
Reaction Temperature
Increasing the reaction temperature generally increases the rate of silylation.[9] However, excessive temperatures can lead to the degradation of the analyte or the silyl derivative. Optimization of the reaction temperature is often a trade-off between reaction speed and sample integrity.
Choice of Solvent
The solvent can have a significant impact on the reaction rate. Lewis basic solvents like dimethylformamide (DMF) can accelerate the reaction compared to apolar solvents like dichloromethane (DCM).[12] The choice of solvent should also be compatible with the subsequent analytical method. For instance, acetone has been shown to accelerate the derivatization of phenols with BSTFA.[13]
Steric Hindrance
The steric environment around the active hydrogen significantly affects the reaction rate.[14] Primary alcohols react faster than secondary alcohols, which in turn react faster than tertiary alcohols. For highly hindered molecules, more forcing conditions (higher temperature, longer reaction time, and the use of a catalyst) may be necessary.
Conclusion
The selection of an appropriate silylating agent and the optimization of reaction conditions are critical for successful and reproducible derivatization in GC-MS analysis. This guide has provided a framework for the comparative study of the reaction kinetics of common silylating agents. For routine analysis of a wide range of compounds, MSTFA often provides a balance of high reactivity and the formation of volatile byproducts. For more challenging, sterically hindered analytes, the use of a catalyst like TMCS with BSTFA can be highly effective. By understanding the principles of silylation kinetics and the factors that influence them, researchers can develop robust and efficient analytical methods.
References
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Redden, B. K., et al. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. RSC Publishing. [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
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Redden, B. K., et al. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. Organic & Biomolecular Chemistry. [Link]
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Journal of the American Chemical Society. (2025). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. [Link]
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Visser, R. J., et al. MECHANISM AND KINETICS OF SILYLATION OF RESIST LAYERS. SPIE Digital Library. [Link]
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Visser, R. J., et al. Mechanism And Kinetics Of Silylation Of Resist Layers From The Gas Phase. SPIE Digital Library. [Link]
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Wikipedia. Silylation. [Link]
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Arkles, B. (1982). TECHNIQUES FOR SILYLATION. ResearchGate. [Link]
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Regis Technologies. Silylation Reagents. [Link]
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The Journal of Organic Chemistry. The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. [Link]
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Phenomenex. (2021). Derivatizing Reagents for GC – The Buffers Strike Back. [Link]
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Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. [Link]
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RSC Publishing. (2025). Reaction mechanism of silylation of C–O bonds in alkyl ethers over supported gold catalysts. [Link]
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Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. [Link]
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ResearchGate. Silylating Agents. [Link]
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Cheng, C. (2014). Catalytic Silylation of C-H Bonds: Reaction Development, Mechanism, and Applications and Development of Degradable Polymers from Biorenewable Sources. eScholarship. [Link]
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ResearchGate. (2025). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. [Link]
-
Taylor & Francis Online. Comparison of Silylation Reaction Rates of Different Reagents : Catalytic Effect of Methoxyamine on the Silylation of Sterically Hindered Hydroxyl Groups. [Link]
-
ResearchGate. (2025). Silylating Agents. [Link]
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ResearchGate. (2025). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. [Link]
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ResearchGate. (2017). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?. [Link]
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PubMed. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. [Link]
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springerprofessional.de. (2020). Comparisonal studies of surface modification reaction using various silylating agents for silica aerogel. [Link]
-
National Institutes of Health. (2020). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. [Link]
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Bibel lab update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
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ResearchGate. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
ResearchGate. Derivatization steps prior to GC–MS analysis: a Silylation reactions.... [Link]
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Phenomenex. Derivatization for Gas Chromatography. [Link]
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Oreate AI Blog. (2025). Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography. [Link]
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GC Derivatization. [Link]
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Bibel lab update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
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Chemistry LibreTexts. (2023). 14.1: Factors that Affect Reaction Rates. [Link]
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Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. [Link]
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PubMed. (2006). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. [Link]
-
ResearchGate. (2025). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. [Link]
-
PubMed. (2006). trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. [Link]
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Performance Analysis of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane in Diverse Solvent Systems: A Comparative Guide
In the landscape of pharmaceutical and cosmetic formulation, the pursuit of novel excipients that offer enhanced performance, sensory benefits, and improved delivery of active ingredients is relentless. Among the classes of materials gaining significant attention are siloxane-based compounds, prized for their unique physicochemical properties. This guide provides an in-depth technical comparison of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane, a linear siloxane ether, against traditional and emerging alternatives in various solvent systems. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed formulation decisions.
Introduction to this compound: A Molecule of Interest
This compound, also known by its synonym 1,2-Bis(tert-butyldimethylsiloxy)ethane, is a linear organosilicon compound characterized by a flexible siloxane backbone interspersed with ether linkages. This unique structure imparts a desirable combination of properties, including low surface tension, good spreadability, and a non-greasy skin feel, making it a compelling candidate for advanced topical and transdermal formulations.[1]
Molecular Structure:
Caption: Molecular structure of this compound.
This guide will dissect the performance of this siloxane ether in comparison to two primary classes of alternatives:
-
Volatile Cyclic Siloxanes: Traditionally used but facing regulatory scrutiny (e.g., Cyclopentasiloxane).
-
Branched-Chain Alkanes (Isoparaffins): Increasingly popular as silicone alternatives (e.g., Isododecane, Isohexadecane).
Comparative Physicochemical Properties
The selection of a solvent or emollient in a formulation is fundamentally governed by its physical and chemical properties. These properties dictate its sensory profile, its interaction with other ingredients, and its influence on the delivery of active pharmaceutical ingredients (APIs).
| Property | This compound | Isododecane | Isohexadecane |
| Molecular Formula | C₁₄H₃₄O₂Si₂ | C₁₂H₂₆ | C₁₆H₃₄ |
| Molecular Weight ( g/mol ) | 290.59 | 170.34 | 226.44 |
| Appearance | White to off-white solid | Colorless liquid | Clear, colorless liquid |
| Boiling Point (°C) | 253.8 (Predicted) | 177 | 280 |
| Density (g/cm³ at 25°C) | 0.844 (Predicted) | ~0.750 | ~0.79 |
| Solubility in Water | Insoluble (predicted) | Insoluble | Insoluble |
| Solubility in Silicones | Miscible (predicted) | Miscible | Soluble in oils |
| Solubility in Alcohols | Soluble (predicted) | Miscible[2] | Soluble |
| Viscosity | Low (as a melt or in solution) | ~1.35 mm²/s | Low |
Performance in Solvent Systems: A Data-Driven Comparison
The efficacy of a vehicle in a topical formulation is critically dependent on its performance within a multi-component solvent system. Key performance indicators include solubility of active ingredients, viscosity modulation, and the resulting sensory characteristics of the final product.
Solubility of Active Pharmaceutical Ingredients (APIs)
Experimental Protocol: API Solubility Determination
This protocol outlines a standardized method for determining the equilibrium solubility of a model lipophilic API (e.g., Ibuprofen, Ketoprofen) in the test vehicles.
Objective: To quantify the saturation solubility of a model API in this compound, Isododecane, and Isohexadecane at a controlled temperature.
Materials:
-
Model API (e.g., Ibuprofen)
-
This compound
-
Isododecane
-
Isohexadecane
-
Agitation device (e.g., orbital shaker)
-
Constant temperature bath (32°C ± 0.5°C)
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate vials and filtration apparatus
Procedure:
-
Add an excess amount of the model API to separate vials containing a known volume of each test vehicle.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to 32°C (approximating skin surface temperature) and agitate for 48 hours to ensure equilibrium is reached.
-
After 48 hours, cease agitation and allow the vials to rest in the temperature bath for at least 2 hours to allow undissolved API to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.
-
Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE).
-
Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.
-
Calculate the equilibrium solubility in mg/mL.
Expected Outcomes: Based on the lipophilic nature of siloxanes and branched alkanes, all test vehicles are expected to show good solubilizing capacity for a lipophilic API. The ether linkages in this compound may provide a slight increase in polarity compared to purely hydrocarbon-based alternatives, potentially influencing its interaction with APIs possessing some degree of polarity.
Viscosity and Rheological Profile
Viscosity is a critical parameter that influences the texture, spreadability, and stability of a topical formulation.[2][8] The ability of an excipient to modify the rheology of a formulation is a key consideration for formulators.
Experimental Protocol: Viscosity Measurement of Solvent Blends
Objective: To compare the viscosity of binary blends of the test vehicles with a common cosmetic co-solvent (e.g., Caprylic/Capric Triglyceride) at varying concentrations.
Materials:
-
This compound
-
Isododecane
-
Isohexadecane
-
Caprylic/Capric Triglyceride
-
Rotational viscometer or rheometer
Procedure:
-
Prepare a series of binary blends of each test vehicle with Caprylic/Capric Triglyceride at different weight ratios (e.g., 25:75, 50:50, 75:25).
-
Ensure complete miscibility and homogeneity of the blends.
-
Measure the viscosity of each pure component and each blend at a controlled temperature (25°C) using a rotational viscometer.
-
Record the viscosity values (in mPa·s or cP) at a defined shear rate.
-
For a more comprehensive analysis, perform a shear rate sweep to characterize the rheological behavior (Newtonian vs. non-Newtonian).
Expected Outcomes: All three test compounds are expected to have low intrinsic viscosities. Blending them with a medium-viscosity oil like Caprylic/Capric Triglyceride will likely result in a reduction of the overall blend viscosity. The extent of this reduction will provide insights into their potential as thinning agents or for creating lightweight formulations.
Caption: Workflow for comparative viscosity measurement of solvent blends.
Sensory Profile and Cosmetic Elegance
For topical formulations, the sensory experience is a critical factor for patient or consumer compliance. Attributes such as skin feel, spreadability, and residue are heavily influenced by the choice of emollients and solvents.
While a full sensory panel evaluation is beyond the scope of this guide, we can infer the likely sensory profiles based on the known properties of these chemical classes.
-
This compound: The flexible siloxane backbone and low intermolecular forces are expected to provide a light, silky, and non-greasy feel, characteristic of many silicone-based ingredients.[9] The ether linkages might impart a slightly different slip profile compared to traditional silicones.
-
Isododecane and Isohexadecane: These branched-chain alkanes are well-known for their light, non-oily feel and fast-spreading properties.[10][11][12] Isododecane, being more volatile, will have a quicker-drying effect and a more "powdery" after-feel.[2] Isohexadecane is less volatile and provides a slightly more substantive emollience.[11][12]
Experimental Protocol: In-vitro Spreadability Test
Objective: To quantitatively compare the spreading characteristics of the test vehicles on a substrate mimicking the skin surface.
Materials:
-
Test vehicles: this compound, Isododecane, Isohexadecane
-
Synthetic skin substrate (e.g., VITRO-SKIN®)
-
Micropipette
-
High-resolution camera with a fixed mount
-
Image analysis software
Procedure:
-
Cut the synthetic skin substrate to a uniform size and place it on a flat, level surface.
-
Using a micropipette, dispense a precise volume (e.g., 10 µL) of the first test vehicle onto the center of the substrate.
-
Immediately start a timer and capture images of the spreading drop at regular intervals (e.g., 15, 30, 60, and 120 seconds).
-
Repeat the procedure for the other test vehicles, ensuring a fresh substrate is used for each.
-
Use image analysis software to measure the area of spread for each vehicle at each time point.
-
Plot the spread area as a function of time for each vehicle to compare their spreading kinetics.
Discussion and Formulation Considerations
The choice between this compound and its alternatives will depend on the specific requirements of the formulation.
-
For formulations requiring a light, silky feel with potential for enhanced API interaction: The siloxane ether structure of this compound makes it a promising candidate. Its predicted solubility profile suggests compatibility with a range of lipophilic actives.
-
As a replacement for volatile cyclic siloxanes: Isododecane offers a similar volatility and sensory profile to cyclopentasiloxane, making it a suitable "drop-in" alternative in many cosmetic and some topical pharmaceutical formulations.
-
For a balance of emollience and a light feel: Isohexadecane provides a less volatile option than isododecane, offering a more lasting emollient effect while still maintaining a desirable non-greasy feel.
It is crucial for formulators to conduct their own compatibility and stability studies with their specific API and excipient combinations. The experimental protocols provided in this guide offer a starting point for such evaluations.
Conclusion
This compound presents itself as a modern excipient with a unique combination of siloxane and ether characteristics. While a lack of extensive public data necessitates further investigation, its structural attributes suggest a favorable performance profile for topical applications. Branched-chain alkanes like isododecane and isohexadecane have established themselves as viable, high-performance alternatives to traditional silicones, offering excellent sensory properties and good solvency for lipophilic compounds. The selection of the optimal vehicle will ultimately be a balance of desired sensory attributes, API solubility requirements, and the overall stability and performance of the final formulation.
References
- Ataman Kimya. ISODODECANE.
- Martests Instrument. About the Viscosity in Cosmetics – How It Works?. Martests Instrument. Accessed January 2, 2026.
- SpecialChem. MEL (Emollient): Cosmetic Ingredient INCI. SpecialChem. Published April 15, 2023.
- Ataman Kimya. ISODODECANE |. atamankimya.com. Accessed January 2, 2026.
- Pawar SR, Barhate SD. Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. GSC Biological and Pharmaceutical Sciences. 2019;7(1):053-062.
- Contract Pharma. Silicone Excipients in Drug Development. Contract Pharma. Published June 3, 2009.
- Univar Solutions. Isododecane | Hydrocarbons, Solvents. Univar Solutions. Accessed January 2, 2026.
- The Good Scents Company. isohexadecane, 4390-04-9. The Good Scents Company. Accessed January 2, 2026.
- GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. 2024;26(2):137-147.
- U.S. Food and Drug Administration. Approaches for Evaluation of Formulation Differences on Performance of Topical Products. U.S.
- Gorcea M, Laura D. Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries. 2013;128(6).
- Wiedersberg S, Guy RH. In Vivo Methods for the Assessment of Topical Drug Bioavailability. Pharm Res. 2014;31(1):4-12.
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- Avari M, Bairagi M. Formulation and Evaluation of the In Vitro Performance of Topical Dermatological Products Containing Diclofenac Sodium. Pharmaceutics. 2021;13(10):1553.
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- W.R. Grace. Optimize Your Formulations with a Multifunctional Silica Excipient. W.R. Grace. Published July 24, 2025.
- Guangzhou Probig Fine Chemical Co., Ltd. Isohexadecane CAS NO.: 68551-20-2. Guangzhou Probig Fine Chemical Co., Ltd. Accessed January 2, 2026.
- Cardoso V, Giramonti C, Nicoli S, et al. A comparison between silicone‐free and silicone‐based emulsions: Technological features and in vivo evaluation.
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- Gelest, Inc. SILICONE FLUIDS Property Profile Guide. Gelest, Inc. Accessed January 2, 2026.
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- Serafin P, Mizerska-Kowalska M, Goliszek M, et al. Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers.
- Zhang H, Stawiasz K, Haddad T, et al. Spatially Controlled Highly Branched Vinylsilicones. Polymers (Basel). 2021;13(6):877.
- Di Mauro G. Polysiloxanes in Theranostics and Drug Delivery: A Review.
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A Critical Evaluation of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane as a Diol Protecting Group: A Comparative Guide
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is a critical determinant of success, particularly in the multi-step synthesis of complex molecules such as natural products and pharmaceuticals. For the protection of 1,2- and 1,3-diols, a variety of strategies have been developed, each with a distinct profile of stability and reactivity. This guide provides a critical evaluation of 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane, more commonly known as 1,2-bis(tert-butyldimethylsilyloxy)ethane, as a protecting group for diols. We will objectively compare its performance with established alternatives, supported by available data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Introduction to 1,2-bis(tert-butyldimethylsilyloxy)ethane as a Diol Protecting Group
The 1,2-bis(tert-butyldimethylsilyloxy)ethane protecting group is structurally the bis(tert-butyldimethylsilyl) ether of ethylene glycol. In principle, this bifunctional protecting group can be introduced to protect a 1,2-diol in a single step, forming a nine-membered cyclic diether. The stability and reactivity of this protecting group are largely governed by the properties of its constituent tert-butyldimethylsilyl (TBDMS) ethers. TBDMS ethers are renowned for their robustness under a wide range of reaction conditions, yet they can be selectively cleaved under specific, mild conditions, most commonly with a fluoride source.
The primary allure of employing a bifunctional silylating agent lies in the potential for a more streamlined protection step compared to the sequential introduction of two individual silyl groups. However, the practical application and comparative advantage of the 1,2-bis(tert-butyldimethylsilyloxy)ethane group are not as widely documented as those of more conventional diol protecting groups.
Comparative Analysis with Alternative Diol Protecting Groups
The utility of any protecting group is best understood through a direct comparison with commonly employed alternatives. For 1,2-diols, the most prevalent protecting groups are cyclic acetals (such as acetonides and benzylidene acetals) and other silyl-based protecting groups.
Acetonides and Benzylidene Acetals: The Cyclic Acetal Mainstays
Cyclic acetals are among the most frequently used protecting groups for 1,2- and 1,3-diols due to their ease of formation and general stability under basic and neutral conditions.[1]
-
Acetonides: Formed by the acid-catalyzed reaction of a diol with acetone or 2,2-dimethoxypropane, acetonides are particularly effective for protecting cis-diols on five- and six-membered rings.[1] They are stable to bases, reducing agents, and mild oxidants but are readily cleaved by acidic hydrolysis.[1]
-
Benzylidene Acetals: These are formed from the reaction of a diol with benzaldehyde or its dimethyl acetal. A key feature of the benzylidene group is its susceptibility to regioselective reductive cleavage, which can provide an additional handle for synthetic manipulation.[1]
Table 1: Comparison of General Properties of Diol Protecting Groups
| Protecting Group | Structure | Stability | Cleavage Conditions |
| 1,2-bis(tert-butyldimethylsilyloxy)ethane | Acyclic Diether | Expected to be stable to non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF); strong acid. |
| Isopropylidene (Acetonide) | Cyclic Ketal | Stable to bases, reducing agents, and mild oxidants. | Acidic hydrolysis (e.g., aq. HCl, p-TsOH).[1] |
| Benzylidene Acetal | Cyclic Acetal | Stable to bases and nucleophiles. | Acidic hydrolysis; hydrogenolysis (Pd/C, H₂).[1] |
| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | Bulky group providing high stability. | Fluoride ions.[1] |
| Tetraisopropyldisiloxanylidene (TIPDS) | Cyclic Silyl Ether | Very stable, often used for 1,3-diols. | Fluoride ions.[1] |
Silyl Ethers: A Spectrum of Stability
Silyl ethers offer a tunable level of stability based on the steric bulk of the substituents on the silicon atom.[1] While the target of this guide is an acyclic diether, cyclic silyl ethers are also important benchmarks.
-
Di-tert-butylsilylene (DTBS) and Tetraisopropyldisiloxanylidene (TIPDS): These cyclic silyl ethers are known for their high stability and are particularly useful for the simultaneous protection of two hydroxyl groups.[1] Their cleavage is typically achieved using fluoride ions.[1]
The stability of the 1,2-bis(tert-butyldimethylsilyloxy)ethane protecting group is anticipated to be comparable to that of two individual TBDMS ethers. The tert-butyldimethylsilyloxy group is significantly more stable to hydrolysis than the trimethylsilyl (TMS) ether, by a factor of about 10,000.[2] It is generally stable to aqueous base but can be cleaved under acidic conditions.[2] The primary method for the cleavage of TBDMS ethers is treatment with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF).[2]
Experimental Protocols and Methodologies
A significant challenge in evaluating 1,2-bis(tert-butyldimethylsilyloxy)ethane as a protecting group is the limited availability of specific protocols for its direct installation on a diol. The more common approach is the stepwise protection of the diol with a monofunctional silylating agent like tert-butyldimethylsilyl chloride (TBDMS-Cl).
Standard Protocol for Diol Protection with TBDMS-Cl
This protocol results in the formation of a bis(TBDMS) ether, which is structurally analogous to the target protecting group.
Materials:
-
Diol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NaCl solution
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the diol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (2.2 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of TBDMS Ethers
The cleavage of the TBDMS ethers can be achieved under various conditions, with fluoride-based methods being the most common.
Protocol 1: Fluoride-Mediated Deprotection
-
Reagents: Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF).
-
Procedure: Treat the protected diol with a solution of TBAF in THF at room temperature. The reaction is typically rapid and can be monitored by TLC. An aqueous workup followed by extraction and purification yields the deprotected diol.[2]
Protocol 2: Acid-Catalyzed Deprotection
-
Reagents: Acetic acid/water (2:1 mixture).
-
Procedure: The protected diol is stirred in an acetic acid/water mixture at room temperature.[2] This method is generally slower than fluoride-mediated cleavage and may not be suitable for acid-sensitive substrates.
Synthesis of a Bifunctional Silylating Agent
The direct installation of the 1,2-bis(tert-butyldimethylsilyloxy)ethane protecting group would require a suitable bifunctional silylating agent. One such potential precursor is 1,2-bis(chlorodimethylsilyl)ethane. This compound is known to be used as a protecting group for primary amines.[2]
The synthesis of 1,2-bis(chlorodimethylsilyl)ethane can be achieved through the reaction of dimethylchlorosilane with ethylene in the presence of a catalyst.[2] However, its application for the protection of diols is not as well-established as its use for amines.
Critical Evaluation and Future Perspectives
The concept of using 1,2-bis(tert-butyldimethylsilyloxy)ethane as a diol protecting group is theoretically sound, leveraging the well-understood properties of TBDMS ethers. The primary advantage would be the potential for a one-step protection of a 1,2-diol. However, the lack of readily available, specific protocols and comparative studies in the literature suggests that this protecting group is not widely adopted in mainstream organic synthesis.
Several factors may contribute to this:
-
Reagent Availability and Synthesis: A convenient and high-yielding synthesis of a suitable bifunctional silylating agent specifically for diol protection may not be readily accessible or cost-effective compared to using TBDMS-Cl.
-
Cyclization Efficiency: The formation of a nine-membered ring during the protection of a diol with a bifunctional reagent may be entropically disfavored compared to the formation of smaller rings with cyclic protecting groups like acetonides.
-
Lack of Unique Advantages: It is not immediately apparent what significant advantages 1,2-bis(tert-butyldimethylsilyloxy)ethane would offer over the sequential protection with TBDMS-Cl or the use of established cyclic protecting groups. The stability and cleavage conditions are expected to be very similar to standard TBDMS ethers, offering little in the way of novel orthogonality.
For the practicing chemist, the key takeaway is that while the 1,2-bis(tert-butyldimethylsilyloxy)ethane protecting group is a viable theoretical construct, the well-established and extensively documented methods for diol protection, such as the formation of acetonides, benzylidene acetals, or the stepwise introduction of TBDMS ethers, remain the more practical and reliable choices for most applications.
Future research could explore the development of efficient bifunctional silylating agents and conduct systematic studies to compare the performance of the 1,2-bis(tert-butyldimethylsilyloxy)ethane protecting group against other diol protecting groups in various synthetic contexts. This would be necessary to establish any potential niche applications where this protecting group might offer a tangible advantage.
References
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tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Online] [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane (CAS No. 66548-22-9). As a professional in a research and development environment, your adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of yourself, your colleagues, and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and deep operational understanding.
Core Principle: Hazard-Aware Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is an organosilicon compound that presents a multi-faceted risk profile.[1] Proper disposal is not merely about discarding unwanted material; it is about neutralizing its potential to cause harm.
The primary hazards associated with this compound dictate every aspect of its handling and disposal. These risks are summarized below.
| Hazard Category | Description | Rationale for Disposal Protocol |
| Flammability | Classified as a Category 3 flammable liquid and vapor.[2][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2] | All transfer and storage must occur away from heat, sparks, and open flames.[2][3] Use of non-sparking tools and grounding of containers is mandatory to prevent ignition from static discharge.[2][3] |
| Health Hazards | Suspected of damaging fertility (Reproductive Toxicity Category 2).[2] May cause skin, eye, and respiratory tract irritation.[4][5] | Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE). All handling should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of vapors.[4] |
| Environmental Hazards | Very toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[2] | Direct release to the environment is prohibited. The compound must not be disposed of down the drain or in general waste, as this can contaminate ground and surface water systems.[2][6] |
| Chemical Reactivity | Incompatible with strong oxidizing agents, acids, bases, and water.[2][4] | Strict segregation from incompatible chemicals in the waste stream is essential to prevent violent reactions, gas evolution, or container pressurization.[7] |
Pre-Disposal Safety Protocol: Engineering Controls and PPE
Before handling the chemical for disposal, it is imperative to establish a safe working environment. This is a non-negotiable prerequisite for preventing exposure and accidental release.
Engineering Controls:
-
Primary Handling: All operations involving the transfer of this compound, including pouring waste into a collection container, must be conducted within a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive vapors.[4]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible and unobstructed.[4]
Personal Protective Equipment (PPE): The following table outlines the minimum PPE required. This equipment must be worn at all times when handling the chemical waste.
| Body Part | Required PPE | Standard / Specification |
| Eyes/Face | Tight-sealing safety goggles and a face shield. | Conforming to EN166 (EU) or ANSI Z87.1 (US). |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Tested according to EN 374. Check for breakthrough time and permeation rate. |
| Body | Flame-retardant laboratory coat. | Ensure it is fully buttoned. |
| Respiratory | Not required if handled in a fume hood. For spills or poor ventilation, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[4] | Follow OSHA respirator regulations (29 CFR 1910.134).[4] |
Step-by-Step Waste Disposal Protocol
This protocol details the process from the point of waste generation to its readiness for collection by a certified hazardous waste contractor.
Step 1: Select the Appropriate Waste Container
-
Action: Obtain a clean, dry, and chemically compatible hazardous waste container. High-Density Polyethylene (HDPE) or glass containers are typically suitable.[1] The container must have a secure, vapor-tight screw cap.
-
Causality: Using a compatible container prevents degradation of the container and potential leaks. A vapor-tight cap is crucial to prevent the escape of flammable and toxic fumes.[8]
Step 2: Label the Waste Container
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[8] Fill out the label with the following information:
-
Full Chemical Name: "this compound" (Do not use abbreviations or formulas).[8]
-
Hazard Identification: Clearly check the boxes for "Flammable," "Toxic," and "Environmental Hazard."
-
Principal Investigator/Lab Contact: Your name and lab number.
-
-
Causality: Accurate and complete labeling is a legal requirement and provides critical safety information for all personnel who may handle the container, including emergency responders and waste disposal technicians.[8]
Step 3: Segregate and Accumulate Waste
-
Action: Carefully pour the waste into the labeled container inside a chemical fume hood. Crucially, this waste stream must be kept separate. Do NOT mix it with:
-
Causality: As this compound is incompatible with acids, bases, oxidizers, and water, mixing them can lead to dangerous chemical reactions.[2] Segregation is a fundamental principle of safe chemical waste management.[7]
Step 4: Store the Waste Container
-
Action: Secure the cap tightly on the container. Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[7][8] The SAA should be in a secondary containment bin to catch any potential leaks.
-
Causality: Proper storage in a designated and contained area minimizes the risk of spills and unauthorized access. Federal and local regulations govern the maximum amount of time a container can remain in an SAA once it is full.[7]
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Action: Place contaminated items such as gloves, absorbent pads, and empty chemical bottles into a separate, clearly labeled, sealed plastic bag or a designated solid hazardous waste container. The label must indicate "Solid Waste Contaminated with this compound."
-
Causality: Cross-contamination of non-hazardous waste streams is a compliance violation and poses a risk to personnel who handle regular trash. Treating all contaminated consumables as hazardous waste is a self-validating system that ensures all risks are managed.[1][6]
Final Disposal Pathway
-
Action: Once the waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health & Safety (EH&S) department or designated hazardous waste management provider to schedule a pickup. Do not attempt to transport or dispose of the chemical yourself.
-
Causality: Final disposal must be conducted by licensed professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure the chemical is managed in an environmentally sound and legally compliant manner.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for safe handling and disposal.
References
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- PubChem. This compound. National Center for Biotechnology Information.
- Chemos GmbH & Co.KG. (2022-10-11). Safety Data Sheet: 4,4,7,7-tetraethoxy-3,8-dioxa-4,7-disiladecane.
- Fisher Scientific. Safety Data Sheet.
- Technion Israel Institute of Technology. Chemical Waste Management Guide.
- Sigma-Aldrich. (2025-04-28). Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Northwestern University. Hazardous Waste Disposal Guide.
- PPG. (2024-03-21). Safety Data Sheet.
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A Comprehensive Guide to the Safe Handling of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical information for the safe handling, operation, and disposal of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane (CAS No. 66548-22-9). This document moves beyond a simple checklist to offer a self-validating system of protocols, grounded in the specific hazards of this and structurally similar organosilicon compounds.
Understanding the Hazard Profile
Hazard Assessment Summary:
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] |
| H319 | Causes serious eye irritation. | [1] |
| H335 | May cause respiratory irritation. | [1] |
| H226 (Potential) | Flammable liquid and vapor. | [2] |
Note: The flammability hazard (H226) is inferred from the safety data for the closely related compound 1,2-bis(trimethylsiloxy)ethane and should be considered a potential hazard for this compound until specific data is available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the identified risks. The following recommendations are based on the potential for skin and eye irritation, respiratory effects, and flammability.
Hand Protection
Chemical-resistant gloves are mandatory to prevent skin contact and potential irritation.
-
Recommended Glove Materials: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including organosilicon compounds.[3][4] Avoid latex gloves, as they can be permeable to certain chemicals.[3]
-
Glove Thickness: A minimum thickness of 0.2 mm (8 mils) is advisable for incidental contact. For extended handling or immersion, a thicker glove (e.g., 0.4 mm or 15 mils) should be used.
-
Inspection and Replacement: Always inspect gloves for signs of degradation or perforation before use. Dispose of and replace gloves immediately if they become contaminated.
Eye and Face Protection
To prevent serious eye irritation from splashes or vapors, appropriate eye and face protection is essential.
-
Minimum Requirement: Safety glasses with side shields are the minimum requirement for handling small quantities in a well-ventilated area.
-
Recommended for Most Operations: Chemical splash goggles provide a more complete seal around the eyes and are recommended for most laboratory procedures involving this compound.[5][6]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating), a face shield should be worn in addition to safety goggles to protect the entire face.[3]
Body Protection
Protect your skin from accidental spills and contamination.
-
Standard Laboratory Attire: A standard lab coat should be worn and kept fully buttoned.
-
Enhanced Protection: For larger scale operations, a chemical-resistant apron or suit may be necessary.[3]
-
Footwear: Always wear closed-toe shoes in the laboratory.[3]
Respiratory Protection
Given the potential for respiratory irritation, respiratory protection may be necessary depending on the work environment.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
When Respirators are Needed: If work cannot be conducted in a fume hood or if there is a potential for generating aerosols or high vapor concentrations, a respirator is required. An N95 respirator may be sufficient for low concentrations, while a powered air-purifying respirator (PAPR) with organic vapor cartridges is recommended for confined spaces or high-risk procedures.[3]
Operational and Handling Plan
A systematic approach to handling ensures both safety and experimental integrity.
Pre-Operational Checklist
-
Verify Ventilation: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble PPE: Don all required personal protective equipment as outlined in Section 2.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review Procedure: Mentally walk through the entire experimental procedure before handling the chemical.
-
Prepare Spill Kit: Have a chemical spill kit readily available.[6]
Step-by-Step Handling Protocol
-
Transportation: When moving the chemical from storage, use a secondary container to prevent spills.
-
Dispensing: Carefully pour the liquid to minimize splashing. Use a funnel for transfers into narrow-mouthed containers.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames due to the potential flammability hazard.
-
Storage: Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect the environment.
Waste Segregation and Collection
-
Unused Chemical: Unwanted or expired this compound should be collected in a clearly labeled, sealed container as hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must also be disposed of as hazardous waste.
Disposal Methods
Consult with your institution's environmental health and safety office for specific disposal guidelines. Common disposal methods for silicone-based chemicals include:
-
Incineration: This is often the preferred method for organic and organosilicon compounds, as high temperatures can break them down into less harmful substances.[5]
-
Hazardous Waste Landfill: If incineration is not an option, the chemical, properly contained and sealed, may be disposed of in a designated hazardous waste landfill.[5]
-
Recycling: Specialized facilities may be able to recycle silicone fluids. This is the most environmentally friendly option but may not be widely available.[5]
Visualizing the Workflow
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key decision-making processes.
Caption: Figure 1: PPE Selection Workflow
Caption: Figure 2: Disposal Decision Tree
References
-
Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. [Link]
-
Methyl Hydrogen Silicone Fluid Factory-Biyuan. What PPE is required when handling MH Silicone Fluid?. [Link]
-
Polyestershoppen. Personal Protective Equipment When Working with Resins. [Link]
-
Gelest. (2024, December 9). 1,2-BIS(TRIMETHYLSILOXY)ETHANE Safety Data Sheet. [Link]
-
Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. [Link]
Sources
- 1. BIS(T-BUTYLDIMETHYLSILOXY)ETHANE | CymitQuimica [cymitquimica.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 4. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 5. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
